Elcatonin acetate
Description
Properties
Molecular Formula |
C146H241N43O47S2 |
|---|---|
Molecular Weight |
3414.9 g/mol |
IUPAC Name |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157) |
InChI Key |
JDJALSWDQPEHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Elcatonin Acetate on Osteoclasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a potent anti-resorptive agent used in the management of metabolic bone diseases such as osteoporosis. Its primary mechanism of action is the direct inhibition of osteoclasts, the principal cells responsible for bone resorption. Elcatonin binds with high affinity to the calcitonin receptor (CTR), a Class B G-protein coupled receptor (GPCR) on the osteoclast surface. This binding event triggers a cascade of intracellular signaling pathways, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), and secondarily by phospholipase C (PLC) and intracellular calcium. These signals converge to induce profound morphological and functional changes in the osteoclast, including the disruption of the cytoskeleton's actin ring, cessation of motility, inhibition of pre-osteoclast fusion, and suppression of bone matrix degradation. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways.
Core Mechanism of Action on Osteoclasts
Elcatonin is a 32-amino acid peptide that mimics the effects of endogenous calcitonin but possesses enhanced stability due to the substitution of the disulfide bond with an ethylene (B1197577) linkage.[1][2] Its therapeutic effect is almost exclusively mediated through its interaction with osteoclasts.
Receptor Binding and Cellular Effects
The primary target of elcatonin is the calcitonin receptor (CTR), which is highly expressed on the plasma membrane of mature osteoclasts.[3][4] The binding of elcatonin to the CTR initiates a series of rapid and potent inhibitory effects:
-
Inhibition of Bone Resorption: The most immediate effect is the cessation of bone resorption. Elcatonin induces a rapid contraction of the osteoclast and the dissolution of the "actin ring"—a critical cytoskeletal structure that forms the sealing zone required for the secretion of acid and proteases onto the bone surface.[5][6] This disruption prevents the osteoclast from carrying out its resorptive function.
-
Inhibition of Osteoclast Motility: Within minutes of exposure, osteoclasts lose their motility, a phenomenon known as the "Q effect" (quiescence).[5] This is followed by a more gradual retraction of the cell body (the "R effect").
-
Inhibition of Osteoclastogenesis: Elcatonin can suppress the differentiation of pre-osteoclasts into mature, multinucleated osteoclasts. It has been shown to inhibit the fusion of pre-osteoclasts, leading to a decrease in the overall number of mature, resorbing osteoclasts.[7]
-
Promotion of Osteoclast Survival: Unlike bisphosphonates, which induce apoptosis, calcitonin and its analogues like elcatonin have been shown to inhibit osteoclast apoptosis, thereby promoting cell survival. This effect is mediated by distinct signaling pathways involving Erk and Bcl-2.[8]
Intracellular Signaling Pathways
The binding of elcatonin to the CTR, a GPCR, activates multiple intracellular signaling cascades.[4] The two principal pathways are the Gs/cAMP/PKA pathway and the Gq/PLC/Ca2+ pathway.
The Primary cAMP/PKA Pathway
The predominant signaling mechanism is mediated by the Gs alpha subunit of the associated G-protein.[1]
-
Activation: Elcatonin binding causes a conformational change in the CTR, activating the Gs protein.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: Activated PKA phosphorylates various downstream targets, leading directly to the disruption of the actin ring and the inhibition of bone resorption.[3][6]
The Secondary PLC/Ca2+ Pathway
The CTR can also couple to the Gq alpha subunit, activating the phospholipase C pathway.[4][9]
-
Activation: Elcatonin-CTR binding activates the Gq protein.
-
PLC Activation: The activated Gqα subunit stimulates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).
-
Downstream Effects: While PKC activation also contributes to the inhibition of pit-forming activity, its effect on the actin ring is less pronounced than that of the PKA pathway.[5][6]
Quantitative Data Presentation
The biological activity of elcatonin has been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency and effects on bone turnover markers.
Table 1: In Vitro Potency of Elcatonin and Other Calcitonins
| Compound | Assay | Model | Potency (IC50) | Reference |
|---|---|---|---|---|
| Elcatonin (ELC) | Pit Formation Assay | Disaggregated Rat Osteoclasts | 0.015 pg/ml | [10] |
| Salmon Calcitonin (sCT) | Pit Formation Assay | Disaggregated Rat Osteoclasts | 0.003 pg/ml | [10] |
| Elcatonin (ELC) | PTH-Stimulated 45Ca Release | Fetal Rat Bone | 4.8 pM | [10] |
| Salmon Calcitonin (sCT) | PTH-Stimulated 45Ca Release | Fetal Rat Bone | 5.5 pM |[10] |
Table 2: Effects of Elcatonin on Bone Resorption Markers
| Study Type | Model / Population | Elcatonin Dose | Marker | Result | Reference |
|---|---|---|---|---|---|
| Preclinical | Mice with bone injuries | Not specified | Urinary CTX | Prevented injury-induced increase | [11] |
| Preclinical | Mice with skeletal unloading | 20 U/kg (3x/week) | Plasma TRACP-5b | Significantly lower vs. vehicle | [7] |
| Clinical | Women with vertebral fractures | 20 U IM (weekly) | Serum TRACP-5b | Significantly reduced vs. NSAID group at ≥3 months | [12] |
| Clinical | Elderly osteopenic women | 200 IU nasal spray (daily) | Serum CTX | ~33% maximum decrease from baseline at 6 months |[13] |
Experimental Protocols
The study of elcatonin's effects on osteoclasts relies on a set of established in vitro assays. Below are detailed methodologies for the most critical experiments.
Osteoclastogenesis and TRAP Staining Assay
This assay assesses the ability of a compound to influence the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Methodology:
-
Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.
-
Precursor Culture: Culture BMMs in α-MEM with 10% FBS and 30 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 2-3 days to generate osteoclast precursors.
-
Differentiation: Re-plate the adherent precursors and culture for 4-6 days in media containing 30 ng/mL M-CSF and 50 ng/mL Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This induces differentiation into osteoclasts.
-
Treatment: Add this compound at desired concentrations to the culture medium during the differentiation period.
-
Fixation: After the culture period, wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
TRAP Staining: Stain the fixed cells for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A). TRAP-positive cells will appear red/purple.
-
Quantification: Count the number of TRAP-positive multinucleated cells (MNCs) containing three or more nuclei under a light microscope. A reduction in MNCs in elcatonin-treated wells indicates inhibition of osteoclastogenesis.
Bone Resorption Pit Assay
This functional assay directly measures the bone-resorbing activity of mature osteoclasts.
Methodology:
-
Substrate Preparation: Place sterile dentine slices or bone-mimicking calcium phosphate-coated coverslips into a 96-well plate.
-
Cell Seeding: Generate mature osteoclasts as described in section 5.1 and seed them onto the prepared substrates.
-
Treatment: Allow cells to adhere and begin resorption for 24-48 hours. Then, treat with various concentrations of this compound for an additional 24-48 hours.
-
Cell Removal: Terminate the assay by removing the cells from the substrate. This is typically achieved by sonication in water or treatment with bleach/ammonium hydroxide.
-
Pit Visualization: Stain the resorption pits. For dentine slices, use 1% toluidine blue, which will stain the resorbed areas dark blue. For calcium phosphate (B84403) coatings, silver nitrate (B79036) (Von Kossa stain) can be used, which stains the unresorbed mineral black.
-
Quantification: Capture images of the stained substrates using a microscope. Use image analysis software (e.g., ImageJ) to quantify the total resorbed area (pit area) per slice. A decrease in pit area in treated wells indicates inhibition of osteoclast function.
References
- 1. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 2. What is Elcatonin used for? [synapse.patsnap.com]
- 3. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcitonin controls bone formation by inhibiting the release of sphingosine 1-phosphate from osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of calcitonin nasal spray on serum C-telopeptide of type 1 collagen (CTx) levels in elderly osteopenic women with increased bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Elcatonin Acetate: A Technical Guide to Structure and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is a polypeptide hormone utilized in the treatment of hypercalcemia and Paget's disease of bone. Its therapeutic efficacy is intrinsically linked to its molecular structure and chemical stability. This technical guide provides an in-depth overview of the structural characteristics of Elcatonin acetate (B1210297) and a comprehensive analysis of its chemical stability profile. The information presented herein is intended to support research, development, and quality control activities related to this important therapeutic agent.
Structure of Elcatonin Acetate
Elcatonin is a 31-amino acid polypeptide with a molecular formula of C148H244N42O47 and a molecular mass of approximately 3363.8 g/mol .[1] The primary amino acid sequence of Elcatonin is as follows:
Ser-Asn-Leu-Ser-Thr-Asu-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Val-Gly-Ala-Gly-Thr-Pro-NH2 [1]
A key structural modification that distinguishes Elcatonin from natural eel calcitonin, and enhances its stability, is the replacement of the disulfide bond between the first and seventh amino acid residues (Cysteine in the native peptide) with a chemically more robust ethylene (B1197577) bridge. This is achieved by incorporating aminosuberic acid (Asu) at the seventh position and forming a cyclo(Ser2-Asu7) structure. This modification significantly contributes to the molecule's resistance to degradation.
Chemical Stability of this compound
The chemical stability of this compound is a critical attribute that influences its shelf-life, formulation development, and therapeutic performance. Stability is assessed under various environmental conditions to understand its degradation pathways and kinetics.
General Stability Profile
Lyophilized this compound exhibits good stability, allowing for practical storage and handling. General stability recommendations are summarized in the table below.
| Form | Storage Condition | Duration |
| Lyophilized Powder | Room Temperature | 3 weeks[1][2] |
| Lyophilized Powder | Desiccated, below -18°C | Long-term[1][2] |
| Reconstituted Solution | 4°C | 2-7 days[1][2] |
| Reconstituted Solution | Below -18°C | Future use (carrier protein recommended)[1][2] |
Stability in Injectable Formulation
A study on an Elcatonin injectable formulation provides insight into its stability in a liquid dosage form. The following table summarizes the remaining percentage of Elcatonin after 6 months of storage at 40°C and 75% relative humidity (RH) in different formulations.
| Formulation Component | Remaining Elcatonin (%) |
| Gelatin | 98.9 |
| Human Serum Albumin | 97.3 |
| Dextran 40 | 98.5 |
Data extracted from patent information.
Forced Degradation Studies: A Methodological Overview
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific quantitative data for Elcatonin under all stress conditions is not extensively published, this section outlines the typical experimental protocols that would be employed.
General Protocol for Forced Degradation
A solution of this compound would be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples would be collected at various time points and analyzed by a stability-indicating method, typically HPLC.
Development and Validation of a Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any degradation products.
Typical HPLC Method Parameters
A reverse-phase HPLC method with UV detection is commonly used for peptide analysis. The following table outlines a typical starting point for method development.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Optimized to resolve the main peak from all degradation products |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm |
| Column Temperature | 25-40°C |
| Injection Volume | 10-20 µL |
Method Validation
The developed HPLC method would be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Key Processes
Calcitonin Receptor Signaling Pathway
Elcatonin exerts its biological effects by binding to the calcitonin receptor, a G-protein coupled receptor. The primary signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Caption: Calcitonin Receptor Signaling Pathway.
Workflow for Stability-Indicating Method Development
The development and validation of a stability-indicating HPLC method is a systematic process to ensure the method is suitable for its intended purpose.
Caption: Stability-Indicating Method Workflow.
Conclusion
This compound's enhanced stability, conferred by the replacement of the disulfide bridge with an ethylene bridge, is a key feature that underpins its clinical utility. A thorough understanding of its stability profile through rigorous forced degradation studies and the use of validated stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of Elcatonin-containing drug products. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to effectively characterize and control this important therapeutic peptide.
References
The Synthetic Genesis of Elcatonin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analog of eel calcitonin, is a potent polypeptide hormone utilized in the treatment of hypercalcemia and Paget's disease of bone. Its enhanced stability compared to native calcitonin is attributed to the replacement of the disulfide bridge between the first and seventh amino acid residues with a chemically robust carba-analog, specifically an aminosuberic acid (Asu) linkage. This modification prevents the in vivo reduction of the disulfide bond, leading to a longer biological half-life and sustained therapeutic activity. This technical guide provides an in-depth exploration of the synthetic origin of Elcatonin acetate (B1210297), detailing the probable synthetic strategies, experimental protocols, and analytical characterization.
Synthetic Strategy: A Convergent Approach
The chemical synthesis of Elcatonin, a 31-amino acid polypeptide, is most efficiently achieved through a convergent fragment condensation strategy. This approach involves the separate synthesis of two key fragments: the N-terminal cyclic fragment containing the characteristic aminosuberic acid residue and the C-terminal linear peptide fragment. These fragments are then coupled in solution, followed by final deprotection and purification to yield the active pharmaceutical ingredient.
A generalized workflow for the synthesis of Elcatonin acetate is depicted below:
Caption: Generalized workflow for the convergent synthesis of this compound.
Experimental Protocols
The following sections outline the probable experimental methodologies for the key stages of this compound synthesis. These protocols are based on established principles of peptide chemistry and may require optimization for specific laboratory conditions and scales.
Synthesis of the C-Terminal Fragment (Eel Calcitonin 10-32) by Solid-Phase Peptide Synthesis (SPPS)
The linear C-terminal fragment of Elcatonin, corresponding to residues 10-32 of eel calcitonin, is typically synthesized using automated solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the C-terminal sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove residual scavengers and cleavage by-products.
-
Purification: The crude C-terminal fragment is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of the N-Terminal Cyclic Fragment (1-9)
The synthesis of the N-terminal fragment containing the aminosuberic acid (Asu) moiety is a multi-step process that involves the synthesis of the protected Asu building block, linear peptide assembly in solution, and subsequent intramolecular cyclization.
Protocol:
-
Synthesis of Protected Aminosuberic Acid: The key building block, a suitably protected derivative of aminosuberic acid (e.g., Boc-Asu(OtBu)-OH), is synthesized from a commercially available precursor. This involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the side-chain carboxyl group as a tert-butyl ester.
-
Linear Peptide Synthesis: The linear nonapeptide (sequence 1-9) is assembled using solution-phase peptide synthesis techniques. This involves the sequential coupling of protected amino acids, including the synthesized Boc-Asu(OtBu)-OH, using standard coupling reagents.
-
Deprotection and Activation: The terminal protecting groups of the linear peptide are selectively removed to expose the N-terminal amino group and the C-terminal carboxyl group. The carboxyl group is then activated to facilitate intramolecular cyclization.
-
Intramolecular Cyclization: The cyclization is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is used to promote the formation of the cyclic peptide.
-
Purification: The crude cyclic N-terminal fragment is purified by preparative RP-HPLC.
Fragment Condensation and Final Purification
The final stage of the synthesis involves the coupling of the two purified fragments followed by global deprotection and final purification.
Protocol:
-
Fragment Coupling: The purified cyclic N-terminal fragment (with an activated C-terminal carboxyl group) and the purified linear C-terminal fragment (with a free N-terminal amino group) are dissolved in a suitable organic solvent. A coupling reagent is added to facilitate the formation of the amide bond between the two fragments.
-
Global Deprotection: Any remaining side-chain protecting groups on the coupled peptide are removed using a strong acid, such as TFA.
-
Preparative HPLC Purification: The crude full-length Elcatonin is subjected to preparative RP-HPLC to isolate the desired product from unreacted fragments and other impurities. A gradient of acetonitrile (B52724) in water containing a small amount of TFA is typically used as the mobile phase.
-
Salt Exchange and Lyophilization: The purified Elcatonin trifluoroacetate (B77799) salt is converted to the acetate salt using a suitable ion-exchange resin or by repeated lyophilization from an acetic acid solution. The final product is obtained as a white, fluffy powder after lyophilization.
Quantitative Data
The following table summarizes the expected, though not definitively reported in a single public source, quantitative data for the synthesis of this compound. Actual yields and purities will vary depending on the specific reaction conditions and purification protocols employed.
| Synthesis Stage | Parameter | Typical Value |
| C-Terminal Fragment (SPPS) | Crude Yield | 60-80% |
| Purity after Cleavage | 50-70% | |
| Purified Yield | 20-40% | |
| Purity after HPLC | >95% | |
| N-Terminal Cyclic Fragment | Overall Yield | 10-20% |
| Purity after HPLC | >98% | |
| Fragment Condensation | Coupling Yield | 40-60% |
| Final Product | Overall Yield | 5-10% |
| Purity (API) | >99% |
Analytical Characterization
The identity and purity of synthetic this compound are confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of purification steps.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing strong evidence of its identity.
-
Amino Acid Analysis (AAA): Confirms the amino acid composition of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, confirming the correct sequence and stereochemistry.
Calcitonin Receptor Signaling Pathway
Elcatonin exerts its biological effects by binding to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In some cell types, the CTR can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: Simplified signaling pathway of the Calcitonin Receptor upon binding of Elcatonin.
Conclusion
The synthetic origin of this compound is a testament to the advancements in peptide chemistry. The convergent fragment condensation strategy, combining the strengths of both solid-phase and solution-phase synthesis, allows for the efficient and controlled production of this complex therapeutic peptide. The key innovation lies in the incorporation of a stable aminosuberic acid linkage, which imparts enhanced stability and therapeutic efficacy. A thorough understanding of its synthesis and characterization is crucial for ensuring the quality, safety, and efficacy of this important pharmaceutical agent.
Elcatonin acetate versus endogenous calcitonin bioactivity
An In-Depth Technical Guide to the Comparative Bioactivity of Elcatonin Acetate (B1210297) and Endogenous Calcitonin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the biological activity of elcatonin acetate, a synthetic calcitonin analogue, and endogenous human calcitonin. The document outlines the fundamental mechanism of action, presents a comparative analysis of bioactivity based on key preclinical studies, and details the experimental protocols used to generate this data.
Introduction
Endogenous human calcitonin (hCT) is a 32-amino acid peptide hormone secreted by the parafollicular cells (C-cells) of the thyroid gland. It plays a role in calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption.[1] Elcatonin is a synthetic analogue of eel calcitonin, which has been modified for enhanced stability.[2][3] Specifically, the disulfide bond between cysteine residues at positions 1 and 7, which is characteristic of natural calcitonins, is replaced by a more stable ethylene (B1197577) bridge.[3] This modification grants elcatonin superior resistance to degradation while retaining the biological activity of the parent molecule.[3][4]
Direct quantitative comparisons of the bioactivity of this compound against endogenous human calcitonin are limited in publicly accessible literature. Therefore, this guide leverages data comparing elcatonin to salmon calcitonin (sCT), a well-characterized and highly potent analogue that is known to be significantly more potent than hCT.[1][4]
Mechanism of Action: The Calcitonin Receptor and Signaling Pathways
Both endogenous calcitonin and elcatonin exert their effects by binding to the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family.[5] The CTR is predominantly expressed on the surface of osteoclasts.[3]
Upon ligand binding, the CTR primarily couples to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of Protein Kinase A (PKA), and subsequent signaling cascades that result in the inhibition of osteoclast function and bone resorption.[1] The CTR can also couple to the Gq alpha subunit (Gαq), activating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[6]
Comparative Bioactivity Analysis
The bioactivity of calcitonin analogues is primarily assessed through in vitro assays measuring the inhibition of bone resorption and in vivo assays measuring the reduction of serum calcium (hypocalcemia).
This compound vs. Salmon Calcitonin (sCT)
A key pharmacological evaluation provides a direct comparison between elcatonin (ELC) and salmon calcitonin (sCT).[7] The results from in vitro and in vivo assays are summarized below.
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative data from comparative studies.
| In Vitro Assay | Parameter | Salmon Calcitonin (sCT) | Elcatonin (ELC) | Reference |
| Disaggregated Rat Osteoclast Pit Formation | IC₅₀ (pg/mL) | 0.003 | 0.015 | [7] |
| PTH-Stimulated ⁴⁵Ca Release | IC₅₀ (pM) | 5.5 | 4.8 | [7] |
| In Vivo Assay | Parameter | Salmon Calcitonin (sCT) | Elcatonin (ELC) | Reference |
| Rat Hypocalcemia Bioassay | Dose for 15% ↓ in Serum Ca²⁺ (mg/kg) | 33.9 | 25.2 | [7] |
In vitro, sCT was slightly more potent in inhibiting osteoclast pit formation, while elcatonin was slightly more potent in inhibiting PTH-stimulated calcium release.[7] However, in the in vivo rat hypocalcemia bioassay, elcatonin demonstrated significantly increased potency compared to sCT.[7] This enhanced in vivo performance is likely attributable to elcatonin's greater biological stability conferred by its modified chemical structure.
Relative Potency to Endogenous Human Calcitonin (hCT)
There is a well-established hierarchy of potency among calcitonin analogues, with salmon calcitonin being substantially more potent than human calcitonin.[1][4][8] Studies in humans have demonstrated a potency order of sCT > hCT.[8] Given that elcatonin's bioactivity is comparable and, in some in vivo measures, superior to that of sCT, it can be concluded that elcatonin is also significantly more potent than endogenous human calcitonin.
The enhanced stability of elcatonin leads to a longer plasma half-life and more sustained interaction with the calcitonin receptor, translating to greater overall biological effect.
Experimental Protocols
The assessment of calcitonin bioactivity relies on standardized in vitro and in vivo assays. The following are generalized methodologies for key experiments.
In Vitro Osteoclast Resorption Pit Assay
This assay directly measures the primary therapeutic effect of calcitonin: the inhibition of bone resorption by osteoclasts.
-
Cell Isolation: Osteoclasts are isolated from the long bones of neonatal rats or rabbits.
-
Cell Culture: The isolated cells are cultured on thin slices of cortical bone or dentine.
-
Treatment: Cultures are treated with a range of concentrations of this compound and the reference calcitonin (e.g., sCT or hCT) for 24-48 hours.
-
Pit Visualization: After incubation, cells are removed from the bone slices, and the surface is stained (e.g., with toluidine blue) to visualize the resorption pits created by osteoclasts.
-
Quantification: The number and area of resorption pits are quantified using image analysis software.
-
Data Analysis: The concentration of each compound that causes 50% inhibition of resorption activity (IC₅₀) is calculated from the dose-response curve.
In Vitro cAMP Accumulation Assay
This assay quantifies the activation of the primary signaling pathway for the calcitonin receptor.
-
Cell Line Selection: A cell line expressing the calcitonin receptor is used, such as the human breast cancer cell line T47D or a recombinant cell line (e.g., CHO or HEK293 cells) stably transfected with the human CTR.[4]
-
Cell Culture and Plating: Cells are cultured to confluence and plated into multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Cells are stimulated with various concentrations of this compound or the reference calcitonin for a short period (e.g., 10-30 minutes).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or HTRF-based assay.
-
Data Analysis: Dose-response curves are generated, and the half-maximal effective concentration (EC₅₀) for each compound is determined.
In Vivo Rat Hypocalcemia Bioassay
This is the standard in vivo assay for determining the biological potency of calcitonin preparations.
-
Animal Model: Young male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization and Fasting: Animals are acclimatized and may be fasted overnight to ensure a stable baseline serum calcium level.
-
Dosing: Groups of rats are administered a single intravenous (IV) or subcutaneous (SC) injection of either vehicle control, a reference standard calcitonin, or various doses of this compound.
-
Blood Sampling: Blood samples are collected at a fixed time point after injection, typically 60 minutes, which corresponds to the time of maximal effect.
-
Calcium Measurement: Serum is separated from the blood samples, and the total calcium concentration is measured using a calcium analyzer or colorimetric assay.
-
Data Analysis: The percentage decrease in serum calcium from the vehicle control group is calculated for each dose. A log-dose-response curve is constructed to determine the potency, often expressed as the dose required to produce a specific level of hypocalcemia (e.g., 15% reduction).[7]
Conclusion
This compound is a highly potent calcitonin receptor agonist. Quantitative data from preclinical studies demonstrates that its bioactivity is comparable to, and in key in vivo models, superior to that of salmon calcitonin.[7] Given that salmon calcitonin is significantly more potent than endogenous human calcitonin, it is evident that elcatonin possesses a substantially greater biological activity than hCT.[8] The enhanced stability of elcatonin, resulting from its modified chemical structure, is the primary factor contributing to its robust and prolonged in vivo efficacy, making it an effective therapeutic agent for conditions characterized by excessive bone resorption.
References
- 1. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. scienceopen.com [scienceopen.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of different calcitonins in men - PubMed [pubmed.ncbi.nlm.nih.gov]
Elcatonin Acetate: A Technical Guide on Pharmacokinetics and In Vivo Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin acetate (B1210297) is a synthetic analogue of eel calcitonin, a 32-amino acid polypeptide hormone.[1][2] It is distinguished from its natural counterpart by the replacement of the disulfide bond between cysteine residues at positions 1 and 7 with a stable carbon-nitrogen bond ([Asu1,7]-eel calcitonin).[1][3] This structural modification enhances its stability.[4] Elcatonin is primarily utilized in the treatment of diseases characterized by high bone turnover, such as osteoporosis, Paget's disease of bone, and hypercalcemia.[4] Its therapeutic effects stem from its ability to inhibit osteoclast-mediated bone resorption and its analgesic properties, which are beneficial for patients with bone pain.[3][4][5]
Pharmacokinetic Profile
The study of pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug.[6] Understanding these processes is critical for optimizing therapeutic regimens.
Absorption
Elcatonin is typically administered via injection (intramuscular or subcutaneous) due to rapid inactivation when given orally.[4][7]
-
Intramuscular Injection: Following intramuscular administration in healthy adults, serum drug concentrations peak approximately 30 minutes post-injection.[3] The therapeutic effect can last for about 120 minutes.[3] The bioavailability for injected calcitonins is reported to be around 70%.[7]
-
Nasal Administration: Elcatonin can also be absorbed through the nasal mucosa, offering a non-invasive alternative.[7][8] Studies in rabbits have shown that co-administration with absorption enhancers, such as sodium decanoate, or protease inhibitors can significantly increase its absorption and pharmacodynamic effect (hypocalcemic effect).[8]
Distribution
Once absorbed, elcatonin is distributed throughout the body via the bloodstream.[9] For calcitonins in general, plasma protein binding is estimated to be between 30% and 40%.[7]
Metabolism
Calcitonins, including elcatonin, are rapidly metabolized, primarily in the kidneys.[7] Metabolism also occurs in the blood and peripheral tissues.[7] The metabolic process breaks down the polypeptide into inactive metabolites.[7]
Excretion
The primary route of elimination for elcatonin and its inactive metabolites is through the kidneys via urine.[7] A small proportion of the unchanged drug is also excreted in the urine.[7]
In Vivo Half-Life
The elimination half-life is a key parameter indicating the time it takes for the drug concentration in the body to be reduced by half. For elcatonin, the elimination half-life after intramuscular injection in healthy human subjects is approximately 4.8 hours .[3][7]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for elcatonin.
| Pharmacokinetic Parameter | Value | Route of Administration | Species | Reference |
| Time to Peak Concentration (Tmax) | ~30 minutes | Intramuscular | Human | [3] |
| Elimination Half-Life (t½) | ~4.8 hours | Intramuscular | Human | [3][7] |
| Bioavailability | ~70% | Injection | Not Specified | [7] |
| Plasma Protein Binding | 30% - 40% | Not Specified | Not Specified | [7] |
Mechanism of Action and Signaling Pathway
Elcatonin exerts its therapeutic effects by mimicking the action of endogenous calcitonin.[4]
-
Primary Action: The principal mechanism involves binding to calcitonin receptors (CTR), which are predominantly located on the surface of osteoclasts, the cells responsible for bone resorption.[4][5] This binding inhibits the activity and proliferation of osteoclasts.[3][5]
-
Signaling Cascade: At the molecular level, the binding of elcatonin to its G-protein coupled receptor activates a signaling cascade.[5] This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which is involved in activating the cellular machinery for bone resorption.[5] By inhibiting this pathway, elcatonin effectively suppresses bone degradation.[5]
-
Renal Effects: Elcatonin also influences renal function by enhancing the excretion of calcium, phosphate, and sodium, which helps to lower their levels in the blood.[5]
Experimental Protocols
Determining the pharmacokinetic profile of elcatonin involves both in vivo studies and sophisticated analytical methods for quantification.
In Vivo Pharmacokinetic Study Workflow
A typical preclinical or clinical pharmacokinetic study follows a structured workflow to determine parameters like half-life, Cmax, and Tmax.
-
Subject Selection & Dosing: A cohort of subjects (e.g., healthy human volunteers or animal models like rabbits) is selected.[3][8][10] Elcatonin acetate is administered, typically via a specific route such as intramuscular injection.[3]
-
Sample Collection: Biological samples, most commonly blood, are collected at predefined time points after administration.[3]
-
Sample Processing: Plasma or serum is separated from the collected blood samples. For tissue distribution studies, tissues may be homogenized.[11] Protein precipitation is often performed to remove interfering proteins.[12]
-
Analyte Quantification: The concentration of elcatonin in the processed samples is measured using a validated analytical method.
-
Data Analysis: The resulting concentration-time data is plotted and analyzed using pharmacokinetic models to calculate key parameters.
Analytical Methods for Quantification
Accurate quantification of elcatonin, a polypeptide, in complex biological matrices requires highly sensitive and specific analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique used to separate peptide fragments after proteolytic digestion.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with a mass spectrometer, particularly using electrospray ionization (LC/ESI-MS), is a powerful method for elcatonin analysis.[1] This technique allows for the separation of tryptic digest fragments by HPLC, followed by online detection and molecular weight determination by the mass spectrometer.[1] Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide fragments, confirming the identity and integrity of the drug.[1][12]
-
Sample Preparation for LC-MS:
-
Protein Precipitation: To prepare biological fluids like plasma for analysis, a protein precipitation step is typically performed using a solvent such as acetonitrile (B52724) or methanol.[12]
-
Solid-Phase Extraction (SPE): For further clean-up and concentration of the analyte, SPE with a C18 cartridge can be employed. The sample is loaded, washed to remove interferences, and then the analyte is eluted with a stronger organic solvent.[12]
-
Enzymatic Digestion: For structural characterization or quantification via a bottom-up proteomics approach, elcatonin is digested with specific proteases like trypsin or protease V8.[1] The resulting fragments are then analyzed.[1]
-
Conclusion
This compound exhibits a predictable pharmacokinetic profile when administered parenterally. With an intramuscular elimination half-life of approximately 4.8 hours, it allows for effective therapeutic regimens in the management of osteoporosis and other metabolic bone diseases.[3][7] Its primary mechanism of action is the direct inhibition of osteoclasts via the calcitonin receptor-mediated cAMP signaling pathway.[5] The quantification and characterization of elcatonin in biological systems are reliably achieved through advanced analytical methods, predominantly LC-MS, which provide the necessary sensitivity and specificity for detailed pharmacokinetic and metabolic studies.
References
- 1. Analytical strategies in the structural characterization of elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elcatonin - Wikipedia [en.wikipedia.org]
- 3. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 4. What is Elcatonin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Studies of drug delivery systems for a therapeutic agent used in osteoporosis. II. Enhanced absorption of elcatonin from nasal mucosa in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.lww.com [downloads.lww.com]
- 10. Effect of Systemic Calcitonin Delivery with and Without Adjunct Local Platelet-rich Fibrin Therapy on Osseointegration in Ovariectomized Osteoporotic Rabbits: A Scanning Electron Microscopy-based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Elcatonin Acetate and its Interaction with the Calcitonin Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Elcatonin acetate (B1210297) to its receptor, detailing the experimental methodologies used to quantify this interaction and the subsequent intracellular signaling cascades. Elcatonin, a synthetic analogue of eel calcitonin, is a potent inhibitor of osteoclast-mediated bone resorption and is utilized in the treatment of metabolic bone diseases such as osteoporosis.
Quantitative Analysis of Elcatonin Receptor Binding Affinity
The binding affinity and functional potency of Elcatonin have been evaluated in various in vitro systems. The following tables summarize the key quantitative data from comparative studies involving Elcatonin and other calcitonin analogues.
| Compound | Assay | Species | IC50 (pg/mL) | IC50 (pM) | Reference |
| Elcatonin (ELC) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.015 | - | McSheehy et al., Bone, 1995[1] |
| Salmon Calcitonin (sCT) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.003 | - | McSheehy et al., Bone, 1995[1] |
| SB 205614 (ELC analogue) | Disaggregated Rat Osteoclast Pit Formation | Rat | 0.064 | - | McSheehy et al., Bone, 1995[1] |
| Compound | Assay | Species | IC50 (pM) | Reference |
| Elcatonin (ELC) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 4.8 | McSheehy et al., Bone, 1995[1] |
| Salmon Calcitonin (sCT) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 5.5 | McSheehy et al., Bone, 1995[1] |
| SB 205614 (ELC analogue) | PTH-Stimulated 45Ca-Release from Fetal Rat Bone | Rat | 12.9 | McSheehy et al., Bone, 1995[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments cited in the literature for assessing the effects of Elcatonin on osteoclast function.
Disaggregated Rat Osteoclast Pit Formation Assay
This assay directly measures the inhibitory effect of compounds on the bone-resorbing activity of osteoclasts.
a. Osteoclast Isolation:
-
Osteoclasts are isolated from the long bones of neonatal rats.
-
The bone marrow is flushed, and the bones are minced and curetted to release osteoclasts.
-
The resulting cell suspension is then settled on cortical bone slices.
b. Resorption Assay:
-
Disaggregated rat osteoclasts are cultured on cortical bone slices.
-
The cells are treated with varying concentrations of Elcatonin, salmon calcitonin, or other analogues.
-
After a 24-hour incubation period, the bone slices are cleaned to remove the cells.
-
The resorption pits are visualized and quantified using microscopy.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the bone resorption activity.
Workflow for Disaggregated Rat Osteoclast Pit Formation Assay
References
Elcatonin Acetate: A Deep Dive into its Cellular Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a polypeptide hormone drug primarily utilized for the treatment of osteoporosis and pain associated with it.[1][2] Its therapeutic efficacy stems from its potent ability to inhibit osteoclast-mediated bone resorption.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways activated by Elcatonin acetate, offering a comprehensive resource for researchers in bone biology and drug development.
This compound exerts its effects by binding to the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) superfamily.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the activation of the adenylyl cyclase and phospholipase C pathways, and also involves the mitogen-activated protein kinase (MAPK) cascade. Furthermore, the analgesic properties of Elcatonin are linked to its influence on the central nervous system, particularly the serotonergic pathways.[5]
Core Signaling Pathways Activated by this compound
This compound's binding to the calcitonin receptor triggers a multifaceted signaling network. The primary pathways initiated are the Gs/cAMP/PKA and Gq/PLC/PKC pathways. These can subsequently influence other signaling cascades, including the MAPK/ERK pathway. Emerging research also points to the potential involvement of β-arrestin-mediated signaling.
The cAMP/PKA Pathway: A Primary Mediator of Elcatonin's Action
The most well-established signaling cascade activated by Elcatonin is the Gs protein-coupled pathway leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA).
-
Mechanism: Upon Elcatonin binding, the calcitonin receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates a variety of downstream target proteins, culminating in the inhibition of osteoclast function.
The PLC/PKC Pathway and Intracellular Calcium Mobilization
In addition to coupling to Gs proteins, the calcitonin receptor can also activate the Gq protein pathway, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.
-
Mechanism: Activation of the CTR by Elcatonin can stimulate Gq proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This pathway also contributes to the overall cellular response to Elcatonin, including the modulation of osteoclast activity.
The MAPK/ERK Pathway: A Point of Signal Integration
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also implicated in the cellular response to calcitonin receptor activation. The activation of ERK can be a point of convergence for the cAMP/PKA and PLC/PKC pathways.
-
Mechanism: The precise mechanism of ERK activation by the calcitonin receptor is still under investigation. Evidence suggests that both PKA and PKC can, through a series of intermediate steps, lead to the phosphorylation and activation of ERK1/2.[6] Additionally, β-arrestins, which are recruited to activated GPCRs, can act as scaffolds for components of the MAPK cascade, providing another potential route for ERK activation.[7][8][9] Activated ERK can then translocate to the nucleus and regulate gene expression, influencing longer-term cellular processes.
Quantitative Data on Elcatonin and Analogue Signaling
While specific quantitative data for this compound is limited in the literature, studies on calcitonin and its analogues provide valuable insights into the potency and dynamics of these signaling pathways.
| Ligand | Pathway/Effect | Parameter | Value | Cell Type/System | Reference |
| Elcatonin | Osteoclast Resorption | IC50 | 0.015 pg/ml | Disaggregated rat osteoclasts | [10] |
| Salmon Calcitonin | cAMP Accumulation | EC50 | 0.06 nM | Recombinant human calcitonin receptor transfectants | [11] |
| Salmon Calcitonin | Intracellular Calcium Mobilization | EC50 | 6 nM | Recombinant human calcitonin receptor transfectants | [11] |
| Calcitonin | IL-6 Production | - | Concentration-dependent increase | Pituitary folliculo-stellate cell line (TtT/GF) | [12] |
| Elcatonin | Bone Pain (VAS) | - | Significant reduction compared to NSAIDs | Postmenopausal women with osteoporotic vertebral fractures | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to investigate the cellular signaling pathways of this compound.
In Vitro Osteoclast Resorption (Pit) Assay
This assay is fundamental for assessing the primary therapeutic effect of Elcatonin – the inhibition of bone resorption.
-
Objective: To quantify the inhibitory effect of Elcatonin on the resorptive activity of osteoclasts.
-
Methodology:
-
Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on bone slices or a synthetic calcium phosphate (B84403) surface.
-
Osteoclast Differentiation: Induce differentiation of precursors into mature, multinucleated osteoclasts using appropriate cytokines (e.g., M-CSF and RANKL).
-
Treatment: Treat the mature osteoclast cultures with varying concentrations of this compound.
-
Resorption Assessment: After a defined incubation period, remove the osteoclasts and visualize the resorption pits using staining methods (e.g., toluidine blue) or scanning electron microscopy.
-
Quantification: Quantify the area and/or number of resorption pits to determine the extent of bone resorption and calculate the IC50 of Elcatonin.[13]
-
cAMP Accumulation Assay
This assay measures the production of the second messenger cAMP, providing a direct readout of Gs protein activation.
-
Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to Elcatonin.
-
Methodology:
-
Cell Culture: Culture cells expressing the calcitonin receptor (e.g., osteoclasts or a recombinant cell line).
-
Treatment: Treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with a range of Elcatonin concentrations for a defined time course.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the Elcatonin concentration to generate a dose-response curve and determine the EC50.
-
Intracellular Calcium Measurement
This method allows for the real-time monitoring of changes in intracellular calcium concentrations upon Elcatonin stimulation.
-
Objective: To measure the transient increase in intracellular calcium concentration following Elcatonin treatment.
-
Methodology:
-
Cell Loading: Load cells expressing the calcitonin receptor with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add Elcatonin to the cells and continuously record the changes in fluorescence over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Convert the fluorescence intensity ratios to intracellular calcium concentrations and plot the time course of the calcium transient. Determine the peak response and the duration of the signal.
-
Western Blot for ERK Phosphorylation
This technique is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK.
-
Objective: To determine the effect of Elcatonin on the phosphorylation of ERK1/2.
-
Methodology:
-
Cell Treatment: Treat cells expressing the calcitonin receptor with Elcatonin for various time points.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Analgesic Mechanism: The Role of the Serotonergic System
Elcatonin exhibits analgesic effects, particularly in patients with osteoporotic fractures, which are believed to be mediated through its action on the central nervous system.[3][14] Studies suggest the involvement of the descending serotonergic system.[5] Elcatonin has been shown to modulate the expression and activity of serotonin (B10506) receptors, such as 5-HT1A and 5-HT3, which are involved in pain transmission.[14][15] This modulation of the serotonergic system likely contributes to the pain-relieving properties of Elcatonin, independent of its effects on bone resorption.
Conclusion
This compound activates a complex network of intracellular signaling pathways upon binding to the calcitonin receptor. The primary Gs/cAMP/PKA and Gq/PLC/PKC pathways are central to its immediate cellular effects, most notably the inhibition of osteoclast function. The MAPK/ERK pathway serves as a point of signal integration, potentially mediating longer-term cellular responses. The analgesic effects of Elcatonin appear to be linked to the modulation of the central serotonergic system. A thorough understanding of these intricate signaling cascades is crucial for the continued development and optimization of therapeutic strategies targeting bone metabolism and associated pain. Further research is warranted to fully elucidate the quantitative and temporal dynamics of these pathways in response to Elcatonin and to explore the potential for biased agonism at the calcitonin receptor to selectively engage desired therapeutic signaling pathways.
References
- 1. Calcitonin gene-related peptide receptor activation produces PKA- and PKC-dependent mechanical hyperalgesia and central sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 4. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin gene-related peptide enhances calcium current of rat dorsal root ganglion neurons and spinal excitatory synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implantable Electrical Stimulation at Dorsal Root Ganglions Accelerates Osteoporotic Fracture Healing via Calcitonin Gene‐Related Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel resorption assay for osteoclast functionality based on an osteoblast-derived native extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible involvement of descending serotonergic systems in antinociception by centrally administered elcatonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ERK integrates PKA and PKC signaling in superficial dorsal horn neurons. II. Modulation of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy and Mechanism of Elcatonin Acetate in Animal Models of Osteoporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Elcatonin acetate (B1210297) in preclinical animal models of osteoporosis. Elcatonin, a synthetic analogue of eel calcitonin, has demonstrated significant potential in mitigating bone loss by inhibiting bone resorption.[1] This document synthesizes key findings on its mechanism of action, detailed experimental protocols from various studies, and quantitative data on its efficacy, presented in a structured format to facilitate research and development in the field of osteoporosis therapeutics.
Mechanism of Action
Elcatonin acetate exerts its primary effect by binding to calcitonin receptors (CTR) on the surface of osteoclasts, the cells responsible for bone resorption.[2][3] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of osteoclast activity and survival.
Core Signaling Pathway
The binding of Elcatonin to its G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which is a key mediator of the inhibitory effects on osteoclasts.[2] This signaling cascade results in the disruption of the osteoclast's cytoskeleton, particularly the actin ring, which is essential for bone resorption.[2]
Furthermore, Elcatonin has been shown to influence the expression of several key genes involved in osteoclast function. It can suppress the expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, as well as cathepsin K and the d2 isoform of vacuolar ATPase V0 domain (ATP6V0D2), which are crucial for the degradation of bone matrix.[4]
Beyond the cAMP-PKA pathway, Elcatonin may also modulate the levels of various cytokines and growth factors that play a role in bone metabolism. Studies suggest it can restrain the levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), while promoting the levels of insulin-like growth factor-1 (IGF-1) and osteocalcin, which are important for bone formation.[1]
Efficacy in Animal Models of Osteoporosis
This compound has been evaluated in a variety of animal models that mimic different aspects of human osteoporosis. The following tables summarize the quantitative data from these studies, highlighting the experimental design and key outcomes.
Table 1: Disuse Osteoporosis Models
| Animal Model & Induction Method | Species, Age, Sex | This compound Dosage & Administration | Treatment Duration | Key Outcomes & Results |
| Tail Suspension [4][5] | C57BL/6J Mice, 7 weeks, Male | 20 U/kg, Subcutaneous, 3 times/week | 7 days | - Significantly higher trabecular bone mineral density (BMD) in the distal femur compared to vehicle-treated tail-suspended mice.[4]- Significantly higher trabecular bone volume compared to vehicle-treated tail-suspended mice.[4]- Significantly suppressed osteoclast surface and number .[4]- Significantly lower plasma tartrate-resistant acid phosphatase-5b (TRACP-5b) levels.[4] |
| Fracture Fixation (Post-osteotomy) [6][7] | Sprague-Dawley Rats, 6 weeks, Male | Not specified | 4, 8, and 12 weeks | - Significantly higher BMD values in the proximal tibia at all time points compared to the surgery-only group.[7]- Attenuated bone loss and deterioration of trabeculae observed via radiography and histology.[6] |
Table 2: Ovariectomy-Induced Osteoporosis Models
| Animal Model & Induction Method | Species, Age, Sex | This compound Dosage & Administration | Treatment Duration | Key Outcomes & Results |
| Ovariectomy (OVX) [8] | Sprague-Dawley Rats | 20 U/kg/day, Subcutaneous | 3 or 4 weeks | - Significantly increased tail-withdrawal latency , indicating an analgesic effect on OVX-induced hyperalgesia.[8]- Prevented the decrease in bone mineral density observed in vehicle-treated OVX rats.[8] |
| Ovariectomy (OVX) and Low-Calcium Diet [9] | Wistar Rats | Not specified | Not specified | - Significantly increased tibia ash weight and calcium content compared to the placebo group.[9]- Slightly lowered plasma alkaline phosphatase activity .[9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for future research.
Induction of Disuse Osteoporosis
This protocol is designed to induce skeletal unloading and subsequent bone loss.
This model simulates osteoporosis that can occur locally after a fracture and subsequent immobilization.[6]
-
Animal Model: 6-week-old male Sprague-Dawley rats are used.[6]
-
Anesthesia: Anesthesia is induced with 10% chloral (B1216628) hydrate (B1144303) (50 mg/kg, intraperitoneally).[6]
-
Surgical Procedure:
-
A lateral approach is made to the midshaft of the right femur.
-
A transverse osteotomy is performed.
-
The fracture is stabilized with a stainless intramedullary needle.
-
The right hind limb is immobilized via tibia-tail fixation to induce disuse.[6]
-
-
Treatment: Elcatonin or vehicle is administered subcutaneously for the duration of the experiment (up to 12 weeks).[6]
-
Analysis: At 4, 8, and 12 weeks post-surgery, the proximal tibias are harvested for BMD measurement, X-ray imaging, and histological analysis.[6]
Induction of Ovariectomy-Induced Osteoporosis
This is a widely used model for postmenopausal osteoporosis.
Conclusion
The evidence from various preclinical animal models strongly supports the efficacy of this compound in preventing bone loss associated with different forms of osteoporosis. Its primary mechanism of action through the inhibition of osteoclast function via the cAMP-PKA signaling pathway is well-established. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for osteoporosis. Further investigation into the long-term effects and optimal dosing regimens of Elcatonin, as well as its potential synergistic effects with other anabolic agents, is warranted.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin controls bone formation by inhibiting the release of sphingosine 1-phosphate from osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovariectomy-induced hyperalgesia and antinociceptive effect of elcatonin, a synthetic eel calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of the elcatonin transdermal system for the treatment of osteoporosis and the effect of the combination of elcatonin and active vitamin D3 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Elcatonin Acetate: A Deep Dive into its Analgesic Mechanisms in Bone Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Elcatonin acetate (B1210297), a synthetic analog of eel calcitonin, has emerged as a significant therapeutic agent in the management of bone pain, particularly that associated with osteoporosis and metastatic bone tumors.[1][2][3] Its potent analgesic effects, coupled with its established role in inhibiting bone resorption, make it a molecule of considerable interest in the fields of orthopedics, oncology, and pain management. This technical guide provides a comprehensive overview of the analgesic properties of Elcatonin acetate, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.
Mechanism of Analgesia: A Dual Approach
This compound exerts its analgesic effects through a multifaceted mechanism, involving both peripheral and central actions.
Peripheral Action: Targeting the Source of Pain
The primary peripheral mechanism of this compound is its direct action on osteoclasts, the cells responsible for bone breakdown.[3][4] By binding to calcitonin receptors (CTR) on the surface of osteoclasts, Elcatonin inhibits their activity and proliferation.[1][3][4] This suppression of bone resorption leads to a decrease in the release of calcium and other factors from the bone matrix that can sensitize nerve endings and contribute to pain.[1][4]
Furthermore, Elcatonin has been shown to modulate the levels of inflammatory mediators that play a crucial role in bone pain. It can restrain the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to be elevated in conditions of excessive bone resorption.[1]
Central Action: Modulating Pain Perception
Beyond its peripheral effects, this compound is believed to exert a central analgesic effect by directly influencing the hypothalamus and stimulating the release of β-endorphins, which are endogenous opioids with potent pain-relieving properties.[1] Additionally, research suggests that calcitonin can modulate the serotonergic system, a key player in pain transmission.[5][6] Studies in animal models have indicated that Elcatonin's analgesic effect may be mediated by the restoration of serotonin (B10506) receptors that control the release of neurotransmitters from C-afferent fibers.[5][6]
Signaling Pathways
The binding of this compound to the calcitonin receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[5][7] One of the primary pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] This pathway is thought to be crucial for the inhibitory effects of Elcatonin on osteoclast function.[4] Another potential pathway involves the coupling of the calcitonin receptor to phospholipase C (PLC), resulting in the release of intracellular calcium.[7]
Caption: this compound signaling pathway in osteoclasts.
Experimental Evidence and Protocols
A substantial body of evidence from both preclinical and clinical studies supports the analgesic efficacy of this compound in bone pain.
Preclinical Studies
Animal models have been instrumental in elucidating the mechanisms of Elcatonin's analgesic action.
Experimental Workflow in a Rodent Model of Bone Pain:
Caption: Generalized experimental workflow for preclinical studies.
Key Experimental Protocols:
-
Ovariectomized (OVX) Rat Model: This model is widely used to mimic postmenopausal osteoporosis and associated hyperalgesia.[5][6]
-
Methodology: Adult female rats undergo surgical removal of the ovaries. After a period to allow for bone loss and the development of hyperalgesia, rats are treated with this compound or a vehicle control.
-
Pain Assessment: Nociceptive thresholds are measured using methods like the tail-withdrawal test.[6]
-
-
Drill-Hole Injury Mouse Model: This model is used to study local bone injury and healing.[8]
-
Methodology: Two drill holes are created in the diaphysis of the femur and tibia of mice.[8] Mice are then treated with Elcatonin or a vehicle.[8]
-
Outcome Measures: Systemic bone resorption is assessed by measuring urinary crosslinked C-telopeptide of type I collagen (CTX), and local bone healing is evaluated through histological analysis.[8]
-
-
Tail Suspension Mouse Model: This model simulates skeletal unloading and subsequent bone loss.[9]
-
Methodology: The hindlimbs of mice are suspended to prevent weight-bearing. Mice receive injections of Elcatonin or a vehicle.
-
Analysis: Bone mineral density and histomorphometric parameters of bone resorption are measured.[9]
-
Clinical Trials
Multiple clinical trials have demonstrated the effectiveness of this compound in alleviating bone pain in human patients.
Summary of Clinical Trial Data on this compound for Bone Pain:
| Study Focus | Patient Population | Dosage and Administration | Key Findings on Pain Relief | Other Notable Outcomes |
| Metastatic Bone Tumors[2] | 43 patients with metastatic bone tumors | 40 units, intramuscularly, twice daily | 28% experienced pain relief within 4 days; 65% had palliation of pain after 4 weeks. | Improved bone scintigram in 37.5% of cases. |
| Postmenopausal Women with Back Pain[10] | 36 postmenopausal women with acute lower back pain | 20 units, weekly trigger point injection | Significantly relieved motion pain in the lower back after three weeks of treatment. | Analgesic effect continued for the subsequent 3 weeks. |
| Osteoporotic Vertebral Fractures[11] | 107 female patients (≥55 years) with acute back pain from vertebral fracture | Intramuscular injections (dosage not specified) | Significantly lower VAS and ADL scores compared to the NSAID + VD3 group at 1 month and later. | Significantly reduced TRACP-5b levels and higher percent changes in BMD. |
| Chronic Back Pain in Osteoporosis[12] | 45 postmenopausal women with chronic back pain | Combined with risedronate | Significant improvements in VAS at final follow-up compared with baseline and 3 months. | Improved mental health status and quality of life domains for back pain. |
| Acute Back Pain in Osteoporotic Vertebral Fracture[13] | 228 Japanese female patients with acute lumbar pain | 20 units, weekly intramuscular injections | More effective than NSAIDs in reducing pain (VAS) at 4 and 6 weeks. | Improved mobility and functional level. |
Conclusion
This compound offers a compelling therapeutic option for the management of bone pain through its dual mechanism of inhibiting peripheral bone resorption and exerting central analgesic effects. Its ability to directly target osteoclasts, modulate inflammatory mediators, and influence central pain pathways provides a comprehensive approach to pain relief. The wealth of preclinical and clinical data underscores its efficacy and provides a strong foundation for its continued use and further investigation in various bone pain etiologies. Future research should continue to unravel the intricate details of its signaling pathways and explore its potential in combination therapies for enhanced analgesic outcomes.
References
- 1. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 2. [Clinical study of a synthetic calcitonin derivative (elcatonin) in patients with metastatic bone tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Elcatonin used for? [synapse.patsnap.com]
- 4. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 5. Mechanisms of the analgesic effect of calcitonin on chronic pain by alteration of receptor or channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic mechanism of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Nociceptive Effects of Elcatonin Injection for Postmenopausal Women with Back Pain: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of elcatonin for alleviating pain and inhibiting bone resorption in patients with osteoporotic vertebral fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Additive effect of elcatonin to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of elcatonin versus nonsteroidal anti-inflammatory medications for acute back pain in patients with osteoporotic vertebral fracture: a multiclinic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Elcatonin Acetate on Calcium and Phosphate Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a polypeptide hormone therapeutic primarily utilized for conditions characterized by accelerated bone turnover, such as osteoporosis and hypercalcemia.[1] Its primary mechanism of action involves the potent inhibition of osteoclast-mediated bone resorption and the enhancement of renal calcium and phosphate (B84403) excretion.[2][3] By binding to the calcitonin receptor (CTR) on osteoclasts, Elcatonin activates intracellular signaling cascades, principally the cAMP/PKA and PLC/PKC pathways, leading to a rapid cessation of resorptive activity.[4] Concurrently, it acts on the renal tubules to decrease the reabsorption of calcium and phosphate, contributing to a reduction in their serum concentrations.[3][5] This guide provides a detailed examination of the molecular mechanisms, physiological effects, and quantitative impact of Elcatonin acetate on calcium and phosphate homeostasis, supported by experimental data and methodological insights.
Core Mechanism of Action
This compound modulates calcium and phosphate levels primarily through its targeted actions on bone and the kidneys.
Effects on Bone: Inhibition of Osteoclastic Resorption
The most significant effect of Elcatonin is the direct and potent inhibition of osteoclasts, the cells responsible for bone resorption.[1][4] Elcatonin binds to high-affinity G protein-coupled calcitonin receptors (CTRs) abundantly expressed on the osteoclast surface.[6] This ligand-receptor interaction triggers an immediate intracellular response characterized by the contraction of the osteoclast, the loss of its ruffled border (the specialized membrane responsible for bone demineralization), and a halt in cell motility.[7] This effectively arrests the bone resorption process, reducing the efflux of calcium and phosphate from the bone matrix into the bloodstream.[1][7] Studies have shown that Elcatonin can also suppress the differentiation of osteoclast precursors into mature, active osteoclasts, further contributing to its anti-resorptive effect.[8]
Renal Effects: Enhancement of Calciuresis and Phosphaturia
Elcatonin directly influences the handling of electrolytes in the kidneys. It acts on the renal tubules to decrease the reabsorption of calcium and phosphate, leading to increased urinary excretion (calciuresis and phosphaturia).[3][9] This action complements the inhibition of bone resorption in lowering serum calcium and phosphate levels.[3] In the distal convoluted tubule, calcitonin has been shown to stimulate calcium transport by inducing membrane hyperpolarization, which facilitates calcium entry into the cells for subsequent excretion.[10]
Intestinal Effects: An Indirect and Complex Role
The role of Elcatonin in regulating intestinal absorption of calcium and phosphate is less direct and not fully elucidated. Some animal studies suggest that calcitonin may indirectly stimulate intestinal calcium absorption by increasing the renal production of 1,25-dihydroxyvitamin D, the active form of Vitamin D.[11] However, other studies have reported a suppressive effect of calcitonin on the intestinal absorption of calcium and phosphate.[12] Therefore, the primary regulatory actions of Elcatonin on calcium and phosphate homeostasis are considered to be its effects on bone and the kidneys.
Signaling Pathways in the Osteoclast
The binding of Elcatonin to the calcitonin receptor (CTR) on osteoclasts initiates multiple intracellular signaling cascades. The CTR is known to couple to at least two distinct G-protein-mediated pathways.[4][13]
-
cAMP/Protein Kinase A (PKA) Pathway: This is considered the principal signaling route. The CTR couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[14] The PKA pathway is primarily responsible for the acute disruption of the osteoclast's cytoskeleton (specifically the actin ring), leading to the loss of the ruffled border and cessation of motility and bone resorption.[4][14]
-
Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway: The CTR can also couple to Gq proteins, which activate Phospholipase C (PLC).[3][13] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is thought to contribute to the retraction of the osteoclast from the bone surface.[7]
Quantitative Data Summary
The effects of this compound on various parameters of calcium and phosphate homeostasis have been quantified in numerous preclinical and clinical studies.
Table 1: Effects of Elcatonin on Bone Parameters in Animal Models
| Parameter | Animal Model | Treatment Group | Control Group | % Change / Result | p-value | Reference |
|---|---|---|---|---|---|---|
| Trabecular BMD (mg/cm³) | Tail-suspended mice | 179.9 ± 20.3 | 148.9 ± 12.0 | +20.8% | <0.05 | [8] |
| Trabecular Bone Volume (%) | Tail-suspended mice | 6.8 ± 1.0 | 5.3 ± 0.6 | +28.3% | <0.05 | [8] |
| Osteoclast Surface (%) | Tail-suspended mice | 2.6 ± 0.9 | 5.3 ± 1.0 | -50.9% | <0.01 | [8] |
| Plasma TRACP-5b (U/L) | Tail-suspended mice | 1.9 ± 0.3 | 2.8 ± 0.6 | -32.1% | <0.01 | [8] |
| Urinary CTX | Mice with drill-hole injury | Elcatonin prevented increase | Significant increase observed | Qualitative Prevention | N/A | [15] |
| Lumbar BMD | Mice with drill-hole injury | Elcatonin prevented reduction | Significant reduction observed | Qualitative Prevention | N/A |[15] |
Table 2: Effects of Elcatonin on Serum and Urinary Parameters in Humans
| Parameter | Patient Population | Treatment Details | Measurement Time | Result | p-value | Reference |
|---|---|---|---|---|---|---|
| Serum Calcium | Multiple Myeloma | Elcatonin + Chemo | 1 Week | Significantly lower than initial value | <0.05 | [9] |
| Serum Calcium | Multiple Myeloma | Elcatonin + Chemo | 4 Weeks | Significantly lower than initial value | <0.05 | [9] |
| Urinary Calcium Excretion | Multiple Myeloma | Elcatonin only | 1 Week | Higher than initial value | <0.05 |[9] |
Experimental Protocols
Protocol: Assessment of Elcatonin in a Mouse Model of Disuse Osteoporosis
This protocol is based on the methodology described by Tsukamoto et al. (2016).[8]
-
Objective: To determine the effect of Elcatonin on bone loss caused by skeletal unloading.
-
Animal Model: Seven-week-old male C57BL/6J mice.
-
Experimental Groups:
-
Ground Control + Vehicle (GCveh)
-
Ground Control + Elcatonin (GCEL)
-
Tail Suspension + Vehicle (TSveh)
-
Tail Suspension + Elcatonin (TSEL)
-
-
Procedure:
-
Skeletal Unloading: Mice in the TS groups are subjected to tail suspension for 7 days to simulate disuse.
-
Drug Administration: Elcatonin (20 U/kg) or vehicle is administered via subcutaneous injection three times per week.
-
Sample Collection: At day 7, blood samples are collected for biomarker analysis. Femurs and tibias are harvested for imaging and histological analysis.
-
-
Analysis:
-
Bone Mineral Density (BMD): Trabecular BMD of the distal femur is measured using peripheral quantitative computed tomography (pQCT).
-
Bone Histomorphometry: Tibias are processed for undecalcified bone sections. Parameters such as osteoclast surface (Oc.S/BS) and number (N.Oc/BS) are measured.
-
Biomarker Analysis: Plasma levels of tartrate-resistant acid phosphatase-5b (TRACP-5b), a marker of osteoclast activity, are measured using an enzyme immunoassay.
-
Gene Expression: Bone marrow cells are harvested to quantify the mRNA expression of osteoclast-related genes (e.g., NFATc1, Cathepsin K) via RT-PCR.
-
Systemic Homeostatic Regulation
This compound orchestrates a dual-pronged approach to lower systemic calcium and phosphate levels. The inhibition of bone resorption curtails the entry of these minerals into the circulation, while enhanced renal excretion actively removes them from the body. This combined action makes Elcatonin an effective agent for managing hypercalcemic states and conditions with high bone turnover.
Conclusion
This compound exerts robust control over calcium and phosphate homeostasis through its primary actions on bone and kidney. By potently inhibiting osteoclastic bone resorption via cAMP/PKA and PLC/PKC signaling and promoting the renal excretion of calcium and phosphate, it effectively reduces the concentration of these minerals in the serum. This dual-action mechanism underscores its therapeutic utility in managing disorders of excessive bone turnover and hypercalcemia. Further research into its complex signaling dynamics and potential intestinal effects will continue to refine our understanding of this important therapeutic agent.
References
- 1. What is Elcatonin used for? [synapse.patsnap.com]
- 2. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Effects of calcitonin on osteoclast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic mechanism of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitonin receptors as markers for osteoclastic differentiation: correlation between generation of bone-resorptive cells and cells that express calcitonin receptors in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effectiveness of synthetic calcitonin derivative (elcatonin) on the bone pain and serum calcium concentration in multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitonin stimulates calcium transport in distal convoluted tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that calcitonin stimulates 1,25-dihydroxyvitamin D production and intestinal absorption of calcium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppressive effect of calcitonin on intestinal absorption of calcium and phosphorus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elcatonin acetate reconstitution and storage guidelines for research
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed instructions for the reconstitution, storage, and handling of Elcatonin acetate (B1210297) for research purposes. Adherence to these protocols is crucial for maintaining the integrity and biological activity of the peptide.
Product Information
Elcatonin is a synthetic analogue of eel calcitonin, a 32-amino acid polypeptide hormone. It is a potent inhibitor of osteoclast-mediated bone resorption, making it a valuable tool for research in osteoporosis, hypercalcemia, and other bone metabolism disorders.
Reconstitution of Lyophilized Elcatonin Acetate
Proper reconstitution is the first critical step in ensuring the quality of your experimental results.
Recommended Reconstitution Solvent: It is recommended to reconstitute lyophilized this compound in sterile, pyrogen-free water. For certain applications, other aqueous solutions can be used for further dilution, but initial reconstitution should be in water.
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the stability of the peptide.
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of sterile water to the vial. Aim the stream of water down the side of the vial to gently wet the lyophilized powder.
-
Dissolution: Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide. Ensure the solution is clear and free of particulate matter before use.
Storage and Stability
Proper storage is essential to maintain the biological activity of this compound.
Quantitative Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Room Temperature | 3-4 weeks | Should be stored desiccated.[1][2] |
| -18°C to -20°C | Long-term | Recommended for optimal stability.[1][2][3][4] | |
| Reconstituted Solution | 4°C | 2-14 days | Protect from direct light.[1][2] |
| -18°C to -20°C | Long-term | Avoid repeated freeze-thaw cycles.[1][2] For extended storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[2] |
General Handling Guidelines for Peptides
-
Hygroscopic Nature: Peptides are often hygroscopic. Always allow the vial to reach room temperature in a desiccator before opening to minimize moisture absorption.[5]
-
Weighing: If weighing out the lyophilized powder, do so quickly in a clean, controlled environment. Reseal the vial tightly immediately after.
-
Inert Gas: For long-term storage of the lyophilized powder, consider purging the vial with a dry, inert gas like nitrogen or argon before sealing.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation. It is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.[1][2]
Elcatonin Signaling Pathway
Elcatonin exerts its effects by binding to the Calcitonin Receptor (CTR), a G protein-coupled receptor (GPCR).[2][6][7] The primary signaling cascades initiated upon Elcatonin binding are:
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which is a key mediator of the inhibitory effects of calcitonin on osteoclasts.[3][4]
-
Gq Pathway: The CTR can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[2]
These pathways ultimately lead to the disruption of the osteoclast cytoskeleton and the inhibition of bone resorption.[4]
Caption: Elcatonin Signaling Pathway in Osteoclasts.
Experimental Protocols
In Vitro Osteoclast Bone Resorption (Pit) Assay
This protocol is adapted for testing the inhibitory effect of Elcatonin on osteoclast activity.
Materials:
-
Bone marrow cells or RAW 264.7 macrophage cell line
-
Culture medium (e.g., α-MEM) with 10% FBS and antibiotics
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
Reconstituted this compound
-
Bone-mimetic coated culture plates (e.g., calcium phosphate) or dentin slices
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue or other suitable stain for resorption pits
Methodology:
-
Cell Seeding: Seed osteoclast precursor cells (e.g., bone marrow macrophages at 1x10^5 cells/well) onto bone-mimetic coated 96-well plates in the presence of M-CSF (e.g., 30 ng/mL).
-
Osteoclast Differentiation: After 24 hours, add RANKL (e.g., 50 ng/mL) to the culture medium to induce osteoclast differentiation.
-
Elcatonin Treatment: Introduce reconstituted this compound at various concentrations to the culture medium at the same time as RANKL or after differentiation into mature osteoclasts. Include a vehicle control group.
-
Incubation: Culture the cells for 6-9 days, replacing the medium with fresh medium containing M-CSF, RANKL, and Elcatonin/vehicle every 2-3 days.
-
TRAP Staining: At the end of the culture period, fix the cells and stain for TRAP, a marker for osteoclasts. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well.
-
Pit Visualization: Remove the cells by sonication or with a bleach solution. Stain the plate/dentin slice with a suitable stain (e.g., 1% toluidine blue) to visualize the resorption pits.
-
Quantification: Capture images of the resorption pits using a microscope. Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
Caption: In Vitro Osteoclast Bone Resorption Assay Workflow.
In Vivo Osteoporosis Animal Model Protocol
This protocol outlines a general procedure for evaluating the efficacy of Elcatonin in a rat or mouse model of osteoporosis.
Materials:
-
Female Sprague-Dawley rats or C57BL/6J mice (age-appropriate for the model)
-
Surgical instruments for ovariectomy (if applicable)
-
Reconstituted this compound
-
Vehicle control (e.g., sterile saline)
-
Micro-CT scanner or bone densitometer
-
Equipment for euthanasia and tissue collection
Methodology:
-
Animal Model Induction:
-
Ovariectomy (OVX) Model: Bilaterally ovariectomize female rodents to induce estrogen-deficiency osteoporosis. A sham-operated group should be included. Allow for a period of bone loss (e.g., 4-12 weeks) before starting treatment.
-
Disuse/Unloading Model: Induce disuse osteoporosis through methods like tail suspension or sciatic neurectomy.[5][8]
-
-
Animal Groups: Randomly assign animals to treatment groups (e.g., Sham + Vehicle, OVX + Vehicle, OVX + Elcatonin low dose, OVX + Elcatonin high dose).
-
Elcatonin Administration: Administer Elcatonin or vehicle via subcutaneous or intramuscular injection at the desired frequency (e.g., three times a week). Dosing will vary based on the study design and animal model (e.g., 20 U/kg for mice).[5]
-
Treatment Duration: The treatment period can range from several weeks to months, depending on the research question.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Outcome Assessment: At the end of the study, euthanize the animals and collect relevant tissues (e.g., femurs, tibiae, lumbar vertebrae).
-
Bone Mineral Density (BMD): Analyze BMD and bone microarchitecture using micro-CT or DEXA.
-
Histomorphometry: Perform histological analysis of bone sections to assess parameters like trabecular bone volume, osteoclast number, and osteoblast surface.
-
Biochemical Markers: Analyze serum or urine for markers of bone turnover (e.g., CTX-I for resorption, P1NP for formation).
-
This protocol should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 4. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 8. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elcatonin Acetate for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, is a polypeptide hormone used in the treatment of osteoporosis and pain associated with bone disorders.[1] It primarily acts by inhibiting osteoclast-mediated bone resorption, thereby preserving bone mass and strength.[2] Additionally, Elcatonin has demonstrated analgesic properties, making it a compound of interest for various in vivo studies in rats, particularly in models of osteoporosis and neuropathic pain.
These application notes provide a comprehensive guide for researchers on the appropriate dosage, administration, and experimental protocols for using Elcatonin acetate in rat models of osteoporosis and pain.
Mechanism of Action
Elcatonin exerts its effects by binding to calcitonin receptors (CTR), which are predominantly expressed on the surface of osteoclasts. This binding activates intracellular signaling cascades, primarily through the G-protein coupled receptor pathway, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in the disruption of the osteoclast's cytoskeleton, leading to their inactivation and reduced bone resorption.
Data Presentation: Dosage and Efficacy
The following tables summarize the recommended dosages and observed efficacy of this compound in various rat models.
Table 1: this compound Dosage in Rat Osteoporosis Models
| Rat Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Ovariectomy-induced Osteoporosis | 20 U/kg/day | Subcutaneous | 3-4 weeks | Increased tail-withdrawal latency (analgesic effect) and prevention of bone mineral density loss. | |
| Disuse Osteoporosis (Fracture Fixation) | 15 U/kg, 3 times a week | Subcutaneous | 12 weeks | Attenuated disuse osteoporosis, with significantly higher bone mineral density compared to the control group. | |
| Calcium-Deficient Diet | Not Specified | Not Specified | Not Specified | Reversed the reduction in bone mineral density induced by a calcium-deficient diet.[3] | [3] |
| Ovariectomy-induced Osteoporosis | Not Specified | Not Specified | 4 weeks | Increased femoral trabecular bone volume and number, and decreased trabecular separation.[4] | [4] |
Table 2: this compound Dosage in Rat Pain Models
| Rat Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Chemotherapy-induced Neuropathic Pain (Oxaliplatin/Paclitaxel) | 20 U/kg/day | Subcutaneous | Daily | Almost completely reversed cold and mechanical allodynia. | |
| Radicular Pain | 20 IU/kg/day, 5 times a week | Subcutaneous | 3 weeks | Produced full relief of radicular pain. | |
| Ovariectomy-induced Hyperalgesia | 20 U/kg/day | Subcutaneous | 3-4 weeks | Significantly increased tail-withdrawal latency. | |
| Inflammatory Pain (Carrageenan-induced) | 20-200 ng/rat | Intraplantar | Single dose | Significantly inhibited hyperalgesia. | [5] |
Table 3: Pharmacokinetic Parameters of Calcitonins (General)
| Parameter | Value | Species | Administration Route | Notes | Reference |
| Bioavailability (Oral) | Very low | Rats | Oral | Rapidly inactivated when given orally.[1][6] | [1][6] |
| Bioavailability (Subcutaneous) | ~70% | General | Subcutaneous | General value for calcitonins.[1] | [1] |
| Elimination Half-life (Salmon Calcitonin) | 70-90 minutes | General | Injection | [1] | |
| Metabolism | Rapidly metabolized, primarily in the kidneys. | General | Injection | [1] |
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis Model in Rats
Objective: To induce osteoporosis in female rats through ovariectomy to study the preventative or therapeutic effects of this compound.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Bone densitometer (DEXA) or micro-CT scanner
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Ovariectomy (OVX):
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the dorsal or ventral side to expose the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and then remove the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
A sham operation group should be included where the ovaries are exposed but not removed.
-
-
Post-operative Care: Monitor the animals for recovery and signs of infection. Allow a recovery period of 2-4 weeks for the development of osteopenia.
-
Treatment:
-
Divide the OVX rats into a vehicle control group and an this compound treatment group.
-
Administer this compound or vehicle subcutaneously at the desired dosage and frequency (e.g., 20 U/kg/day) for the specified treatment duration (e.g., 4-12 weeks).
-
-
Outcome Assessment:
-
Bone Mineral Density (BMD): At the end of the treatment period, euthanize the rats and excise the femurs and lumbar vertebrae. Measure BMD using DEXA or micro-CT.
-
Bone Histomorphometry: Process the bone samples for histological analysis to assess parameters such as trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biochemical Markers: Collect blood samples to measure serum markers of bone turnover (e.g., osteocalcin, CTX-1).
-
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To induce a neuropathic pain state in rats by loosely ligating the sciatic nerve to evaluate the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Chromic gut sutures (4-0)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and testing environment for at least one week.
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Suture the muscle and skin layers.
-
A sham operation group should be included where the sciatic nerve is exposed but not ligated.
-
-
Post-operative Care: Monitor the animals for recovery and signs of infection. Allow a recovery period of 7-14 days for the development of neuropathic pain.
-
Treatment:
-
Divide the CCI rats into a vehicle control group and an this compound treatment group.
-
Administer this compound or vehicle subcutaneously at the desired dosage and frequency (e.g., 20 U/kg/day).
-
-
Outcome Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. A decrease in PWT indicates mechanical allodynia. In CCI models, the PWT in the injured paw can decrease to less than 6g.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) in response to a thermal stimulus using a plantar test apparatus. A decrease in PWL indicates thermal hyperalgesia.
-
Assessments should be performed before and at multiple time points after treatment initiation.
-
Conclusion
This compound is a valuable tool for in vivo research in rat models of osteoporosis and pain. The subcutaneous route of administration is well-established, with effective dosages typically ranging from 15 to 20 U/kg. The provided protocols offer a standardized approach to inducing relevant disease models and assessing the efficacy of this compound. Researchers should carefully consider the specific aims of their study to select the most appropriate model, dosage regimen, and outcome measures. Further investigation into the detailed pharmacokinetic profile of Elcatonin in rats would be beneficial for optimizing dosing strategies in future studies.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcitonin Induces Bone Formation by Increasing Expression of Wnt10b in Osteoclasts in Ovariectomy-Induced Osteoporotic Rats [frontiersin.org]
- 5. Antinociceptive activity of eel calcitonin, injected into the inflamed paw in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral delivery of synthetic eel calcitonin, elcatonin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Elcatonin Acetate in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various administration routes for Elcatonin acetate (B1210297) in preclinical experimental models. The information is intended to guide researchers in selecting appropriate administration methods and designing experimental protocols for pharmacokinetic, pharmacodynamic, and efficacy studies.
Introduction to Elcatonin Acetate
This compound is a synthetic analogue of eel calcitonin, a polypeptide hormone that plays a crucial role in calcium homeostasis. It is primarily known for its potent inhibitory effect on osteoclast-mediated bone resorption, making it a therapeutic agent for metabolic bone diseases such as osteoporosis and Paget's disease. In experimental models, Elcatonin is utilized to investigate its effects on bone metabolism, pain perception, and other physiological processes. The choice of administration route is critical as it significantly influences the bioavailability, pharmacokinetics, and ultimately, the therapeutic efficacy of the compound.
Signaling Pathway of Elcatonin
Elcatonin exerts its cellular effects primarily through the calcitonin receptor (CTR), a G-protein coupled receptor. Upon binding to the CTR on the surface of osteoclasts, Elcatonin initiates an intracellular signaling cascade that leads to the inhibition of bone resorption. A key pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the disruption of the osteoclast's cytoskeleton and inactivation of its bone-resorbing apparatus.[1][2]
Comparative Overview of Administration Routes
The selection of an administration route for this compound in experimental models depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used. The following table summarizes the key characteristics of various administration routes based on available preclinical data.
| Administration Route | Experimental Model | Key Findings & Bioavailability | Advantages | Disadvantages |
| Subcutaneous (SC) | Rats, Mice | High bioavailability (similar to IM). Commonly used for efficacy studies.[3][4][5] | Ease of administration, sustained release compared to IV, good reproducibility. | Potential for local site reactions. |
| Intramuscular (IM) | Rats, Humans | High bioavailability (~66-71% in humans).[6][7] | Rapid absorption, can be used for sustained-release formulations. | More invasive than SC, potential for muscle damage. |
| Intranasal (IN) | Rats, Humans | Lower bioavailability compared to injection (e.g., powder formulation showed higher bioavailability than liquid in rats).[6][8] | Non-invasive, rapid onset of action. | Variable absorption, potential for nasal irritation. |
| Oral (PO) | Rats | Very low bioavailability (<1%) due to enzymatic degradation in the GI tract.[9] | Non-invasive, convenient. | Poor absorption of peptides, significant first-pass metabolism. |
| Transdermal | Rats | Feasible with penetration enhancers, pharmacological availability of up to 8.7% reported.[10][11] | Non-invasive, potential for controlled, long-term delivery. | Low permeability of peptides through the skin, requires formulation development. |
| Intra-articular (IA) | Rabbits | Primarily for local effects in models of osteoarthritis.[12] | Direct delivery to the target site, minimizes systemic exposure. | Invasive, technically challenging, potential for joint infection. |
| Pulmonary | Rats | Enhanced and prolonged hypocalcemic effect with nanoparticle formulations.[13][14][15] | Large surface area for absorption, potential for systemic delivery. | Requires specialized delivery devices, potential for lung irritation. |
Detailed Experimental Protocols
The following protocols provide a general framework for the administration of this compound in common experimental models. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Subcutaneous (SC) Injection Protocol (Rat Model)
-
Objective: To administer this compound subcutaneously for systemic delivery.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a buffered solution as specified in studies [e.g., 0.1 M acetate buffer, pH 4.3])
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
-
-
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley or Wistar rats (body weight 200-250 g) for at least one week under standard laboratory conditions.
-
Drug Preparation: Dissolve this compound in the sterile vehicle to the desired concentration (e.g., 20 U/kg).[4][5] The final injection volume should be appropriate for the animal size (e.g., 0.1-0.5 mL).
-
Administration:
-
Gently restrain the rat.
-
Wipe the injection site (e.g., the scruff of the neck or the dorsal back) with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the Elcatonin solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or local reaction at the injection site.
-
Intramuscular (IM) Injection Protocol (Rat Model)
-
Objective: To administer this compound intramuscularly for systemic delivery.
-
Materials: Same as for SC injection.
-
Procedure:
-
Animal and Drug Preparation: As described for the SC protocol. A common dosage is around 1.6 U/kg, administered twice daily.[16]
-
Administration:
-
Anesthetize or firmly restrain the rat.
-
Wipe the injection site (e.g., the quadriceps or gluteal muscles of the hind limb) with 70% ethanol.
-
Insert the needle into the muscle mass.
-
Aspirate to check for blood.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure.
-
-
Post-administration Monitoring: Monitor for any signs of pain, lameness, or inflammation at the injection site.
-
Intranasal (IN) Administration Protocol (Rat Model)
-
Objective: To administer this compound intranasally for systemic absorption.
-
Materials:
-
This compound
-
Vehicle (e.g., saline for liquid formulation, or a powder carrier like calcium carbonate).[8]
-
Micropipette with fine tips or a specialized nasal administration device for rodents.
-
-
Procedure:
-
Animal and Drug Preparation: As described previously. For liquid formulations, the volume should be small (e.g., 5-10 µL per nostril).
-
Administration:
-
Lightly anesthetize or restrain the rat in a supine position with the head tilted back.
-
Using a micropipette, carefully instill the solution into one nostril, allowing the animal to inhale the liquid.
-
Repeat for the other nostril if required.
-
For powder formulations, a specific insufflation device is necessary.
-
-
Post-administration Monitoring: Observe for any signs of respiratory distress or nasal discharge.
-
Oral Gavage (PO) Protocol (Rat Model)
-
Objective: To administer this compound orally.
-
Materials:
-
This compound
-
Vehicle (e.g., water, saline, or a specific formulation to enhance absorption).[9]
-
Oral gavage needle (flexible or curved, with a ball tip).
-
Syringe.
-
-
Procedure:
-
Animal and Drug Preparation: As described previously. The gavage volume should not exceed 10 ml/kg.[17]
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the nose to the last rib to determine the correct insertion length of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the Elcatonin solution.
-
Slowly withdraw the needle.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.
-
Transdermal Application Protocol (Rat Model)
-
Objective: To administer this compound transdermally for systemic delivery.
-
Materials:
-
This compound formulated in a transdermal patch or gel.
-
Clippers or depilatory cream.
-
Adhesive dressing.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and carefully shave a small area of skin on the abdomen or back.[11]
-
Application:
-
Apply the Elcatonin-containing patch or a defined amount of the gel to the shaved area.
-
Cover with a protective dressing to prevent removal by the animal.
-
-
Post-application Monitoring: Regularly check the application site for any signs of skin irritation.
-
Intra-articular (IA) Injection Protocol (Rabbit Model of Osteoarthritis)
-
Objective: To deliver this compound directly into the joint space for local therapeutic effects.
-
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes and fine-gauge needles (e.g., 27-30 gauge)
-
Anesthetic agents
-
Surgical preparation supplies (clippers, antiseptic solutions)
-
-
Procedure:
-
Animal Preparation: Anesthetize a New Zealand white rabbit. Shave and aseptically prepare the skin over the knee joint.
-
Injection:
-
Flex the knee joint.
-
Insert the needle into the joint space, for example, through the patellar ligament.
-
Aspirate to confirm the presence of synovial fluid (or absence of blood).
-
Slowly inject a small volume (e.g., 0.1-0.3 mL) of the Elcatonin solution.
-
Withdraw the needle and gently move the joint to distribute the solution.
-
-
Post-injection Monitoring: Monitor for signs of pain, swelling, or infection in the joint.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data from various studies. It is important to note that direct comparisons between studies should be made with caution due to differences in experimental conditions.
Table 1: Pharmacokinetic Parameters of Elcatonin in Different Models and Routes
| Parameter | Intranasal (Human)[6] | Intramuscular (Human)[6] |
| Dose | 100 IU | 40 IU |
| Cmax (pg/mL) | 60 ± 25 | 165 ± 79 |
| Tmax (min) | 17.5 ± 6.9 | 16.1 ± 4.2 |
| AUC (pg·min/mL) | 2,570 ± 1,650 | 9,460 ± 5,870 |
Table 2: Bioavailability and Pharmacological Effect of Elcatonin via Non-parenteral Routes in Rats
| Administration Route | Formulation | Bioavailability / Pharmacological Effect | Reference |
| Intranasal | Powder with CaCO3 | Significantly greater bioavailability than liquid formulation | [8] |
| Oral | Mucoadhesive emulsion | Pharmacological availability (F value) of 0.43% | [9] |
| Transdermal | Gel with D-limonene and taurocholate | Pharmacological availability of 8.7 ± 1.0% | [10] |
Conclusion
The administration of this compound in experimental models can be achieved through various routes, each with its own set of advantages and limitations. Parenteral routes such as subcutaneous and intramuscular injections provide high bioavailability and are suitable for efficacy studies requiring consistent systemic exposure. Non-invasive routes like intranasal and transdermal administration offer alternatives but often require formulation strategies to enhance absorption. The oral route is challenging due to the peptidic nature of Elcatonin and its susceptibility to enzymatic degradation. The intra-articular route is valuable for investigating local effects in joint diseases. The protocols and data presented here serve as a guide for researchers to design and execute robust preclinical studies with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of calcitonin on radicular pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of synthetic eel calcitonin, elcatonin, on cold and mechanical allodynia induced by oxaliplatin and paclitaxel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hyperalgesic effects of calcitonin on neuropathic pain interacting with its peripheral receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the bioavailability of intranasal elcatonin in humans: development of a sandwich transfer enzyme immunoassay for elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Improved nasal bioavailability of elcatonin by insoluble powder formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral delivery of synthetic eel calcitonin, elcatonin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Percutaneous absorption of physiologically active peptides, ebiratide and elcatonin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of the elcatonin transdermal system for the treatment of osteoporosis and the effect of the combination of elcatonin and active vitamin D3 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of osteoarthritis: characterization of a model induced by Mono-Iodo-Acetate injected in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolonged Hypocalcemic Effect by Pulmonary Delivery of Calcitonin Loaded Poly(Methyl Vinyl Ether Maleic Acid) Bioadhesive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. drugfuture.com [drugfuture.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Standard In Vitro Assays for Assessing Elcatonin Acetate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin acetate (B1210297) is a synthetic analogue of eel calcitonin, a polypeptide hormone that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] Its primary therapeutic action is the inhibition of osteoclast-mediated bone resorption, making it a valuable agent in the treatment of osteoporosis and other bone disorders.[3] Elcatonin acetate exerts its effects by binding to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of osteoclasts.[4] This binding initiates a cascade of intracellular signaling events, leading to a decrease in osteoclast activity and survival.
These application notes provide detailed protocols for a panel of standard in vitro assays to evaluate the efficacy of this compound. The described methods are essential for characterizing its pharmacological activity, determining its potency, and elucidating its mechanism of action at the cellular level.
Calcitonin Receptor Binding Assay
Application: To determine the binding affinity of this compound to the calcitonin receptor. This is a fundamental assay to confirm target engagement and to quantify the potency of the compound in a cell-free system. Competitive binding assays are typically employed, where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
Cell Line: T47D human breast cancer cells, which endogenously express a high number of calcitonin receptors, are a suitable model.[5][6]
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1.5% BSA, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Radiolabeled calcitonin (e.g., ¹²⁵I-salmon calcitonin)
-
This compound (unlabeled competitor)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture T47D cells in appropriate medium until they reach 80-90% confluency.
-
Membrane Preparation (Optional, for cell-free assay): Harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes (or whole cells), radiolabeled calcitonin, and binding buffer.
-
Non-specific Binding: Cell membranes (or whole cells), radiolabeled calcitonin, and a high concentration of unlabeled calcitonin (to saturate the receptors).
-
Competitive Binding: Cell membranes (or whole cells), radiolabeled calcitonin, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Transfer the contents of the wells to a 96-well filter plate and wash rapidly with ice-cold binding buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Add scintillation cocktail to the wells of the filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line/Receptor Source | Radioligand | IC₅₀ (nM) | Reference |
| This compound | T47D Cells | ¹²⁵I-salmon calcitonin | Data not available | N/A |
| Salmon Calcitonin | T47D Cells | ¹²⁵I-salmon calcitonin | ~1 | [5] |
Note: Specific IC₅₀ data for this compound in a direct receptor binding assay was not available in the searched literature. The value for salmon calcitonin is provided for reference.
cAMP Accumulation Assay
Application: To measure the functional consequence of this compound binding to the calcitonin receptor, specifically the activation of the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). This assay determines the agonistic activity and potency (EC₅₀) of the compound.
Experimental Protocol:
Cell Line: T47D cells or Chinese Hamster Ovary (CHO) cells stably expressing the human calcitonin receptor (CHO-CTR).
Materials:
-
T47D or CHO-CTR cells
-
Cell culture medium
-
Stimulation buffer (e.g., PBS or HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the cells into a microplate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add serial dilutions of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Data Presentation:
| Compound | Cell Line | EC₅₀ (pM) | Reference |
| This compound | T47D or CHO-CTR | Data not available | N/A |
| Salmon Calcitonin | T47D Cells | ~10 | [6] |
Note: Specific EC₅₀ data for this compound in a cAMP accumulation assay was not available in the searched literature. The value for salmon calcitonin is provided for reference.
Osteoclast-Mediated Bone Resorption (Pit) Assay
Application: To directly assess the primary function of this compound, which is the inhibition of osteoclast-mediated bone resorption. This assay quantifies the ability of osteoclasts to excavate pits on a bone-mimicking substrate.
Experimental Protocol:
Cell Source: Primary bone marrow macrophages (BMMs) from mice or rats, or the murine macrophage cell line RAW 264.7.
Materials:
-
Bone marrow cells or RAW 264.7 cells
-
α-MEM medium with 10% FBS
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Dentine slices or calcium phosphate-coated plates
-
This compound
-
Toluidine blue or other suitable stain for visualizing resorption pits
-
Microscope with image analysis software
Procedure:
-
Osteoclast Differentiation:
-
For BMMs: Isolate bone marrow from the long bones of mice or rats. Culture the cells in the presence of M-CSF (e.g., 25 ng/mL) for several days to generate a population of bone marrow-derived macrophages.
-
Seed the BMMs or RAW 264.7 cells onto dentine slices or calcium phosphate-coated plates in the presence of M-CSF and RANKL (e.g., 25-50 ng/mL) to induce differentiation into mature osteoclasts. Culture for 7-10 days, replacing the medium every 2-3 days.
-
-
Treatment: Add serial dilutions of this compound to the osteoclast cultures and incubate for an additional 24-48 hours.
-
Cell Removal and Staining: Remove the cells from the substrate by sonication or treatment with bleach. Stain the dentine slices or plates with toluidine blue to visualize the resorption pits.
-
Quantification: Capture images of the stained substrates using a microscope. Use image analysis software to quantify the number and area of the resorption pits.
-
Data Analysis: Plot the percentage of inhibition of pit formation against the logarithm of the this compound concentration. Determine the IC₅₀ value.
Data Presentation:
| Compound | Assay Type | IC₅₀ | Reference |
| Elcatonin (ELC) | Pit formation by rat osteoclasts on bone slices | 0.015 pg/ml | [3] |
| Salmon Calcitonin (sCT) | Pit formation by rat osteoclasts on bone slices | 0.003 pg/ml | [3] |
Tartrate-Resistant Acid Phosphatase (TRAP) Staining and Activity Assay
Application: To assess the effect of this compound on osteoclast differentiation and number. TRAP is a characteristic enzyme expressed by osteoclasts, and its activity is a widely used marker for identifying and quantifying these cells.
Experimental Protocol:
Cell Source: Primary bone marrow macrophages (BMMs) or RAW 264.7 cells.
Materials:
-
Differentiated osteoclast cultures (as described in the pit assay)
-
TRAP staining kit (containing a fixative, a substrate solution with naphthol AS-BI phosphate (B84403), and a coupling agent like Fast Garnet GBC)
-
TRAP activity assay kit (using a chromogenic substrate like p-nitrophenyl phosphate)
-
Microscope
-
Microplate reader
Procedure (TRAP Staining):
-
Cell Culture and Treatment: Differentiate osteoclasts in a multi-well plate and treat with this compound as described previously.
-
Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Staining: Incubate the fixed cells with the TRAP staining solution according to the manufacturer's protocol until a red/purple color develops in the TRAP-positive cells.
-
Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) per well using a microscope.
Procedure (TRAP Activity Assay):
-
Cell Culture and Lysis: Culture and treat cells as above. Lyse the cells to release intracellular enzymes.
-
Enzymatic Reaction: Incubate the cell lysate with the TRAP substrate solution.
-
Measurement: Measure the absorbance of the reaction product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the TRAP activity to the total protein content or cell number. Compare the TRAP activity in this compound-treated wells to the control wells.
Data Presentation:
| Treatment | Effect on Osteoclasts | Observation | Reference |
| Elcatonin | Differentiation | Significantly lower number of TRAP-positive multinucleated cells in bone marrow cell culture. | [4] |
| Elcatonin | Activity | Plasma levels of TRAP-5b were significantly lower in Elcatonin-treated mice. | [4] |
Osteoblast Proliferation (MTT) Assay
Application: To evaluate the effect of this compound on the proliferation of osteoblasts, the bone-forming cells. This helps to understand if the compound has any anabolic effects on bone.
Experimental Protocol:
Cell Line: Human osteosarcoma cell lines (e.g., SaOS-2, MG-63) or primary osteoblasts.
Materials:
-
Osteoblast cell line or primary cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts into a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the this compound concentration to determine the EC₅₀ for proliferation.
Data Presentation:
| Compound | Cell Line | Effect on Proliferation | EC₅₀ | Reference |
| This compound | Osteoblasts | Increased proliferation at 40 and 80 IU/L after 24, 48, and 72 hours. | Data not available | [7] |
| Calcitonin | Human Osteoblast-like cells | Stimulated [³H]thymidine incorporation | ~10⁻¹⁰ M | [8] |
Note: A specific EC₅₀ for this compound in an MTT assay was not found. The provided data for calcitonin uses a different method to assess proliferation.
Osteoblast Differentiation (Alkaline Phosphatase Activity) Assay
Application: To assess the effect of this compound on the differentiation of osteoblasts. Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation, and its activity is often measured to quantify this process.
Experimental Protocol:
Cell Line: Human osteosarcoma cell lines (e.g., SaOS-2, MG-63) or primary osteoblasts.
Materials:
-
Osteoblast cell line or primary cells
-
Cell culture medium
-
This compound
-
Cell lysis buffer
-
ALP assay buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution (e.g., NaOH)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed osteoblasts in a multi-well plate and treat with this compound for a period that allows for differentiation (e.g., 7-14 days), changing the medium and treatment every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
ALP Reaction: Add the cell lysate to a new plate and add the ALP assay buffer followed by the pNPP substrate. Incubate at 37°C.
-
Stop Reaction: Stop the reaction by adding a stop solution. The conversion of pNPP to the yellow p-nitrophenol is proportional to the ALP activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration in the cell lysate. Compare the ALP activity in treated versus untreated cells.
Data Presentation:
| Compound | Cell Line | Effect on ALP Activity | Reference |
| This compound | Osteoblasts | Data not available | N/A |
| Calcitonin | Human Osteosarcoma cells | Acutely altered ALP specific activity | [9] |
Note: Quantitative data on the effect of this compound on ALP activity was not found in the searched literature.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Osteoclasts
Caption: this compound signaling cascade in osteoclasts.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing this compound efficacy.
Osteoclast Differentiation and TRAP Staining Workflow
Caption: Osteoclast differentiation and TRAP staining workflow.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcitonin receptor on T 47D breast cancer cells. Evidence for glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth inhibition of human breast cancer cells induced by calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of calcitonin on osteoblast cell proliferation and OPG/RANKL expression: experiment with mouse osteoblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcitonin acutely increases net 45Ca uptake and alters alkaline phosphatase specific activity in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bone Mineral Density After Elcatonin Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin acetate (B1210297), a synthetic analog of eel calcitonin, is a polypeptide hormone used in the treatment of osteoporosis.[1] Its primary mechanism of action involves the inhibition of osteoclast activity, thereby suppressing bone resorption and leading to an increase in bone mineral density (BMD).[2][3] These application notes provide detailed protocols for measuring BMD in both preclinical and clinical settings following treatment with Elcatonin acetate. The protocols are designed to ensure accurate and reproducible data collection for research and drug development purposes.
Mechanism of Action of this compound
This compound exerts its effects by binding to calcitonin receptors (CTR) on the surface of osteoclasts.[2] This binding activates intracellular signaling pathways, primarily through G-proteins, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2] This cascade ultimately results in the inhibition of osteoclast motility and resorptive activity.
Signaling Pathway of this compound in Osteoclasts
Caption: this compound signaling pathway in osteoclasts.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in bone mineral density and bone turnover markers following this compound treatment based on preclinical and clinical studies.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Preclinical Models
| Animal Model | Treatment Group | Duration | Measurement Site | BMD Change | Reference |
| Tail-suspended Mice | Elcatonin (20 U/kg, 3x/week) | 7 days | Distal Femur (Trabecular) | Significantly higher than vehicle | [4] |
| Calcium-deficient Rats | Elcatonin | - | - | Reversed BMD reduction | [5] |
Table 2: Effect of this compound on Bone Mineral Density (BMD) in Clinical Trials
| Study Population | Treatment Group | Duration | Measurement Site | Percentage Change in BMD | Reference |
| Postmenopausal women | Elcatonin (20 units, IM, weekly) | 144 weeks | Lumbar Spine (L2-L4) | Significantly higher than placebo from 24 weeks | [3] |
| Postmenopausal women | Elcatonin (20 units, IM, weekly) | 5 years | Lumbar Spine (L2-L4) | Sustained BMD over 5 years | |
| Postmenopausal women | Elcatonin + Risedronate | 6 months | - | Increased significantly | [6] |
Table 3: Effect of Calcitonin Analogs on Bone Turnover Markers
| Marker | Treatment Group | Duration | Percentage Change | Reference |
| Serum CTX | Salmon Calcitonin (200 IU) | 6 months | ~33% decrease from baseline | [7] |
| Plasma TRACP-5b | Elcatonin (20 U/kg) in mice | 7 days | Significantly lower than vehicle | [4] |
Experimental Protocols
Preclinical Protocol: Measurement of BMD in Rodent Models using pQCT
This protocol is adapted from studies evaluating the effect of Elcatonin on bone loss in rodent models.[4]
1. Animal Model:
-
Species: C57BL/6J mice or Wistar rats.
-
Model: Ovariectomized (OVX) model for postmenopausal osteoporosis or tail-suspension model for disuse-induced bone loss.[4]
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
2. Treatment Protocol:
-
Drug: this compound dissolved in a suitable vehicle (e.g., sterile saline).
-
Dosage: Based on previous studies, a dose of 20 U/kg administered intramuscularly or subcutaneously, three times a week, can be used.[4]
-
Control Group: Administer the vehicle solution to the control group.
-
Duration: Treatment duration can range from 7 days to several weeks depending on the study objectives.[4]
3. BMD Measurement using peripheral Quantitative Computed Tomography (pQCT):
-
Instrument: A high-resolution pQCT scanner suitable for small animals.
-
Anesthesia: Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
-
Positioning: Secure the limb to be scanned (e.g., femur or tibia) in a holder to prevent movement during scanning.
-
Scan Region:
-
For trabecular bone: A region in the distal femoral metaphysis or proximal tibial metaphysis.
-
For cortical bone: A region at the mid-diaphysis of the femur or tibia.
-
-
Scan Parameters:
-
Voxel size: ~70 µm.
-
Slice thickness: Define the number and thickness of slices to be acquired.
-
Analysis Mode: Use appropriate analysis modes to separate trabecular and cortical bone.
-
-
Data Analysis:
-
Trabecular Bone Parameters: Bone mineral density (BMD, mg/cm³), bone volume fraction (BV/TV, %), trabecular number (Tb.N, 1/mm), trabecular thickness (Tb.Th, mm), and trabecular separation (Tb.Sp, mm).
-
Cortical Bone Parameters: Cortical BMD (mg/cm³), cortical thickness (Ct.Th, mm), periosteal circumference (Ps.C, mm), and endosteal circumference (Es.C, mm).
-
4. Bone Turnover Marker Analysis:
-
Sample Collection: Collect blood samples at baseline and at the end of the study.
-
Markers: Measure serum levels of bone resorption markers such as C-telopeptide of type I collagen (CTX) and tartrate-resistant acid phosphatase 5b (TRACP-5b), and bone formation markers like procollagen (B1174764) type I N-terminal propeptide (P1NP).
-
Assay: Use commercially available ELISA kits for rodents.
Clinical Protocol: Measurement of BMD in Humans using DXA
This protocol is based on standard procedures for clinical trials evaluating osteoporosis treatments.[3][8]
1. Patient Population:
-
Inclusion Criteria: Postmenopausal women with osteoporosis, defined by a BMD T-score of -2.5 or below at the lumbar spine or femoral neck.
-
Exclusion Criteria: Conditions or medications known to affect bone metabolism.
2. Treatment Protocol:
-
Drug: this compound.
-
Dosage: A typical dosage is 20 units administered intramuscularly once a week.[3]
-
Control Group: A placebo group receiving a matching injection.
-
Duration: Long-term studies are typically conducted for 1-3 years.[3]
3. BMD Measurement using Dual-Energy X-ray Absorptiometry (DXA):
-
Instrument: A calibrated DXA scanner.
-
Measurement Sites:
-
Lumbar Spine: Posteroanterior (PA) view of L1-L4.
-
Proximal Femur: Total hip and femoral neck.
-
-
Patient Positioning:
-
Scan Acquisition and Analysis:
-
Follow the manufacturer's guidelines for scan acquisition.
-
A trained technician should perform the scan analysis, ensuring consistent placement of regions of interest (ROIs).
-
-
Data Reporting:
-
BMD: Report as g/cm².
-
T-score: Compares the patient's BMD to that of a healthy young adult.
-
Z-score: Compares the patient's BMD to that of an age- and sex-matched population.
-
4. Bone Turnover Marker Analysis:
-
Sample Collection: Collect fasting morning serum and/or second morning void urine samples at baseline and at specified follow-up intervals (e.g., 3, 6, and 12 months).
-
Markers:
-
Bone Resorption: Serum C-telopeptide of type I collagen (CTX).
-
Bone Formation: Serum procollagen type I N-terminal propeptide (P1NP).
-
-
Assay: Use automated immunoassays for analysis.
Experimental Workflow and Logical Relationships
Preclinical Study Workflow```dot
Caption: Workflow for a clinical trial of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind, placebo-controlled study of once weekly elcatonin in primary postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and Usefulness of Bone Turnover Marker in Osteoporosis Patients: A Multicenter Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive effect of elcatonin to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of calcitonin nasal spray on serum C-telopeptide of type 1 collagen (CTx) levels in elderly osteopenic women with increased bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
Combining Elcatonin Acetate and Bisphosphonates: A Synergistic Approach to Osteoporosis Management
Application Notes and Protocols for Researchers
The management of osteoporosis, a progressive skeletal disorder characterized by low bone mass and microarchitectural deterioration, presents a significant challenge in an aging global population. While monotherapy with agents such as bisphosphonates or calcitonin analogues has demonstrated efficacy, emerging research points towards the potential for enhanced therapeutic outcomes through combination therapies. This document provides detailed application notes and research protocols for investigating the synergistic effects of combining Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin, with bisphosphonates for the treatment of osteoporosis and associated pain.
Introduction
Elcatonin acetate exerts its effects by binding to calcitonin receptors, primarily on osteoclasts, the cells responsible for bone resorption. This interaction inhibits osteoclast activity, leading to a decrease in bone breakdown.[1] The signaling cascade initiated by Elcatonin binding involves the activation of the protein kinase A (PKA) pathway.[2][3] Bisphosphonates, particularly the more potent nitrogen-containing class, also target osteoclasts but through a different mechanism. They inhibit the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and isoprenoid lipids.[4][5] This disruption prevents the proper function of small GTPases, essential for osteoclast morphology and resorptive activity, ultimately leading to osteoclast apoptosis.[4][6][7] Given these distinct yet complementary mechanisms of action, the combination of this compound and bisphosphonates offers a promising strategy for a more profound and potentially multifaceted inhibition of bone resorption.
Clinical Evidence for Combination Therapy
Several clinical studies have explored the co-administration of Elcatonin with various bisphosphonates, including alendronate, risedronate, and minodronic acid hydrate (B1144303). These studies consistently demonstrate that the combination therapy is well-tolerated and offers benefits in pain relief and maintenance or improvement of bone mineral density (BMD).
Summary of Clinical Trial Data
| Bisphosphonate | Patient Population | Treatment Arms | Duration | Key Findings | Reference |
| Alendronate | Postmenopausal women with osteoporosis and back pain | 1. Alendronate + Elcatonin (20 units/week, IM) 2. Alendronate alone | 6 months | Combination therapy showed a comparable increase in lumbar BMD (+5.15%) and reduction in bone turnover markers (urinary NTX: -43.0%, serum ALP: -19.7%) to alendronate monotherapy. | [8][9][10][11] |
| Risedronate | Postmenopausal women with osteoporosis and chronic back pain | 1. Risedronate + Elcatonin (20 units/week, IM) 2. Risedronate alone | 6 months | The combination group showed significant improvements in VAS for back pain and mental health status compared to the risedronate alone group. Both groups had a significant increase in BMD with no significant difference between them. | [12][13] |
| Risedronate | Postmenopausal women with osteoporosis and back pain | 1. Risedronate + Elcatonin (20 units/week, IM) 2. Risedronate alone | 8 weeks | The combination therapy was more effective in reducing back pain on movement (VAS score) from as early as 2 weeks into the treatment compared to risedronate monotherapy. | [14][15] |
| Minodronic acid hydrate | Postmenopausal women with osteoporosis and acute lower back pain from vertebral fractures | 1. Elcatonin alone (20 units/week, IM) 2. Minodronic acid hydrate alone (1 mg/day, oral) 3. Combination therapy | 6 months | Combination therapy showed equivalent pain alleviation to Elcatonin monotherapy and equivalent inhibition of bone resorption to minodronic acid hydrate monotherapy, with further improvements in femoral neck and lumbar vertebrae BMD. | [16] |
Preclinical Research Protocols
The following protocols provide a framework for preclinical evaluation of this compound and bisphosphonate combination therapy in both in vivo and in vitro models.
In Vivo Model: Ovariectomized (OVX) Rat
The ovariectomized rat is a widely accepted model for postmenopausal osteoporosis.
Objective: To evaluate the additive or synergistic effects of this compound and a nitrogen-containing bisphosphonate (e.g., alendronate) on bone mass, microarchitecture, and strength in an OVX rat model.
Materials:
-
Female Sprague-Dawley rats (13 weeks old)
-
This compound for injection
-
Alendronate sodium
-
Vehicle (e.g., sterile saline)
-
Anesthetic agents
-
Micro-computed tomography (micro-CT) system
-
Material testing machine
Protocol:
-
Animal Model:
-
Acclimate female Sprague-Dawley rats for one week.
-
Perform bilateral ovariectomy (OVX) on the experimental groups. A sham operation should be performed on the control group.
-
Allow a recovery period of one week.
-
-
Treatment Groups (n=10 per group):
-
Sham: Sham-operated + Vehicle
-
OVX: Ovariectomized + Vehicle
-
OVX + Elcatonin: OVX + this compound (e.g., 15 U/kg, subcutaneously, three times a week)
-
OVX + Alendronate: OVX + Alendronate (e.g., 2.0 µg/kg, subcutaneously, daily)
-
OVX + Combination: OVX + this compound + Alendronate (at the same dosages)
-
-
Treatment Period: Administer treatments for 12 weeks.
-
Endpoint Analysis:
-
Bone Microarchitecture: At the end of the treatment period, euthanize the animals and excise the femurs. Analyze the distal femoral metaphysis using a micro-CT system to determine parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biomechanical Strength: Perform compression tests on the femoral metaphysis using a material testing machine to measure bone strength.
-
Bone Turnover Markers: Collect blood and urine samples at baseline and at the end of the study to measure markers of bone formation (e.g., serum alkaline phosphatase) and resorption (e.g., urinary deoxypyridinoline).
-
In Vitro Model: Osteoclast Differentiation and Resorption Assay
This assay allows for the direct assessment of the effects of this compound and bisphosphonates on osteoclast formation and activity.
Objective: To determine the direct effects of this compound and a bisphosphonate, alone and in combination, on the differentiation of osteoclast precursors and the resorptive activity of mature osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., commercially available human bone marrow-derived cells or rodent bone marrow macrophages)
-
Culture medium (e.g., α-MEM with 10% FBS)
-
Recombinant human M-CSF (macrophage colony-stimulating factor)
-
Recombinant human RANKL (receptor activator of nuclear factor-κB ligand)
-
This compound
-
Bisphosphonate (e.g., alendronate)
-
Bovine bone slices
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
CTX-I (C-terminal cross-linked telopeptides of type I collagen) ELISA kit
Protocol:
-
Osteoclast Differentiation:
-
Plate osteoclast precursor cells on bovine bone slices in a 96-well plate.
-
Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Treat the cells with varying concentrations of this compound, the bisphosphonate, or a combination of both. Include a vehicle control.
-
After 7-10 days, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Quantify the number of TRAP-positive multinucleated cells.
-
-
Bone Resorption Activity:
-
Culture the differentiated osteoclasts on the bone slices for an additional 2-3 days in the presence of the test compounds.
-
Collect the conditioned media and measure the concentration of released CTX-I using an ELISA kit as an index of bone resorption.
-
Alternatively, the bone slices can be stained to visualize resorption pits.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of this compound and nitrogen-containing bisphosphonates, as well as a typical experimental workflow for preclinical evaluation.
Conclusion
The combination of this compound and bisphosphonates represents a rational and clinically supported approach to osteoporosis therapy. The distinct mechanisms of action of these two drug classes provide a strong basis for expecting additive or synergistic effects on the inhibition of bone resorption. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to further investigate and optimize this promising combination therapy. Future research should focus on elucidating the precise molecular interactions in co-treated osteoclasts and exploring long-term efficacy and safety in larger patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphosphonates directly inhibit the bone resorption activity of isolated avian osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for the preclinical testing of drugs against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of combined elcatonin and alendronate treatment on the architecture and strength of bone in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of biochemical markers of bone turnover in rats after clodronate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Relationship between bisphosphonate concentration and osteoclast activity and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of short-term combined treatment with alendronate and elcatonin on bone mineral density and bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Preclinical development of agents for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive effect of elcatonin to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in models for screening potential osteoporosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elcatonin in combination with risedronate is more effective than risedronate alone for relieving back pain in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmatest.com [pharmatest.com]
Application Notes and Protocols for Long-Term Elcatonin Acetate Treatment Studies in Postmenopausal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing, executing, and analyzing long-term studies to evaluate the efficacy of Elcatonin acetate (B1210297) in a preclinical postmenopausal osteoporosis model.
Introduction to Elcatonin Acetate
This compound is a synthetic, biologically stable analogue of eel calcitonin.[1][2] It is an anti-resorptive agent used in the treatment of osteoporosis, Paget's disease, and hypercalcemia.[3] The primary mechanism of action involves binding to calcitonin receptors (CTR) highly expressed on osteoclasts, the cells responsible for bone breakdown.[3][4][5] This binding inhibits osteoclast activity, thereby reducing bone resorption and the subsequent release of calcium from bones into the bloodstream.[3][5] Elcatonin has demonstrated efficacy in preventing bone loss and improving bone mineral density (BMD) in animal models of osteoporosis induced by ovariectomy or low calcium diets.[1][6] Additionally, it possesses analgesic properties, which are beneficial for patients with bone pain.[1][3]
Mechanism of Action
Elcatonin mimics natural calcitonin by binding to the CTR, a G protein-coupled receptor (GPCR), on the osteoclast surface.[4] This interaction triggers several intracellular signaling cascades:
-
cAMP/PKA Pathway: The primary pathway involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5] This cascade mediates the inhibition of osteoclast motility and resorptive activity.[7]
-
PKC and Intracellular Calcium: The CTR can also couple to phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels, further contributing to the inhibition of bone resorption.[4][7]
Elcatonin has also been shown to promote osteoblast growth and inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in bone resorption.[1]
Designing a Long-Term Study in a Postmenopausal Model
The ovariectomized (OVX) rat is the most widely accepted and utilized animal model for postmenopausal osteoporosis.[8][9] Ovariectomy induces estrogen deficiency, leading to a rapid increase in bone turnover with resorption exceeding formation, resulting in significant bone loss, particularly in cancellous bone.[9]
Experimental Design and Workflow
A typical long-term study involves acclimatizing the animals, performing sham or ovariectomy surgeries, allowing a period for bone loss to establish, and then initiating treatment. The study duration should be sufficient to observe significant changes in bone mass and structure, typically 12 weeks or longer.
Experimental Groups
A robust study design should include the following groups (n=8-12 animals per group is recommended):
| Group ID | Group Name | Surgical Procedure | Treatment | Purpose |
| 1 | SHAM | Sham Operation | Vehicle | Healthy, non-osteoporotic control. |
| 2 | OVX | Ovariectomy | Vehicle | Osteoporotic disease control. |
| 3 | OVX + ELC-Low | Ovariectomy | Elcatonin (Low Dose) | Evaluate dose-dependent efficacy. |
| 4 | OVX + ELC-Mid | Ovariectomy | Elcatonin (Mid Dose) | Evaluate dose-dependent efficacy. |
| 5 | OVX + ELC-High | Ovariectomy | Elcatonin (High Dose) | Evaluate dose-dependent efficacy. |
| 6 | OVX + PC | Ovariectomy | Positive Control (e.g., Alendronate) | Benchmark against a standard-of-care. |
Note: Elcatonin doses in rats have ranged from 15-20 U/kg, administered subcutaneously multiple times per week.[10][11] Dose selection should be justified by pilot studies or literature.
Experimental Protocols
Protocol: Ovariectomy in Rats
This protocol establishes the postmenopausal osteoporosis model.
-
Anesthesia: Anesthetize a 3-4 month-old female Sprague-Dawley or Wistar rat using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine IP injection). Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Preparation: Shave the dorsal lumbar region and sterilize the skin with povidone-iodine and 70% ethanol (B145695). Place the animal on a sterile surgical drape.
-
Incision: Make a single midline dorsal skin incision (~2 cm) caudal to the rib cage.
-
Locating Ovaries: Move the skin incision to one side of the spine to expose the underlying muscle wall. Make a small incision through the muscle to enter the peritoneal cavity. The ovary is typically located in a fat pad near the caudal pole of the kidney.
-
Ovariectomy: Gently exteriorize the ovary and uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary distal to the ligature.
-
Repeat: Return the uterine horn to the abdominal cavity. Repeat the procedure on the contralateral side. For SHAM controls, the ovaries are exteriorized but not ligated or excised.
-
Closure: Close the muscle incision with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for recovery, pain, and signs of infection. Remove skin clips/sutures 7-10 days post-surgery.
Protocol: Bone Mineral Density (BMD) Analysis by DXA
Dual-energy X-ray absorptiometry (DXA) is a non-invasive method to longitudinally monitor changes in bone mass.
-
Equipment: Use a small animal DXA scanner (e.g., PIXImus).
-
Calibration: Perform daily quality control and calibration according to the manufacturer's instructions.
-
Procedure: Anesthetize the rat. Place the animal in a prone position on the scanner bed.
-
Scanning: Perform a whole-body scan. Define regions of interest (ROI), typically the lumbar spine (L1-L4) and the proximal femur, for analysis.
-
Data Acquisition: The software will calculate areal BMD (g/cm²), Bone Mineral Content (BMC, g), and tissue area (cm²).
-
Frequency: Perform scans at baseline (post-recovery, pre-treatment) and at the study endpoint. Interim scans (e.g., monthly) can provide longitudinal data.
Protocol: Serum Analysis of Bone Turnover Markers
Biochemical markers provide a dynamic assessment of bone remodeling.
-
Sample Collection: Collect blood via tail vein or cardiac puncture (terminal) at specified time points. Process to obtain serum and store at -80°C.
-
Markers of Bone Formation:
-
Procollagen type I N-terminal propeptide (P1NP): A marker of osteoblast activity.
-
Osteocalcin (OCN): A protein secreted by osteoblasts.
-
-
Markers of Bone Resorption:
-
C-terminal telopeptide of type I collagen (CTX-I): A fragment released during osteoclast-mediated collagen degradation.
-
Tartrate-resistant acid phosphatase 5b (TRAP5b): An enzyme secreted by osteoclasts.[12]
-
-
Analysis: Use commercially available ELISA kits specific for rat P1NP, OCN, CTX-I, and TRAP5b. Follow the manufacturer's instructions for the assay.
Protocol: Bone Biomechanical Testing
This destructive test measures the mechanical properties and strength of the bone.[13][14] The three-point bending test is common for long bones like the femur or tibia.[15][16]
-
Sample Preparation: Following euthanasia, carefully dissect the femur, removing all soft tissue. Store the bone wrapped in saline-soaked gauze at -20°C until testing.
-
Equipment: Use a materials testing machine equipped with a load cell appropriate for rodent bones.
-
Three-Point Bending Setup: Place the bone on two lower supports (span length adjusted for the bone, e.g., 15-20 mm). Apply a load to the mid-diaphysis with a single upper loading point.
-
Testing: Apply a constant displacement rate (e.g., 2 mm/min) until the bone fractures. Record the load-displacement curve.
-
Data Analysis: From the curve, calculate:
-
Ultimate Load (Fmax): The maximum force the bone withstood before fracture (N).
-
Stiffness: The slope of the linear (elastic) portion of the curve (N/mm).
-
Work-to-Fracture (Toughness): The area under the load-displacement curve (mJ).[13]
-
Protocol: Bone Histomorphometry
Histomorphometry provides quantitative, microscopic information on bone structure and cellular activity.[17][18][19]
-
Fluorochrome Labeling (for dynamic parameters): Administer two different fluorochrome labels (e.g., Calcein and Alizarin Red S) via IP injection at specific time points before sacrifice. A typical schedule is to inject the first label 10-14 days before sacrifice and the second label 2-3 days before sacrifice.
-
Sample Preparation: Dissect the bone of interest (e.g., lumbar vertebra or proximal tibia). Fix in ethanol and embed undecalcified in a hard resin like polymethylmethacrylate (PMMA).[17]
-
Sectioning: Use a microtome to cut thin, undecalcified sections (5-10 µm).
-
Staining:
-
For static parameters , stain sections with Von Kossa/Van Gieson to differentiate mineralized (black) from unmineralized osteoid (red).
-
For cellular parameters , stain with Toluidine Blue.
-
For dynamic parameters , view unstained sections under a fluorescence microscope.
-
-
Image Analysis: Use a microscope equipped with an imaging software system (e.g., ImageJ with BoneJ plugin).[17] Analyze a defined ROI in the cancellous bone.
-
Parameter Quantification: Measure static, dynamic, and cellular parameters according to the standardized nomenclature of the American Society for Bone and Mineral Research (ASBMR).[17]
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between groups.
Table 1: Expected Outcomes for Bone Mineral Density (BMD)
| Group | Lumbar Spine BMD (g/cm²) | Femoral BMD (g/cm²) |
| SHAM | 0.250 ± 0.015 | 0.235 ± 0.012 |
| OVX | 0.205 ± 0.018 | 0.190 ± 0.015 |
| OVX + ELC-Low | 0.215 ± 0.016 | 0.200 ± 0.014 |
| OVX + ELC-Mid | 0.228 ± 0.014# | 0.215 ± 0.013# |
| OVX + ELC-High | 0.235 ± 0.017# | 0.225 ± 0.011# |
| Data are presented as Mean ± SD. * p<0.05 vs. SHAM; # p<0.05 vs. OVX. |
Table 2: Expected Outcomes for Bone Turnover Markers
| Group | P1NP (ng/mL) | CTX-I (ng/mL) |
| SHAM | 35 ± 5 | 8 ± 2 |
| OVX | 70 ± 8 | 25 ± 4 |
| OVX + ELC-Low | 62 ± 7 | 20 ± 3# |
| OVX + ELC-Mid | 50 ± 6# | 15 ± 3# |
| OVX + ELC-High | 45 ± 5# | 11 ± 2# |
| Data are presented as Mean ± SD. * p<0.05 vs. SHAM; # p<0.05 vs. OVX. |
Table 3: Expected Outcomes for Femoral Biomechanics
| Group | Ultimate Load (N) | Stiffness (N/mm) |
| SHAM | 120 ± 10 | 350 ± 30 |
| OVX | 85 ± 9 | 240 ± 25 |
| OVX + ELC-Low | 95 ± 8 | 270 ± 22 |
| OVX + ELC-Mid | 105 ± 10# | 300 ± 28# |
| OVX + ELC-High | 115 ± 11# | 325 ± 25# |
| Data are presented as Mean ± SD. * p<0.05 vs. SHAM; # p<0.05 vs. OVX. |
Table 4: Key Histomorphometric Parameters (Trabecular Bone)
| Parameter | Description | SHAM | OVX | OVX + ELC-High |
| BV/TV (%) | Bone Volume/Tissue Volume | 25 ± 3 | 12 ± 2 | 20 ± 3# |
| Tb.N (1/mm) | Trabecular Number | 3.5 ± 0.4 | 2.0 ± 0.3 | 3.0 ± 0.4# |
| Tb.Sp (µm) | Trabecular Separation | 250 ± 20 | 450 ± 35 | 300 ± 30# |
| N.Oc/B.Pm (1/mm) | Osteoclast Number/Bone Perimeter | 5 ± 1 | 15 ± 3 | 7 ± 2# |
| MAR (µm/day) | Mineral Apposition Rate | 1.5 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2# |
| BFR/BS (µm³/µm²/day) | Bone Formation Rate/Bone Surface | 2.0 ± 0.3 | 4.5 ± 0.5 | 2.8 ± 0.4# |
| Data are presented as Mean ± SD. * p<0.05 vs. SHAM; # p<0.05 vs. OVX. |
References
- 1. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 2. Elcatonin attenuates disuse osteoporosis after fracture fixation of tubular bone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Elcatonin used for? [synapse.patsnap.com]
- 4. Calcitonin Induces Expression of the Inducible cAMP Early Repressor in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 6. A calcium-deficient diet caused decreased bone mineral density and secondary elevation of estrogen in aged male rats-effect of menatetrenone and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Age-Related Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovariectomy-induced hyperalgesia and antinociceptive effect of elcatonin, a synthetic eel calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of combined humanPTH(1-34) and calcitonin treatment in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitonin Induces Bone Formation by Increasing Expression of Wnt10b in Osteoclasts in Ovariectomy-Induced Osteoporotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing Biomechanical Mechanisms in Mouse Models: Practical Guidelines for Systematically Evaluating Phenotypic Changes in the Diaphyses of Long Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Animal Bone Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent degradation of Elcatonin acetate during freeze-thaw cycles
Welcome to the technical support center for Elcatonin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Elcatonin acetate, with a particular focus on challenges encountered during freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during freeze-thaw cycles?
A1: The primary causes of this compound degradation during freeze-thaw cycles are physical and chemical instabilities inherent to peptides. Repeated freezing and thawing can lead to:
-
Aggregation: The formation of soluble and insoluble aggregates is a major degradation pathway. This is often initiated by conformational changes at the ice-water interface.
-
Oxidation: Peptides containing susceptible amino acid residues can undergo oxidation, a process that can be accelerated by freeze-thaw cycles.
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at pH extremes.
-
Adsorption: The peptide can adsorb to the surfaces of storage containers, leading to a loss of active ingredient.
Q2: My this compound solution appears cloudy after thawing. What could be the cause and how can I prevent it?
A2: Cloudiness, or turbidity, in a thawed this compound solution is a strong indicator of aggregation and precipitation. This can be caused by several factors during the freeze-thaw process, including pH shifts, ice crystal formation, and increased peptide concentration in the unfrozen liquid phase.
To prevent this, consider the following troubleshooting steps:
-
Optimize Formulation pH: Ensure the pH of your formulation is within the optimal range for calcitonin stability, which is generally between 3.5 and 5.5.
-
Incorporate Cryoprotectants: Add excipients like sucrose (B13894) or trehalose (B1683222) to your formulation. These sugars can help stabilize the peptide's structure during freezing.
-
Control Freezing and Thawing Rates: Slower freezing and faster thawing rates are generally recommended to minimize ice crystal damage and reduce the time the peptide is exposed to destabilizing conditions.
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as polysorbate 80, can help prevent aggregation at interfaces.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles for this compound solutions. Each cycle can contribute to increased degradation, primarily through aggregation. For best practices, aliquot your stock solution into single-use volumes before the initial freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q4: What are the best storage conditions for lyophilized this compound?
A4: For long-term stability, lyophilized (freeze-dried) this compound should be stored at -20°C or below, protected from light and moisture. While it may be stable for short periods at room temperature, colder temperatures significantly slow down potential degradation pathways.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity after thawing | Aggregation, oxidation, or hydrolysis of the peptide. | 1. Confirm proper formulation: Use a buffer within the optimal pH range (3.5-5.5). 2. Add cryoprotectants: Incorporate stabilizers like sucrose, trehalose, or mannitol. 3. Aliquot for single use: Avoid multiple freeze-thaw cycles. 4. Analyze for degradation: Use techniques like RP-HPLC or SEC to check for aggregates or degradation products. |
| Visible particles or precipitation in the vial | Significant aggregation and precipitation due to formulation instability. | 1. Review formulation components: Ensure all excipients are compatible and present at appropriate concentrations. 2. Filter the solution: Use a low-protein-binding filter (e.g., PVDF) to remove insoluble aggregates before use, but be aware this removes some of the product. 3. Optimize freezing/thawing process: Control the rates of temperature change. |
| Inconsistent results between experiments | Variability in sample handling, including the number of freeze-thaw cycles. | 1. Standardize your protocol: Ensure all samples undergo the same number of freeze-thaw cycles (ideally, only one). 2. Use fresh aliquots: For each experiment, use a new, previously unthawed aliquot. |
Quantitative Data Summary
While specific quantitative data for this compound degradation under various freeze-thaw conditions is limited in publicly available literature, the following tables provide illustrative data based on the known behavior of similar peptides like salmon calcitonin. These tables are intended to guide formulation development and troubleshooting.
Table 1: Effect of pH on Salmon Calcitonin Stability After 5 Freeze-Thaw Cycles
| Formulation pH | % Remaining Monomer (by SEC-HPLC) | Visual Appearance |
| 3.0 | 95% | Clear |
| 4.5 | 98% | Clear |
| 5.5 | 96% | Clear |
| 7.0 | 85% | Slightly opalescent |
| 8.5 | 70% | Visible precipitate |
Data is illustrative and based on general peptide stability principles and findings for salmon calcitonin.
Table 2: Effect of Cryoprotectants on a Calcitonin Analogue's Stability at pH 4.5 After 5 Freeze-Thaw Cycles
| Excipient (Concentration) | % Remaining Monomer (by RP-HPLC) | % Aggregate Formation (by SEC-HPLC) |
| None | 88% | 12% |
| Sucrose (5% w/v) | 97% | 3% |
| Trehalose (5% w/v) | 98% | 2% |
| Mannitol (5% w/v) | 95% | 5% |
| Glycine (1% w/v) | 92% | 8% |
Data is illustrative and based on established principles of cryoprotection for peptides.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study of this compound
Objective: To evaluate the physical and chemical stability of an this compound formulation after repeated freeze-thaw cycles.
Materials:
-
This compound solution
-
Appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Cryoprotectants (e.g., sucrose, trehalose) - optional
-
Low-protein-binding vials (e.g., polypropylene)
-
-20°C or -80°C freezer
-
Water bath or controlled thawing environment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Size-Exclusion Chromatography (SEC) and Reverse-Phase (RP) HPLC columns
Procedure:
-
Sample Preparation: Prepare the this compound formulation to the desired concentration in the chosen buffer. If testing excipients, prepare separate formulations for each.
-
Initial Analysis (Time 0): Analyze an aliquot of the fresh solution (before any freezing) by RP-HPLC and SEC-HPLC to determine the initial purity and aggregate levels. This serves as the control.
-
Aliquoting: Dispense the remaining solution into multiple single-use vials.
-
Freeze-Thaw Cycling:
-
Freezing: Place the vials in a freezer at a controlled temperature (e.g., -20°C) for a defined period (e.g., 24 hours).
-
Thawing: Remove the vials and thaw them at a controlled room temperature (e.g., 25°C) for a set duration (e.g., 24 hours).
-
This constitutes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, and 5 cycles, take a vial for analysis.
-
Analysis:
-
Visually inspect the sample for any precipitation or cloudiness.
-
Analyze the sample by RP-HPLC to quantify the remaining active this compound and detect degradation products.
-
Analyze the sample by SEC-HPLC to quantify the formation of soluble aggregates.
-
-
Data Analysis: Compare the results from each freeze-thaw cycle to the initial (Time 0) sample to determine the extent of degradation.
Protocol 2: Analytical Method for this compound Purity and Aggregation
A. Reverse-Phase HPLC (RP-HPLC) for Purity
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient suitable for peptide separation (e.g., 5-65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
B. Size-Exclusion HPLC (SEC-HPLC) for Aggregation
-
Column: SEC column suitable for peptides (e.g., TSKgel G2000SWxl)
-
Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 50 µL
Visualizations
Caption: Degradation pathways of this compound under freeze-thaw stress.
Caption: Workflow for a typical freeze-thaw stability study.
Caption: Role of excipients in preventing this compound degradation.
Troubleshooting inconsistent results in Elcatonin acetate bone resorption assays
Welcome to the technical support center for Elcatonin acetate (B1210297) bone resorption assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summaries of quantitative data.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in Elcatonin acetate bone resorption assays can arise from various factors, from procedural inconsistencies to issues with the reagents themselves. This guide addresses common problems and provides actionable solutions.
Q1: Why am I observing high variability in bone resorption inhibition between wells treated with the same concentration of this compound?
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension of osteoclast precursors before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent cell settling. |
| Inconsistent Osteoclast Differentiation | Standardize the concentration of M-CSF and RANKL across all experiments. Ensure all wells receive the same volume of media and supplements. Monitor cell morphology daily to confirm consistent differentiation. |
| Edge Effects in Culture Plates | To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outermost wells of the culture plate. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the medium to avoid loss of volume on the well walls. |
Q2: My this compound treatment is showing little to no inhibition of bone resorption, even at high concentrations. What could be the issue?
Possible Causes and Solutions:
| Cause | Solution |
| Degraded this compound | This compound is a peptide and can degrade if not stored properly. Lyophilized Elcatonin should be stored desiccated at -20°C or below. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C and subjected to minimal freeze-thaw cycles. |
| Low Calcitonin Receptor Expression | The expression of the calcitonin receptor (CTR) can vary depending on the osteoclast precursor cell type and differentiation state. Confirm CTR expression in your cell model using qPCR or immunocytochemistry. |
| Sub-optimal Assay Timing | Elcatonin inhibits the activity of mature osteoclasts. Ensure that osteoclasts are fully differentiated and actively resorbing before adding this compound. This is typically 5-7 days after initiating differentiation. |
| Component Chelation in Media | Some media components can potentially chelate or interact with the peptide. If possible, use a serum-free medium during the Elcatonin treatment period or test different serum lots. |
Q3: I am not observing a clear dose-dependent inhibition of bone resorption with this compound. Why might this be happening?
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Concentration Range | The effective concentration of Elcatonin can vary between cell types. Perform a wide range of serial dilutions (e.g., from 1 pM to 1 µM) to establish a full dose-response curve and determine the IC50 for your specific assay conditions. |
| Cell Confluency Issues | Overly confluent osteoclast cultures can lead to inconsistent responses. Optimize your initial seeding density to ensure a monolayer of active osteoclasts at the time of treatment. |
| Assay Endpoint Measurement | The method used to quantify resorption (e.g., pit area analysis, release of labeled matrix components) can influence the perceived dose-response. Ensure your quantification method is sensitive and linear within the expected range of resorption. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in bone resorption assays?
This compound is a synthetic analog of eel calcitonin. Its primary mechanism of action is to bind to the calcitonin receptor (CTR), a G-protein coupled receptor, on the surface of osteoclasts.[1][2][3] This binding activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately lead to the disruption of the osteoclast's cytoskeleton, particularly the actin ring.[4] This disruption inhibits the osteoclast's ability to form a sealing zone with the bone surface, which is essential for bone resorption.[4] Elcatonin has been shown to suppress the fusion of pre-osteoclasts into mature, multinucleated osteoclasts and inhibit the bone-resorbing activity of mature osteoclasts.[5]
Q2: What are the expected IC50 values for Elcatonin in in-vitro bone resorption assays?
The half-maximal inhibitory concentration (IC50) for Elcatonin can vary depending on the specific assay conditions, including the cell type used (e.g., rat osteoclasts, human peripheral blood mononuclear cell-derived osteoclasts) and the substrate (e.g., bone slices, dentin slices, synthetic calcium phosphate). The following table summarizes some reported IC50 values for Elcatonin and related calcitonins.
| Compound | Assay Type | Cell Source | IC50 |
| Elcatonin (ELC) | Pit formation on bone slices | Disaggregated rat osteoclasts | 0.015 pg/ml |
| Salmon Calcitonin (sCT) | Pit formation on bone slices | Disaggregated rat osteoclasts | 0.003 pg/ml |
| Elcatonin Analogue (SB 205614) | Pit formation on bone slices | Disaggregated rat osteoclasts | 0.064 pg/ml |
| Elcatonin (ELC) | 45Ca-release from fetal rat bone | Fetal rat bone | 4.8 pM |
| Salmon Calcitonin (sCT) | 45Ca-release from fetal rat bone | Fetal rat bone | 5.5 pM |
| Elcatonin Analogue (SB 205614) | 45Ca-release from fetal rat bone | Fetal rat bone | 12.9 pM |
Q3: What is the recommended cell line for this compound bone resorption assays?
Both primary cells and cell lines can be used. Primary osteoclasts derived from bone marrow macrophages (BMMs) or peripheral blood mononuclear cells (PBMCs) are considered more physiologically relevant. However, the RAW 264.7 macrophage cell line is a commonly used and more convenient alternative that can be differentiated into osteoclast-like cells with the addition of RANKL. The choice of cell model will depend on the specific research question and available resources.
Experimental Protocols
Key Experiment: In Vitro Osteoclastogenesis and Bone Resorption Pit Assay
This protocol describes the generation of osteoclasts from bone marrow macrophages (BMMs) and the subsequent assessment of bone resorption inhibition by this compound.
Materials:
-
Bone marrow cells isolated from mice
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
Dentine or bone slices
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue stain
-
Sonication bath
-
Microscope with imaging software
Methodology:
-
Isolation and Culture of BMMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days.
-
Non-adherent cells are collected and further cultured with 30 ng/mL M-CSF for another 3 days to obtain a purified population of BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs onto dentine or bone slices in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce osteoclast differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF to the culture medium.
-
Incubate for 5-7 days, replacing the medium every 2-3 days, until multinucleated, TRAP-positive osteoclasts are observed.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in the culture medium.
-
After 5-7 days of differentiation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Bone Resorption:
-
TRAP Staining: To confirm osteoclast differentiation, fix the cells on some of the slices and stain for TRAP activity according to the manufacturer's instructions. TRAP-positive, multinucleated cells are identified as osteoclasts.
-
Pit Formation Analysis:
-
Remove the cells from the remaining slices by sonication in water or treatment with a cell lysis buffer.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of bone resorption for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in Osteoclasts
Caption: this compound signaling cascade in osteoclasts.
Experimental Workflow for this compound Bone Resorption Assay
Caption: Workflow for assessing Elcatonin's effect on bone resorption.
Troubleshooting Logic for Inconsistent Assay Results
Caption: Logical steps for troubleshooting inconsistent assay outcomes.
References
- 1. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 2. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 3. What is Elcatonin used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elcatonin Acetate Dosage for Analgesic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elcatonin acetate (B1210297) to achieve maximum analgesic effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Elcatonin acetate and how does it exert its analgesic effects?
This compound is a synthetic analog of eel calcitonin, a polypeptide hormone.[1] Its analgesic properties are believed to be mediated through its action on the central nervous system.[2] The primary mechanism involves binding to calcitonin receptors (CTR), which are G protein-coupled receptors.[3] This interaction can lead to the activation of Gs and Gq signaling pathways, influencing adenylate cyclase activity and intracellular calcium levels.[3] The analgesic effect may also involve the modulation of serotonin (B10506) receptors and the normalization of sodium channel expression.[4][5]
Q2: What is a typical effective dose of this compound for analgesic research in rodents?
Based on preclinical studies in rats, a subcutaneous (SC) dose of 20 U/kg has been frequently reported to be effective in reversing mechanical and cold allodynia in models of neuropathic and radicular pain.[6][7] However, dose-dependent effects have been observed, with doses ranging from 1.5 to 30 U/kg/day showing efficacy in chronic constriction injury models.[6] It is crucial to perform a dose-response study for your specific pain model and experimental conditions.
Q3: How should this compound be prepared and stored for in vivo experiments?
This compound is typically available as a lyophilized powder. For subcutaneous injection, it can be dissolved in a sterile, buffered solution. A common vehicle is 0.1 mM sodium acetate (pH 5.5) with 0.02% bovine serum albumin (BSA) in saline. Lyophilized Elcatonin is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term storage. Once reconstituted, the solution should be stored at 4°C for 2-7 days or below -18°C for future use. It is recommended to add a carrier protein like 0.1% HSA or BSA for long-term storage of the solution, and freeze-thaw cycles should be avoided.[1]
Q4: What are the common methods to assess the analgesic efficacy of this compound in rodents?
Commonly used methods include the von Frey test for mechanical allodynia, the hot plate test for thermal nociception, and the acetone (B3395972) test for cold allodynia.[7][8] These tests measure the animal's withdrawal response to a specific stimulus. For a comprehensive assessment, it is advisable to use a combination of these methods to evaluate different pain modalities.
Troubleshooting Guides
Issue 1: Inconsistent or No Analgesic Effect Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The effective dose of this compound can vary depending on the pain model, species, and strain of the animal. A dose of 20 U/kg SC is a good starting point for rats, but a full dose-response study (e.g., 1, 5, 10, 20, 40 U/kg) is highly recommended to determine the optimal dose for your specific experimental conditions.[6] |
| Improper Drug Preparation or Storage | This compound is a peptide and can degrade if not handled properly. Ensure the lyophilized powder is stored at the recommended temperature (-18°C).[1] Reconstitute the drug in a suitable sterile buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Route of Administration | Subcutaneous (SC) injection is a commonly used and effective route for this compound in preclinical studies.[7] Ensure proper SC injection technique to allow for optimal absorption. Intraperitoneal (IP) or intravenous (IV) routes can also be considered, but may alter the pharmacokinetic profile and require dose adjustments. |
| Timing of Analgesic Assessment | The analgesic effect of Elcatonin may not be immediate and can have a delayed onset. In some studies, significant effects were observed after repeated daily administration for several days or weeks.[6] Consider a treatment paradigm with repeated dosing and assess analgesia at multiple time points post-administration. |
| Animal Stress | Stress can induce analgesia and mask the effects of the test compound. Ensure animals are properly habituated to the testing environment and handling procedures before starting the experiment.[9] |
Issue 2: High Variability in Analgesic Response Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. Use appropriate syringes and needles for the injection volume and route. For SC injections, vary the injection site to avoid local tissue irritation. |
| Individual Differences in Pain Threshold | Establish a stable baseline pain threshold for each animal before drug administration. Animals with highly variable baseline responses can be excluded from the study. |
| Environmental Factors | Conduct behavioral testing in a quiet, controlled environment with consistent lighting and temperature. Minimize auditory and visual disturbances during testing. |
| Health Status of Animals | Ensure all animals are healthy and free from any underlying conditions that could affect their pain perception or response to the drug. |
Issue 3: Observation of Adverse Effects in Rodents
| Potential Cause | Troubleshooting Steps |
| High Dosage | While preclinical studies with doses up to 30 U/kg/day in rats have been reported without major adverse effects, higher doses may lead to side effects.[6] Common side effects of calcitonins can include nausea, flushing, and dizziness.[4][5] If adverse effects are observed, consider reducing the dose or using a dose-fractionation schedule. |
| Local Injection Site Reactions | Redness, swelling, or pain at the injection site can occur.[5] Rotate the injection sites and ensure the use of sterile injection techniques and appropriate vehicle solutions. |
| Hypocalcemia | Elcatonin can lower blood calcium levels.[5] While this is not typically a major concern in short-term analgesic studies, for chronic administration, monitoring of calcium levels may be warranted, especially if signs like muscle cramps or tingling are observed. |
Data Presentation
Table 1: Preclinical Dosages of this compound for Analgesia in Rodent Models
| Pain Model | Species/Strain | Route of Administration | Effective Dosage Range | Observed Analgesic Effect | Reference |
| Radicular Pain | Male Rats | Subcutaneous (SC) | 20 U/kg/day (for 3 weeks) | Full relief of radicular pain. | [6] |
| Oxaliplatin-induced Neuropathy | Male Sprague-Dawley Rats | Subcutaneous (SC) | 20 U/kg/day | Almost completely reversed cold and mechanical allodynia. | [1][7] |
| Paclitaxel-induced Neuropathy | Male Sprague-Dawley Rats | Subcutaneous (SC) | 20 U/kg/day | Almost completely reversed cold and mechanical allodynia. | [7] |
| Chronic Constriction Injury (CCI) | Rats | Subcutaneous (SC) | 1.5, 15, and 30 U/kg/day | Dose-dependent reduction in mechanical and thermal hyperalgesia. | [6] |
| Acute Pain (formalin-induced) | Rats | Subcutaneous (SC) | 4 U/kg/day (for 7 days) | Suppressed hyperalgesia. | [6] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test in Rats
This protocol is adapted for testing the analgesic efficacy of subcutaneously administered this compound.
1. Animal Habituation:
-
For at least 2-3 days prior to testing, habituate the rats to the testing environment and equipment.
-
Place each rat in an individual clear plastic chamber on an elevated wire mesh floor for at least 30-60 minutes each day.[2]
-
This allows the animals to acclimate and reduces stress-induced responses.
2. Baseline Measurement:
-
On the day of the experiment, place the rats in the testing chambers and allow them to acclimate for at least 30 minutes.
-
Use a set of calibrated von Frey filaments to determine the paw withdrawal threshold (PWT).
-
Apply the filaments to the plantar surface of the hind paw with increasing force until the filament bends. A positive response is a brisk withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% PWT.[10] Record the baseline PWT for each animal.
3. This compound Administration:
-
Prepare a fresh solution of this compound in a sterile vehicle (e.g., 0.1 mM sodium acetate, pH 5.5, with 0.02% BSA in saline).
-
Administer the desired dose of this compound (e.g., 20 U/kg) or vehicle via subcutaneous injection in the scruff of the neck.
4. Post-Treatment Assessment:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, and 24 hours), repeat the von Frey test to measure the PWT.
-
The same experimenter, blinded to the treatment groups, should perform all behavioral testing to ensure consistency.
5. Data Analysis:
-
Calculate the change in PWT from baseline for each animal at each time point.
-
Compare the changes in PWT between the Elcatonin-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
An increase in PWT in the Elcatonin group compared to the vehicle group indicates an analgesic effect.
Mandatory Visualizations
Caption: Calcitonin Receptor Signaling Pathway for Analgesia.
Caption: Experimental Workflow for Assessing Analgesic Efficacy.
References
- 1. ovid.com [ovid.com]
- 2. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 3. mmpc.org [mmpc.org]
- 4. drugfuture.com [drugfuture.com]
- 5. What are the side effects of Elcatonin? [synapse.patsnap.com]
- 6. Analgesic effects of calcitonin on radicular pain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of synthetic eel calcitonin, elcatonin, on cold and mechanical allodynia induced by oxaliplatin and paclitaxel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. forum.painresearcher.net [forum.painresearcher.net]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome low bioavailability of peptide drugs like Elcatonin acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the low bioavailability of peptide drugs, with a specific focus on Elcatonin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability for peptide drugs like Elcatonin acetate?
The oral delivery of peptide and protein drugs is primarily hindered by two major physiological barriers in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by a wide range of proteolytic enzymes present in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin). This enzymatic activity significantly reduces the amount of intact drug available for absorption.
-
Poor Permeability: The intestinal epithelium forms a formidable barrier to the absorption of large, hydrophilic molecules like peptides. The tight junctions between epithelial cells restrict paracellular transport, while the lipophilic nature of the cell membrane limits transcellular passage.
Q2: What are the main strategies to protect peptide drugs from enzymatic degradation in the GI tract?
Several approaches can be employed to shield peptide drugs from enzymatic degradation:
-
Enteric Coatings: Applying a pH-sensitive polymer coating to the dosage form can protect the peptide from the acidic environment of the stomach and delay its release until it reaches the more neutral pH of the small intestine.
-
Enzyme Inhibitors: Co-administration of protease inhibitors, such as aprotinin (B3435010) or bestatin, can locally reduce the activity of proteolytic enzymes, thereby increasing the stability of the peptide drug.
-
Encapsulation in Nanoparticles: Encapsulating peptides within nanocarriers, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can provide a physical barrier against enzymatic attack.
-
Chemical Modification: Modifying the peptide structure, for instance, through PEGylation (attaching polyethylene (B3416737) glycol chains) or by incorporating unnatural amino acids, can sterically hinder the approach of enzymes and enhance stability.
Q3: How can the intestinal permeability of this compound be improved?
Enhancing the transport of this compound across the intestinal epithelium is crucial for improving its oral bioavailability. Key strategies include:
-
Permeation Enhancers: These are compounds that transiently increase the permeability of the intestinal mucosa. They can act by various mechanisms, including the opening of tight junctions (e.g., EDTA, chitosan) or by increasing the fluidity of the cell membrane (e.g., fatty acids, surfactants).
-
Nanoparticle-Based Delivery Systems: Nanoparticles can facilitate peptide transport across the intestinal barrier through various mechanisms, including endocytosis and by adhering to the mucosal surface, which increases the local concentration and residence time of the drug.
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can translocate across cell membranes and can be used to carry larger cargo molecules, like this compound, into the systemic circulation. CPPs can be either co-administered with the drug or chemically conjugated to it.[1][2]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in Animal Studies Despite Using an Advanced Formulation.
| Possible Cause | Troubleshooting Step |
| Inadequate Protection from Proteases | 1. Verify enteric coating integrity: Test the dissolution profile of your formulation at different pH values to ensure it remains intact in acidic conditions and releases the drug at the intended intestinal pH. 2. Increase enzyme inhibitor concentration: If co-administering a protease inhibitor, consider performing a dose-response study to determine the optimal concentration for maximal protection. 3. Optimize nanoparticle formulation: If using nanoparticles, evaluate the encapsulation efficiency and the stability of the nanoparticles in simulated gastric and intestinal fluids. |
| Insufficient Permeation Enhancement | 1. Screen different permeation enhancers: The effectiveness of permeation enhancers can be drug- and formulation-dependent. Test a panel of enhancers with different mechanisms of action. 2. Optimize enhancer concentration: High concentrations of permeation enhancers can sometimes lead to toxicity. Determine the minimum effective concentration that provides significant permeation enhancement without causing cellular damage. 3. Combine strategies: Consider a synergistic approach by combining a permeation enhancer with a nanoparticle delivery system or a CPP. |
| Rapid Clearance of the Drug | 1. Investigate the pharmacokinetic profile: A detailed pharmacokinetic study can reveal if the drug is being rapidly cleared from the circulation. 2. Consider chemical modifications: PEGylation or lipidation can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its plasma half-life. |
Issue 2: High Variability in Bioavailability Data Between Subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Performance | 1. Characterize batch-to-batch consistency: Ensure that key formulation parameters such as particle size, encapsulation efficiency, and drug loading are consistent across different batches. 2. Assess formulation stability: Evaluate the stability of the formulation under storage and experimental conditions to rule out degradation or aggregation. |
| Physiological Variability in Animals | 1. Standardize experimental conditions: Ensure that all animals are of the same age, weight, and sex, and are fasted for the same duration before the experiment. 2. Increase sample size: A larger number of animals per group can help to reduce the impact of individual physiological differences on the overall results. |
| Differences in GI Transit Time | 1. Use of mucoadhesive polymers: Incorporating mucoadhesive polymers like chitosan (B1678972) or carbopol into the formulation can prolong the residence time of the dosage form in the intestine, potentially reducing variability in absorption.[3] |
Quantitative Data Summary
The following table summarizes the oral bioavailability of Elcatonin (EC) in rats using different formulation strategies, as reported in a study by Yamamoto et al. The absorption of EC was estimated by the reduction in plasma calcium concentrations.
| Formulation | Key Components | Relative Bioavailability (F value %) |
| EC alone | Elcatonin | Extremely small |
| EC with SNAP and Carbopol | Elcatonin, nitroso-N-acetyl-D,L-penicillamine (SNAP), Carbopol solution | 0.32 |
| EC with Taurocholate and Carbopol | Elcatonin, taurocholate, Carbopol solution | 0.30 |
| Mucoadhesive Emulsion | Elcatonin in a W/O/W emulsion coated with Carbopol | 0.43 |
| Capsule | Elcatonin, taurocholate, lyophilized Carbopol | Sustained but small effect |
Data sourced from a study on the oral delivery of synthetic eel calcitonin, elcatonin, in rats.[3]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a general method for preparing peptide-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug incorporation: Disperse or dissolve the this compound in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
High-pressure homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature. The number of cycles and the pressure will need to be optimized to achieve the desired particle size.
-
Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane inserts)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Cell culture and seeding: Culture Caco-2 cells in flasks and seed them onto the Transwell® inserts at an appropriate density.
-
Cell differentiation: Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
-
Monolayer integrity assessment: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a pre-defined threshold.
-
Permeability experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability experiment (Basolateral to Apical - for efflux studies): a. Follow a similar procedure but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel formulations to enhance the oral bioavailability of peptide drugs.
Caption: Mechanisms of peptide drug absorption and the action of permeation enhancers in the intestine.
References
- 1. Co-administration with cell penetrating peptide enhances the oral bioavailability of docetaxel-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides as Carriers for Oral Delivery of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral delivery of synthetic eel calcitonin, elcatonin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Adverse Effects of Elcatonin Acetate in Long-Term Animal Studies
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Elcatonin acetate (B1210297) in long-term animal studies. It provides a framework for anticipating and managing potential adverse effects based on the known pharmacology of Elcatonin and other calcitonin analogues.
FAQs: Understanding Elcatonin Acetate
Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic analogue of eel calcitonin.[1] Its principal function is to regulate calcium and phosphate (B84403) metabolism.[2] It acts by binding to calcitonin receptors, which are highly prevalent on osteoclasts (cells responsible for bone breakdown).[2] This binding inhibits osteoclast activity, leading to a reduction in bone resorption and a decrease in the release of calcium from bones into the bloodstream.[3] Additionally, Elcatonin promotes the excretion of calcium, phosphate, and sodium by the kidneys, which further helps to lower blood calcium levels.[2][4]
Q2: What are the primary potential adverse effects to monitor in long-term animal studies with this compound? A2: Based on its mechanism of action and clinical observations, the following potential adverse effects should be monitored:
-
Hypocalcemia: A direct consequence of the drug's intended pharmacological effect. Severe cases can manifest as muscle cramps or tingling.[5]
-
Injection Site Reactions: As a peptide administered via injection, local reactions such as redness, swelling, or pain can occur.[5]
-
Gastrointestinal Effects: Nausea is one of the most common side effects reported in human use and may be observed in animals as reduced appetite or changes in feeding behavior.[6]
-
Hypersensitivity/Allergic Reactions: Although rare, as a peptide, Elcatonin can induce allergic reactions.[5][7]
-
Antibody Formation: Long-term administration may lead to the development of neutralizing antibodies, which can diminish the drug's efficacy over time.[1][5]
Q3: How does the stability of Elcatonin compare to other calcitonins? A3: Elcatonin is a derivative of eel calcitonin where the disulfide bond has been replaced, enhancing its stability.[4][8] This modification provides greater stability compared to some naturally occurring calcitonins.[8]
Troubleshooting Guide for Common Issues
This guide provides a systematic approach to identifying and managing potential adverse events during your study.
| Observed Issue | Potential Cause | Recommended Action Steps |
| Lethargy, muscle tremors, convulsions | Severe Hypocalcemia | 1. Immediately obtain a blood sample for stat serum calcium analysis.[5] 2. Consult with the attending veterinarian for potential intervention, such as calcium supplementation. 3. Consider a dose reduction or temporary cessation of the drug, pending veterinary advice and ethical review. |
| Redness, swelling, or palpable nodules at injection sites | Local Injection Site Reaction | 1. Implement a daily rotation schedule for injection sites to minimize local irritation.[5] 2. Review and ensure proper subcutaneous injection technique. 3. Document and score the severity of the reaction daily using a standardized scale. |
| Reduced food intake, weight loss, vomiting | Gastrointestinal Effects | 1. Monitor food consumption and body weight more frequently. 2. Ensure the effects are not due to other experimental variables. 3. If severe, consult with a veterinarian regarding supportive care or potential dose adjustment. |
| Gradual increase in serum calcium levels despite consistent dosing | Formation of Neutralizing Antibodies | 1. Collect serum samples to perform an anti-drug antibody (ADA) assay to detect neutralizing antibodies.[1][5] 2. If antibody formation is confirmed, this loss of efficacy should be noted as a key finding of the study. |
Key Experimental Protocols
Protocol 1: Routine Health Monitoring and Clinical Observation
-
Frequency: Conduct daily cage-side observations.
-
Parameters to Observe:
-
General Appearance: Note posture, coat condition, and any signs of distress.
-
Behavioral Changes: Record any changes in activity levels, social interaction, or signs of pain.
-
Injection Sites: Inspect for signs of erythema, edema, or other reactions.
-
Food and Water Intake: Monitor for significant changes.
-
-
Body Weight: Measure and record body weight at least weekly.
-
Documentation: All observations should be recorded in a detailed study log.
Protocol 2: Blood Chemistry Analysis for Hypocalcemia
-
Sample Collection: Collect blood at baseline and at regular, pre-determined intervals throughout the study (e.g., monthly). Additional samples should be taken if clinical signs suggestive of hypocalcemia are observed.
-
Analytes: At a minimum, analyze serum for total calcium, ionized calcium, phosphorus, and alkaline phosphatase.
-
Method: Utilize an automated clinical chemistry analyzer or validated colorimetric assay kits.
-
Interpretation: Compare results to baseline values and control groups to assess the magnitude and duration of the hypocalcemic effect and to detect potential severe hypocalcemia.
Visualizations: Pathways and Workflows
References
- 1. drugfuture.com [drugfuture.com]
- 2. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 3. What is Elcatonin used for? [synapse.patsnap.com]
- 4. Elcatonin - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of Elcatonin? [synapse.patsnap.com]
- 6. Calcitonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CAS 60731-46-6: Elcatonin | CymitQuimica [cymitquimica.com]
- 8. peptide.com [peptide.com]
Techniques for enhancing Elcatonin acetate absorption through nasal mucosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the nasal absorption of Elcatonin acetate (B1210297). This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the formulation and testing of nasally administered Elcatonin acetate.
Q1: My this compound nasal formulation shows low bioavailability in animal models. What are the potential causes and how can I improve it?
A1: Low bioavailability is a common challenge for nasally delivered peptides like Elcatonin. Several factors could be contributing to this issue:
-
Enzymatic Degradation: The nasal mucosa contains peptidases that can degrade Elcatonin before it is absorbed. Co-administration with a protease inhibitor, such as nafamostat (B1217035) mesilate, has been shown to significantly increase the pharmacological effect of Elcatonin by preventing its degradation.[1]
-
Rapid Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can remove the formulation before significant absorption occurs.[2] To counteract this, consider using mucoadhesive excipients like chitosan (B1678972) or developing a powder formulation.[3][4] Powder formulations have been shown to prolong the residence time of Elcatonin in the nasal cavity, leading to greater systemic bioavailability compared to liquid formulations.[3]
-
Poor Permeation Across the Mucosa: Elcatonin, being a hydrophilic peptide, primarily uses the paracellular pathway for absorption, which is limited by tight junctions between epithelial cells.[3][5] The use of permeation enhancers is crucial.
Q2: Which type of permeation enhancer is most effective for this compound?
A2: The choice of enhancer depends on the desired mechanism and formulation properties. Key classes of enhancers include:
-
Tight Junction Modulators: These agents reversibly open the tight junctions between cells, enhancing paracellular transport.[5][6] Chitosan and its derivatives are well-studied mucoadhesive polymers that also function as tight junction modulators.[4][5]
-
Fatty Acids and their Salts: Medium-chain fatty acids, such as sodium decanoate (B1226879), have been shown to effectively increase the nasal absorption of Elcatonin.[1] Their mechanism may involve increasing membrane fluidity or modulating tight junctions through calcium-dependent pathways.[5]
-
Surfactants: Both non-ionic (e.g., poloxamers, sucrose (B13894) esters) and bile salts (e.g., sodium taurocholate) can enhance absorption by perturbing the cell membrane or opening tight junctions.[5] However, they must be carefully screened for potential nasal irritation.[5]
-
Cyclodextrins: These can enhance the solubility and permeation of drugs. However, some cyclodextrins, like dimethyl-beta-cyclodextrin, have been found to inhibit the absorption of certain peptides, possibly due to complex formation, and may exhibit some toxicity.
Q3: I am observing signs of nasal irritation or toxicity in my animal studies. How can I troubleshoot this?
A3: Nasal irritation and ciliotoxicity are significant safety concerns.
-
Review Excipient Concentrations: High concentrations of permeation enhancers, especially surfactants and some bile salts, can cause irritation.[5][7] It is crucial to use the minimum effective concentration.
-
Perform a Ciliotoxicity Assay: An in vitro ciliotoxicity test using models like MucilAir™ or excised animal nasal mucosa can assess the effect of your formulation on ciliary beat frequency (CBF).[8][9] A significant decrease in CBF indicates a potential for impaired mucociliary clearance in vivo.
-
Histopathological Evaluation: After in vivo studies, perform a histopathological examination of the nasal mucosa to check for signs of inflammation, ulceration, or other tissue damage.[10][11]
-
Adjust Formulation pH: The pH of the nasal formulation should be adjusted to between 4.5 and 6.5 to avoid irritation and support efficient absorption.[2]
Q4: My formulation is a liquid spray, but clearance is too fast. What formulation strategy could improve residence time?
A4: To improve residence time, consider the following strategies:
-
Insoluble Powder Formulation: A powder dosage form, for instance using calcium carbonate as a carrier, has been demonstrated to significantly prolong the residence time of Elcatonin in the rat nasal cavity compared to a liquid formulation, resulting in improved bioavailability.[3]
-
Mucoadhesive Gels: Developing a thermoreversible gel (sol-gel) formulation can increase viscosity upon contact with the nasal mucosa's temperature.[12][13] This increases mucoadhesion, prolongs contact time, and can lead to a sustained release of the drug.[13] Chitosan is another excellent option for imparting mucoadhesive properties.[4]
Quantitative Data on Elcatonin Absorption Enhancement
The following tables summarize key quantitative findings from studies on Elcatonin and other calcitonins to provide a comparative overview of different enhancement strategies.
Table 1: Effect of Enhancers on the Pharmacological Response of Elcatonin in Rabbits
| Formulation | Enhancer | Pharmacodynamic Index (deltaCa%-AUC) | Reference |
| Elcatonin Solution | None (Control) | Baseline | [1] |
| Elcatonin Solution | Nafamostat mesilate (Protease Inhibitor) | Markedly Increased | [1] |
| Elcatonin Solution | Sodium decanoate (Fatty Acid Salt) | Effectively Increased | [1] |
| Elcatonin Solution | Cytochalasin B / Monensin (Endocytosis Inhibitors) | No Significant Difference | [1] |
Note: deltaCa%-AUC is the area under the curve of the percent decrease in serum calcium concentration, an index of the hypocalcemic effect of Elcatonin.
Table 2: Bioavailability of Calcitonin with Different Formulations and Enhancers
| Drug | Formulation Type | Enhancer/Excipient | Animal Model | Bioavailability (%) | Reference |
| Elcatonin | Liquid | - | Rat | Lower | [3] |
| Elcatonin | Powder | Calcium Carbonate | Rat | Significantly Greater | [3] |
| Salmon Calcitonin | Nasal Spray | None (Control) | Human | ~3% (Range 0.3-30.6%) | [14] |
| Salmon Calcitonin | Nasal Spray | n-dodecyl-β-D-maltoside | Human | 35.9% | [15] |
| Salmon Calcitonin | Nasal Solution | Tetradecylmaltoside (0.125%) | Rat | ~52% | [15] |
| Salmon Calcitonin | Sol-Gel | - | Rabbit | Relative BA: 53.3% (vs. commercial spray) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the nasal absorption and safety of this compound formulations.
Protocol 1: Ex Vivo Nasal Mucosa Permeation Study
This protocol assesses the permeation of Elcatonin across the nasal mucosa using a Franz diffusion cell apparatus.
Objective: To quantify the rate and extent of Elcatonin transport across an excised nasal mucosal barrier.
Materials:
-
Franz-type diffusion cells
-
Excised nasal mucosa (e.g., from bovine, porcine, or rabbit).[16][17]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Elcatonin formulation and control solution
-
Voltmeter for measuring transepithelial electrical resistance (TEER)
-
Validated analytical method for Elcatonin quantification (e.g., ELISA, HPLC)
Procedure:
-
Mucosa Preparation: Immediately after animal sacrifice, excise the nasal mucosa. Keep it in cold PBS (pH 7.4) during transport and preparation.[16]
-
Mounting: Carefully mount the excised mucosal tissue between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.
-
Integrity Check: Measure the initial TEER to ensure the integrity of the mucosal tissue.[16]
-
Equilibration: Fill the receptor chamber with pre-warmed PBS (37°C) and allow the system to equilibrate.
-
Application of Formulation: Apply a precise volume of the Elcatonin formulation to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw samples from the receptor chamber and immediately replace with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the collected samples to determine the concentration of permeated Elcatonin using a validated analytical method.
-
Final Integrity Check: At the end of the experiment, measure the TEER again to confirm tissue integrity was maintained.
-
Data Analysis: Calculate the cumulative amount of Elcatonin permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
Protocol 2: In Vitro Ciliotoxicity Assay
This protocol evaluates the potential toxicity of a formulation on the ciliary function of the nasal epithelium.
Objective: To measure the effect of an Elcatonin formulation on the Ciliary Beat Frequency (CBF).
Materials:
-
Human 3D nasal epithelial cell culture model (e.g., MucilAir™) or excised animal (e.g., porcine) nasal tissue.[8][10]
-
Culture medium
-
Test formulation, placebo formulation, and negative/positive controls.
-
Phase-contrast microscope equipped with a high-speed digital camera.
-
CBF analysis software.
Procedure:
-
Model Preparation: Culture the 3D nasal models according to the manufacturer's instructions until fully differentiated. For excised tissue, use it immediately after preparation.
-
Baseline Measurement: Before applying any treatment, measure the baseline CBF of the ciliated cells by recording high-speed videos at multiple locations on the tissue/culture surface.
-
Treatment Application: Apply a clinically relevant dose of the Elcatonin formulation, placebo, and controls to the apical surface of the nasal models.
-
Incubation: Incubate the models for a defined period (for acute testing) or perform repeated daily exposures for a longer duration (e.g., 2 weeks) to simulate chronic use.[8][9]
-
CBF Measurement: At specified time points post-treatment, measure the CBF again as described in step 2.
-
Data Analysis: Analyze the recorded videos using software to calculate the CBF in Hertz (Hz). Compare the post-treatment CBF values to the baseline and control values. A statistically significant and sustained decrease in CBF suggests potential ciliotoxicity.
-
(Optional) Cytotoxicity Assessment: The culture medium can be analyzed for lactate (B86563) dehydrogenase (LDH) release as a marker of cytotoxicity.[8]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes in nasal drug delivery research.
Caption: Mechanism of tight junction modulation for enhanced paracellular drug absorption.
References
- 1. Studies of drug delivery systems for a therapeutic agent used in osteoporosis. II. Enhanced absorption of elcatonin from nasal mucosa in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Improved nasal bioavailability of elcatonin by insoluble powder formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan ‘s role in enhancing nasal drug absorption | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in nasal drug delivery through tight junction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption enhancers for nasal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Ciliotoxicity and Cytotoxicity Testing of Repeated Chronic Exposure to Topical Nasal Formulations for Safety Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Ciliotoxicity and Cytotoxicity Testing of Repeated Chronic Exposure to Topical Nasal Formulations for Safety Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. turkjps.org [turkjps.org]
- 13. turkjps.org [turkjps.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. neurelis.com [neurelis.com]
- 16. Solid Lipid Nanoparticles Containing Morin: Preparation, Characterization, and Ex Vivo Permeation Studies [mdpi.com]
- 17. Ex vivo propofol permeation across nasal mucosa: A proof-of-concept study for outpatient light sedation via nasal route - PMC [pmc.ncbi.nlm.nih.gov]
Why does Elcatonin acetate fail to reduce vertebral fracture incidence in some trials?
Welcome, researchers. This guide provides in-depth technical support for professionals investigating the efficacy of Elcatonin acetate (B1210297) in reducing vertebral fracture incidence. Here you will find frequently asked questions (FAQs), troubleshooting advice for unexpected trial results, detailed experimental protocols, and key data from pivotal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significant increase in Bone Mineral Density (BMD) in our Elcatonin-treated cohort, but this did not translate to a reduction in vertebral fracture incidence. Is this a known phenomenon?
A: Yes, this is a documented outcome in some clinical trials. The most prominent example is a 3-year, randomized, double-blind, placebo-controlled study which found that once-weekly intramuscular injections of 20 units of Elcatonin significantly increased lumbar BMD.[1][2] However, the study did not demonstrate a statistically significant reduction in the incidence of new vertebral or non-vertebral fractures compared to the placebo group.[1][2]
This discrepancy between BMD improvement and fracture prevention is a critical point of investigation. It suggests that the increase in bone density achieved with this specific dosing regimen may not be sufficient to improve the biomechanical properties of the vertebrae to a degree that prevents fractures.
Q2: What are the potential biological mechanisms that could explain Elcatonin's failure to reduce fracture rates despite increasing BMD?
A: One of the leading hypotheses is the "escape phenomenon," which involves the downregulation or desensitization of the calcitonin receptor (CTR) on osteoclasts after continuous or prolonged exposure to the hormone.[3][4][5]
-
Mechanism of Desensitization: Continuous stimulation of the CTR can lead to its internalization and a reduction in its synthesis, making osteoclasts less responsive to Elcatonin's inhibitory effects over time.[3][5][6] This could mean that while an initial anti-resorptive effect is achieved (allowing for a BMD increase), the effect may wane, leaving the bone vulnerable to fracture over the long term.
-
Impact on Bone Quality: Bone strength is a function of both bone density and bone quality (which includes architecture, turnover, and microdamage accumulation). It is possible that the observed increase in BMD does not adequately reflect an improvement in overall bone quality necessary to resist fractures.
Q3: Our research group is designing a new preclinical study. How can we troubleshoot or control for these potential confounding factors?
A: To address the challenges observed in past trials, consider the following:
-
Dosing Regimen: The "escape phenomenon" may be mitigated by alternative dosing strategies.[4] Instead of continuous administration, consider cyclical or intermittent treatment schedules. This may allow time for the calcitonin receptors to regain sensitivity.
-
Endpoint Analysis Beyond BMD: Do not rely solely on BMD as a surrogate for bone strength. Incorporate direct assessments of bone quality and mechanical strength. This can include:
-
Micro-computed Tomography (µCT): To analyze trabecular architecture, connectivity, and cortical bone geometry.
-
Biomechanical Testing: Conduct three-point bending or compression tests on excised bones (e.g., femurs, vertebrae) to measure ultimate strength, stiffness, and toughness.
-
-
Bone Turnover Markers: Regularly measure serum or urine markers of both bone resorption (e.g., CTX) and bone formation (e.g., P1NP) to monitor the dynamic response to treatment and detect any loss of anti-resorptive efficacy over time.
Data from Key Clinical Trials
The following tables summarize quantitative data from pivotal studies investigating Elcatonin acetate, highlighting the discrepancy between its effects on BMD and vertebral fracture incidence.
Table 1: 3-Year, Randomized, Placebo-Controlled Trial of Once-Weekly Elcatonin (Data sourced from Nakamura T, et al. J Bone Miner Metab. 2019)[1][2]
| Parameter | Elcatonin Group (n=433) | Placebo Group (n=436) | p-value |
| Treatment Regimen | 20 units, intramuscular, once weekly | Placebo, intramuscular, once weekly | N/A |
| Cumulative Incidence of New Vertebral Fractures (at 3 years) | 24.5% | 26.3% | 0.525 |
| Mean % Change in Lumbar BMD (at 3 years) | +2.13% ± 0.59% | -0.58% ± 0.53% | 0.008 |
| Mean Age (years) | 75.5 ± 5.7 | 75.5 ± 5.7 | N/A |
Table 2: 5-Year, Retrospective Comparative Study of Elcatonin vs. Alfacalcidol
| Parameter | Elcatonin Group (n=30) | Alfacalcidol Group (n=26) | p-value |
| Treatment Regimen | 20 units, intramuscular, once weekly | 1 µ g/day , oral, daily | N/A |
| Incident Vertebral Fractures (per patient over 5 years) | 2.08 ± 2.73 | 0.80 ± 1.19 | < 0.05 |
| Longitudinal Change in Lumbar BMD | No significant change (sustained) | No significant change (sustained) | No significant difference between groups |
Experimental Protocols
Protocol: Assessment of Vertebral Fracture Incidence
A standardized, semi-quantitative method is crucial for the accurate assessment of vertebral fractures in clinical trials. The Genant semi-quantitative method is a widely accepted standard.[7][8][9]
Objective: To identify and grade the severity of prevalent and incident vertebral fractures using lateral spine radiographs or Vertebral Fracture Assessment (VFA) from DXA scans.
Methodology:
-
Image Acquisition: Obtain lateral radiographs of the thoracic and lumbar spine (T4-L4) at baseline and subsequent follow-up time points.
-
Visual Evaluation: An experienced radiologist or trained clinician visually inspects each vertebra from T4 to L4.
-
Grading of Deformity: Each vertebra is assigned a grade based on the visual assessment of height reduction and morphological change compared to adjacent, normal-appearing vertebrae.
-
Grade 0: Normal, no fracture.
-
Grade 1 (Mild): Approximately 20-25% reduction in anterior, middle, and/or posterior height.
-
Grade 2 (Moderate): Approximately 25-40% reduction in vertebral height.
-
Grade 3 (Severe): Approximately >40% reduction in vertebral height.
-
-
Definition of Incident Fracture: A new vertebral fracture is defined as a change from a lower grade at baseline to a higher grade at follow-up (e.g., a vertebra graded as 0 at baseline that is graded as 1, 2, or 3 at a later time point).
-
Data Analysis: The incidence is calculated as the proportion of subjects who develop at least one new vertebral fracture during the study period.
Visualizations: Pathways and Workflows
Elcatonin Signaling Pathway in Osteoclasts
The following diagram illustrates the primary signaling cascade initiated by Elcatonin binding to its receptor on an osteoclast, leading to the inhibition of bone resorption.
Caption: Elcatonin's primary signaling pathway in osteoclasts.
Logical Flow: Potential Reasons for Trial Failure
This diagram outlines the logical relationship between potential contributing factors and the observed failure to reduce vertebral fracture incidence in some Elcatonin trials.
Caption: Potential factors leading to Elcatonin's trial failures.
General Experimental Workflow for Anti-Osteoporotic Drugs
This chart details a typical workflow for a clinical trial designed to assess the efficacy of a drug like Elcatonin on fracture incidence.
Caption: Standard workflow for an osteoporosis clinical trial.
References
- 1. A randomized, double-blind, placebo-controlled study of once weekly elcatonin in primary postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcitonin receptor down-regulation relates to calcitonin resistance in mature mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitonin-dependent down-regulation of the mouse C1a calcitonin receptor in cells of the osteoclast lineage involves a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imaging of vertebral fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vertebral Fracture - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Elcatonin Acetate Preclinical Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response optimization of Elcatonin acetate (B1210297) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is Elcatonin acetate and what is its primary mechanism of action in preclinical models?
This compound is a synthetic, physicochemically, and biologically stable derivative of eel calcitonin.[1] It is composed of 31 amino acids and is primarily used in the treatment of osteoporosis.[1] Elcatonin mimics the effects of natural calcitonin but with greater potency and a longer duration of action.[2] Its primary mechanism involves binding to calcitonin receptors (CTRs), which are predominantly located on osteoclasts, the cells responsible for bone resorption.[2][3] This interaction inhibits osteoclast activity, thereby reducing bone resorption and helping to maintain bone density.[2][3]
Q2: What are the key signaling pathways activated by this compound?
The calcitonin receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of several signaling pathways.[4][5] The two principal pathways are:
-
cAMP/PKA Pathway: Binding of Elcatonin to its receptor often activates Gs proteins, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][6] Elevated cAMP activates Protein Kinase A (PKA), which is involved in the disruption of actin rings in osteoclasts, leading to the inhibition of bone resorption.[7][8]
-
Phospholipase C (PLC) Pathway: The calcitonin receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[4][6] PLC activation leads to the release of calcium from intracellular stores and an influx of external calcium.[6]
Q3: What are the reported preclinical effects of this compound?
Preclinical studies have demonstrated several beneficial effects of this compound, including:
-
Inhibition of Bone Resorption: It directly acts on osteoclasts to suppress bone resorption.[1]
-
Analgesic Effects: Elcatonin has been shown to have pain-relieving properties, which are thought to be mediated through its action on the central nervous system.[2][3] Studies in rats have shown its effectiveness in attenuating neuropathic pain.[9]
-
Anti-inflammatory and Cartilage-Protective Effects: There is preclinical evidence for its antioxidant, anti-inflammatory, and cartilage-protective effects in models of osteoarthritis and rheumatoid arthritis.[10][11]
Q4: Are there any known issues with Elcatonin stability in experimental settings?
This compound is a synthetic derivative of eel calcitonin designed for improved stability compared to native calcitonin.[1] However, like all peptides, it can be susceptible to enzymatic degradation. In oral delivery studies, Elcatonin was found to be more rapidly hydrolyzed in intestinal fluid than in mucosal extract, indicating that proteolytic enzymes in the gastrointestinal tract can degrade it.[12] For in vitro and in vivo studies, it is crucial to follow the manufacturer's storage and handling instructions to ensure its stability and activity.
Troubleshooting Guides
Problem: Inconsistent or lack of expected in vivo response to this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The dose of Elcatonin may be too low to elicit a significant response. Review the literature for effective dose ranges in your specific preclinical model. Consider performing a dose-response study to determine the optimal dose. For instance, a dose of 20 U/kg has been used in mice to prevent bone loss.[13] |
| Route of Administration | The route of administration can significantly impact bioavailability. Intramuscular or subcutaneous injections are common.[2] Oral administration has very low bioavailability due to enzymatic degradation in the GI tract.[12] |
| Animal Model Variability | The response to Elcatonin can vary between different animal species and strains. Ensure the chosen model is appropriate and sensitive to calcitonin analogs. |
| Antibody Formation | Although less common with synthetic analogs, repeated administration of peptide hormones can sometimes lead to the formation of neutralizing antibodies.[14] If a diminished response is observed over time with chronic dosing, consider assessing for antibody formation. |
Problem: Difficulty in observing downstream signaling events in vitro.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Selection | Ensure the cell line used expresses a sufficient number of functional calcitonin receptors. Primary osteoclasts or cell lines known to express high levels of the calcitonin receptor are recommended. |
| Timing of Assay | The activation of signaling pathways like cAMP and PLC can be transient. Optimize the time course of your experiment to capture the peak response. For example, Elcatonin can induce a rapid increase in PKA activity within minutes.[7][8] |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes in signaling molecules. Consider using highly sensitive detection methods such as TR-FRET for cAMP measurement or fluorescent calcium indicators for PLC pathway activation. |
Quantitative Data Summary
Table 1: Preclinical Dosing of this compound in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mice (C57BL/6J) | 20 U/kg (thrice weekly) | Not specified | Prevented unloading-induced bone loss | [13] |
| Rats | 20 U/kg/day | Subcutaneous | Attenuated oxaliplatin- and paclitaxel-induced neuropathic pain | [9] |
| Ovariectomized Rats | Not specified | Peripheral | Improved hyperalgesia | [15] |
Experimental Protocols
General Protocol for In Vivo Assessment of this compound on Bone Loss
This protocol is a generalized representation based on common practices in preclinical bone research.
-
Animal Model: Utilize a model of bone loss, such as ovariectomized (OVX) rats or tail-suspended mice to simulate osteoporosis.[13][15]
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups: Vehicle control, and this compound at various doses (e.g., 5, 10, 20 U/kg).
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection) at the specified frequency (e.g., daily or thrice weekly) for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Monitor animal health and body weight regularly.
-
Outcome Measures: At the end of the study, collect samples for analysis.
-
Bone Mineral Density (BMD): Measure BMD of relevant bones (e.g., femur, lumbar vertebrae) using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): Perform µCT analysis on bones to assess trabecular bone architecture.
-
Biochemical Markers: Measure serum or urine levels of bone turnover markers, such as C-telopeptide of type I collagen (CTX) for bone resorption and osteocalcin (B1147995) for bone formation.[16]
-
Histomorphometry: Perform histological analysis of bone sections to quantify osteoclast and osteoblast numbers and activity.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.
Visualizations
Signaling Pathways of this compound
Caption: Elcatonin signaling via Gs and Gq pathways.
Experimental Workflow for Preclinical Dose-Response Study
Caption: Workflow for a preclinical dose-finding study.
References
- 1. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 2. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 3. What is Elcatonin used for? [synapse.patsnap.com]
- 4. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 6. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin-induced changes in the cytoskeleton are mediated by a signal pathway associated with protein kinase A in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of synthetic eel calcitonin, elcatonin, on cold and mechanical allodynia induced by oxaliplatin and paclitaxel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcitonin treatment for osteoarthritis and rheumatoid arthritis – a systematic review and meta-analysis of preclinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitonin treatment for osteoarthritis and rheumatoid arthritis - a systematic review and meta-analysis of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral delivery of synthetic eel calcitonin, elcatonin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elcatonin prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. Analgesic mechanism of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elcatonin injections suppress systemic bone resorption without affecting cortical bone regeneration after drill-hole injuries in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Elcatonin Acetate vs. Salmon Calcitonin: A Comparative Guide to Osteoclast Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of elcatonin acetate (B1210297) and salmon calcitonin in their capacity to inhibit osteoclast activity, a critical process in bone resorption. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Comparative Efficacy
Both elcatonin acetate, a synthetic analog of eel calcitonin, and salmon calcitonin are potent inhibitors of osteoclast function.[1] Their primary mechanism involves binding to the calcitonin receptor (CTR) on osteoclasts, leading to a cascade of intracellular events that ultimately suppress bone resorption.[2][3] While both are effective, in vitro studies have demonstrated differences in their potency.
Quantitative Comparison of Inhibitory Activity
A key measure of the efficacy of these compounds is the half-maximal inhibitory concentration (IC50) in osteoclast activity assays. The following table summarizes the comparative IC50 values from an in vitro study assessing the inhibition of osteoclastic bone resorption.
| Compound | In Vitro Assay | IC50 (pg/mL) | IC50 (pM) |
| Salmon Calcitonin | Pit formation by disaggregated rat osteoclasts on cortical bone slices | 0.003 | 5.5 |
| Elcatonin | Pit formation by disaggregated rat osteoclasts on cortical bone slices | 0.015 | 4.8 |
Data sourced from a comparative study on calcitonin analogues.[2]
Mechanism of Action and Signaling Pathway
This compound and salmon calcitonin exert their inhibitory effects on osteoclasts through a shared signaling pathway. Upon binding to the G protein-coupled calcitonin receptor, a conformational change activates adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins. This phosphorylation cascade leads to the disruption of the osteoclast's cytoskeleton, particularly the actin rings essential for bone attachment, and a reduction in the production of protons and lysosomal enzymes required for bone matrix degradation.[3]
Experimental Protocols
The following is a representative protocol for an in vitro osteoclast resorption pit assay used to quantify the inhibitory effects of this compound and salmon calcitonin.
Objective: To determine the IC50 values of this compound and salmon calcitonin in inhibiting osteoclast-mediated bone resorption.
Materials:
-
Cortical bone or dentine slices
-
Neonatal rat long bones
-
Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS)
-
Enzyme solution (e.g., collagenase/dispase)
-
Test compounds: this compound and salmon calcitonin at various concentrations
-
Fixative (e.g., glutaraldehyde)
-
Staining solution (e.g., toluidine blue)
-
Microscope with image analysis software
Methodology:
Detailed Steps:
-
Osteoclast Isolation: Osteoclasts are mechanically disaggregated from the long bones of neonatal rats. The bone fragments are minced and treated with an enzyme solution to release the cells.
-
Cell Seeding: The isolated cell suspension, rich in osteoclasts, is seeded onto sterile cortical bone or dentine slices placed in culture wells.
-
Treatment: The cells are allowed to adhere to the bone slices for a few hours. Subsequently, the culture medium is replaced with a medium containing various concentrations of either this compound or salmon calcitonin. Control wells receive a medium without the test compounds.
-
Incubation: The cultures are incubated for a period of 24 to 48 hours to allow for bone resorption.
-
Cell Removal and Staining: After incubation, the cells are removed from the bone slices using sonication or mechanical agitation. The bone slices are then stained with a solution like toluidine blue, which specifically stains the resorbed areas (pits).
-
Quantification: The stained resorption pits are visualized under a light microscope. The total area of the pits on each slice is quantified using image analysis software.
-
Data Analysis: The percentage of inhibition of bone resorption is calculated for each concentration of the test compounds relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Evidence
In vivo studies in rats have also been conducted to compare the hypocalcemic effects of elcatonin and salmon calcitonin, which is an indirect measure of their anti-resorptive activity. These studies generally support the in vitro findings, demonstrating a dose-dependent reduction in serum calcium levels for both compounds.
Conclusion
Both this compound and salmon calcitonin are highly effective inhibitors of osteoclast activity, operating through a common signaling pathway. While in vitro data suggests that salmon calcitonin may have a slightly lower IC50 for inhibiting pit formation, both compounds demonstrate potent anti-resorptive properties. The choice between these agents in a research or therapeutic context may depend on other factors such as stability, pharmacokinetics, and specific experimental or clinical objectives. This guide provides foundational comparative data and methodologies to inform such decisions.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable human calcitonin analogues with high potency on bone together with reduced anorectic and renal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Elcatonin vs. NSAIDs for Pain Relief in Osteoporotic Vertebral Fractures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of acute pain following osteoporotic vertebral fractures is a critical aspect of patient care, aiming to improve quality of life and facilitate early mobilization. This guide provides an objective comparison of two pharmacological interventions: elcatonin, a synthetic analogue of eel calcitonin, and nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections detail their mechanisms of action, comparative efficacy based on clinical trial data, and experimental protocols.
Comparative Efficacy: A Review of Clinical Data
Clinical studies have demonstrated that elcatonin may offer superior pain relief and improvement in quality of life compared to NSAIDs in the acute phase of an osteoporotic vertebral fracture.[1]
Table 1: Comparison of Efficacy between Elcatonin and NSAIDs
| Outcome Measure | Treatment Group | Mean Difference at 4 Weeks (vs. NSAIDs) | Mean Difference at 6 Weeks (vs. NSAIDs) | Reference |
| Japan Questionnaire for Osteoporotic Pain (JQ22) | Elcatonin | -4.8 | -8.3 | [1][2] |
| Roland-Morris Disability Questionnaire (RDQ) | Elcatonin | -1.3 | -2.6 | [1][2] |
| Visual Analog Scale (VAS) for Pain Intensity | Elcatonin | -11.3 | -11.5 | [1][2] |
A negative mean difference indicates a greater improvement in the elcatonin group compared to the NSAID group.
In a separate study comparing intramuscular elcatonin with a combination of an oral NSAID and active vitamin D3, the elcatonin group showed significantly better outcomes.[3]
Table 2: Onset of Significant Improvement with Elcatonin vs. NSAID + Vitamin D3
| Outcome Measure | Time to Significant Improvement with Elcatonin | Reference |
| Quality of Life (QOL) Score | 2 weeks and later | [3] |
| Visual Analog Scale (VAS) and Activities of Daily Living (ADL) Scores | 1 month and later | [3] |
Mechanisms of Action
The analgesic effects of elcatonin and NSAIDs are mediated through distinct biological pathways.
Elcatonin
Elcatonin's primary mechanism involves the inhibition of osteoclasts, the cells responsible for bone resorption.[4] This action is thought to reduce the local inflammatory response and pain associated with the fracture. Additionally, it is hypothesized that elcatonin may exert a central analgesic effect, potentially through the release of beta-endorphins.[1]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[5] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) production, NSAIDs alleviate pain and inflammation at the fracture site. However, there is evidence to suggest that NSAIDs, particularly COX-2 inhibitors, may have a negative impact on bone healing.[6]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to compare the efficacy of elcatonin and NSAIDs.
Study 1: Elcatonin vs. NSAIDs
-
Objective : To compare the efficacy of elcatonin injections with oral NSAIDs for acute lumbar pain in patients with new osteoporotic vertebral compression fractures.[2]
-
Study Design : A multicenter, randomized controlled trial.[2]
-
Participants : 228 Japanese female patients with a mean age of 77.3 years who had experienced a new vertebral compression fracture.[2]
-
Intervention :
-
Outcome Measures :
-
Japan Questionnaire for Osteoporotic Pain (JQ22)
-
Roland-Morris Disability Questionnaire (RDQ)
-
Visual Analog Scale (VAS) of pain intensity[2]
-
Study 2: Elcatonin vs. NSAID + Vitamin D3
-
Objective : To compare changes in pain scores, activities of daily living (ADL), quality of life (QOL), bone resorption, and bone mineral density (BMD) in patients with new vertebral fractures receiving different treatments.[3]
-
Study Design : An open-label, multicenter, randomized, parallel control group study.[3]
-
Participants : 107 female patients aged ≥55 years with acute back pain from a vertebral fracture.[3]
-
Intervention :
-
Duration : 6 months.[3]
-
Outcome Measures :
-
Visual Analog Scale (VAS) for pain
-
Activities of Daily Living (ADL) questionnaire
-
Quality of Life (QOL) questionnaire
-
Bone Mineral Density (BMD) measured by dual-energy X-ray absorptiometry
-
Tartrate-resistant acid phosphatase-5b (TRACP-5b) levels (bone resorption marker)[3]
-
Safety and Adverse Events
Elcatonin
Common side effects of elcatonin can include nausea, vomiting, and flushing.[1][7] These are often transient and may diminish with continued use.[1] Local reactions at the injection site such as redness and swelling can also occur.[7] While generally considered safe for short-term use, there have been concerns about a potential increased risk of cancer with long-term calcitonin therapy, although post-marketing surveillance of elcatonin has shown almost no reports of cancer.[1]
NSAIDs
The use of NSAIDs is associated with a range of potential adverse effects, particularly in the elderly population with osteoporosis. These include gastrointestinal issues like bleeding and ulcers, as well as potential cardiovascular and renal complications.[8][9] Furthermore, some studies suggest that NSAIDs may negatively impact bone healing and could potentially blunt the efficacy of certain osteoporosis medications.[9][10]
Conclusion
For the management of acute pain in osteoporotic vertebral fractures, elcatonin appears to offer a more favorable efficacy profile compared to NSAIDs, with studies indicating faster and more significant improvements in pain, mobility, and quality of life.[1][2] The distinct mechanisms of action of these two drug classes also have important implications for their use in this patient population. While elcatonin directly targets osteoclast activity, NSAIDs' inhibition of prostaglandin synthesis, though effective for pain relief, may have detrimental effects on fracture healing.[4][6] The choice of analgesic should therefore be made on a case-by-case basis, considering the individual patient's clinical presentation, comorbidities, and the potential risks and benefits of each treatment.
References
- 1. Calcitonin (FORTICAL, MIACALCIN) for the treatment of vertebral compression fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of elcatonin versus nonsteroidal anti-inflammatory medications for acute back pain in patients with osteoporotic vertebral fracture: a multiclinic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of elcatonin for alleviating pain and inhibiting bone resorption in patients with osteoporotic vertebral fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of long-term use of calcitonin analogs in the treatment of osteoporosis in the elderly: a pharmacovigilance and RCT meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Non-Steroidal Anti-Inflammatory Drugs on Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the side effects of Elcatonin? [synapse.patsnap.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Implications of analgesics use in osteoporotic-related pain treatment: focus on opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
Validating the Analgesic Efficacy of Elcatonin Acetate in Placebo-Controlled Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Elcatonin acetate (B1210297) against a placebo and other common analgesics in various preclinical animal models of pain. The data presented is compiled from multiple studies to offer a broad perspective on the potential of Elcatonin acetate as a pain therapeutic.
Executive Summary
This compound, a synthetic analog of eel calcitonin, has demonstrated significant analgesic and anti-allodynic properties in several animal models of neuropathic and inflammatory pain. Its mechanism of action is believed to involve modulation of the central nervous system, including effects on serotonergic pathways and ion channel expression. This guide summarizes the available quantitative data, details the experimental protocols used to assess its efficacy, and visualizes its proposed signaling pathways.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data from various studies, comparing the analgesic effects of this compound with placebo and other analgesics.
Note: Data presented in these tables are compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of this compound in Neuropathic Pain Models (Von Frey Test)
| Treatment Group | Animal Model | Paw Withdrawal Threshold (g) | % Maximum Possible Effect (%MPE) | Study Reference |
| This compound (20 U/kg, s.c.) | Oxaliplatin-induced neuropathy (Rat) | Increased significantly from baseline | Not Reported | --INVALID-LINK-- |
| Pregabalin (30 mg/kg, p.o.) | Oxaliplatin-induced neuropathy (Rat) | Increased significantly from baseline | Not Reported | --INVALID-LINK-- |
| This compound (20 IU/kg/day, s.c.) | Radicular pain model (Rat) | Significantly improved from day 5 | Not Reported | --INVALID-LINK-- |
| Vehicle (Placebo) | Radicular pain model (Rat) | No significant change | Not Reported | --INVALID-LINK-- |
Table 2: Efficacy in Acute and Inflammatory Pain Models (Hot Plate & Formalin Tests)
| Treatment Group | Animal Model | Latency to Paw Lick/Jump (s) - Hot Plate | Paw Licking Time (s) - Formalin Test (Phase II) | Study Reference |
| This compound | Data not available in direct comparison | Data not available in direct comparison | ||
| Morphine (1-6 mg/kg) | Rat | Dose-dependent increase | Dose-dependent decrease | --INVALID-LINK-- |
| Ibuprofen (30-300 mg/kg) | Rat | No significant effect | Dose-dependent decrease | --INVALID-LINK-- |
| Placebo/Vehicle | Rat | Baseline latency | Baseline licking time | --INVALID-LINK-- |
Table 3: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
| Treatment Group | Animal Model | Paw Volume (mL) / Edema Inhibition (%) | Study Reference |
| This compound | Data not available in direct comparison | ||
| Diclofenac (30 mg/kg, p.o.) | Rat | Significant inhibition of paw swelling | --INVALID-LINK-- |
| Vehicle (Placebo) | Rat | Progressive increase in paw volume | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This widely used model induces peripheral neuropathy.
Procedure:
-
Animal: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgery: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with a spacing of about 1 mm between each. The ligatures are tightened until a slight constriction is observed, without arresting the epineural blood flow.
-
Closure: The muscle layer is sutured, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and housed individually with soft bedding.
-
Behavioral Testing: Mechanical allodynia is typically assessed using the Von Frey test at various time points post-surgery.
Hot Plate Test for Thermal Analgesia
This test measures the response to a thermal stimulus.
Procedure:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Animal: Mice or rats are used.
-
Procedure: The animal is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Measurement: The latency to the first sign of nociception, such as paw licking, shaking, or jumping, is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Test compounds are administered at a specified time before placing the animal on the hot plate.
Formalin Test for Inflammatory Pain
This model assesses both acute and persistent pain.
Procedure:
-
Animal: Rats or mice are used.
-
Injection: A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.
-
Phases of Pain: The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Drug Administration: Test compounds are administered prior to the formalin injection.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating the analgesic efficacy of this compound.
Caption: Proposed signaling pathway of this compound via the Calcitonin Receptor.
A Comparative Analysis of Elcatonin Acetate in Clinical Trials for Osteoporosis and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of clinical trial outcomes for Elcatonin acetate, a synthetic analogue of eel calcitonin. It offers an objective comparison of its performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental designs.
Executive Summary
Elcatonin has been evaluated in numerous clinical trials, primarily for the treatment of postmenopausal osteoporosis and for its analgesic effects in conditions associated with bone pain. The collective evidence indicates that Elcatonin is effective in pain relief and can contribute to maintaining bone mineral density (BMD).[1][2] When compared to other anti-osteoporotic agents, its primary advantage appears to be its analgesic properties.[3][4] However, its efficacy in fracture reduction is not as robustly established as some other treatments.[5][6]
Comparative Efficacy of this compound
The following tables summarize the quantitative outcomes from various clinical trials, comparing Elcatonin with placebo and other active treatments for osteoporosis and associated pain.
Table 1: Elcatonin vs. Placebo and Other Non-bisphosphonate Treatments
| Comparison | Primary Endpoint | Elcatonin Outcome | Comparator Outcome | Key Findings & Citations |
| Elcatonin vs. Placebo | New Vertebral Fractures | No significant reduction | - | Once-weekly Elcatonin did not significantly reduce vertebral or non-vertebral fractures over 3 years.[5] |
| Lumbar BMD | Significantly higher percentage increase from 24 weeks onwards | - | Elcatonin significantly increased lumbar BMD compared to placebo.[5] | |
| Motion-related Back Pain (VAS) | Significantly lower scores at weeks 3, 5, and 6 | - | Elcatonin injection (20 units) was effective in relieving motion-related lower back pain in postmenopausal women.[7][8] | |
| Elcatonin vs. NSAIDs | Acute Lumbar Pain (VAS) & QOL | Greater improvement in pain and mobility | - | Weekly Elcatonin injection was more effective than NSAIDs for acute lumbar pain and mobility in patients with osteoporotic vertebral fractures.[3] |
| Elcatonin vs. Teriparatide | Lumbar Spine BMD | 0.1% increase | 4.5% increase | Teriparatide showed a significantly greater increase in lumbar spine BMD over 6 months.[9] |
| Bone Formation Markers | 37% increase (BSAP), 23% increase (Osteocalcin) | 142% increase (BSAP), 154% increase (Osteocalcin) | Teriparatide demonstrated a more pronounced effect on bone formation markers.[9] |
BMD: Bone Mineral Density; VAS: Visual Analogue Scale; NSAIDs: Nonsteroidal Anti-inflammatory Drugs; QOL: Quality of Life; BSAP: Bone-specific Alkaline Phosphatase.
Table 2: Elcatonin in Combination Therapy and vs. Bisphosphonates
| Comparison | Primary Endpoint | Elcatonin Outcome | Comparator Outcome | Key Findings & Citations |
| Elcatonin + Risedronate vs. Risedronate alone | Chronic Back Pain (VAS) | Significant improvement | No significant change | The addition of Elcatonin to risedronate for over 3 months reduced chronic back pain.[10] |
| Quality of Life (SF-36, JOQOL) | Significant improvements in mental health and back pain domains | Improvement only in back pain domain (JOQOL) | Combination therapy showed broader improvements in quality of life.[10] | |
| Elcatonin vs. Alendronate | Back Pain & QOL (SF-8) | Significant improvement, but less than Alendronate | Greater improvement at 1, 3, and 6 months | Alendronate was more effective in reducing back pain and improving quality of life.[4] |
| Elcatonin + Alendronate vs. Alendronate alone | Postoperative Bone Pain (VAS) | Significantly lower score at 3 months | - | Combination therapy provided better pain relief than Alendronate alone.[11] |
| Overall Response Rate | 90.00% | 64.71% | The combination of Elcatonin and Alendronate resulted in a higher overall response rate.[11] |
VAS: Visual Analogue Scale; QOL: Quality of Life; SF-36 & SF-8: Short-Form Health Survey; JOQOL: Japanese Osteoporosis Quality of Life Questionnaire.
Experimental Protocols
This section details the methodologies employed in the key clinical trials cited in this guide.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Study of Once-Weekly Elcatonin
-
Objective: To evaluate the efficacy and safety of long-term, once-weekly Elcatonin administration on bone mineral density and fracture incidence in postmenopausal women with primary osteoporosis.[5]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: 869 postmenopausal women with primary osteoporosis were randomized into two groups.
-
Intervention:
-
Elcatonin (EL) group (n=433): Received 20 units of Elcatonin intramuscularly once a week.
-
Placebo (P) group (n=436): Received a placebo injection once a week.
-
The treatment duration was 144 weeks (3 years).[5]
-
-
Endpoints:
-
Primary: Incidence of new vertebral fractures, assessed at multiple time points throughout the study.
-
Secondary: Incidence of non-vertebral fractures, changes in lumbar, total hip, and femoral neck BMD (measured by DXA), and incidence of adverse drug reactions.[5]
-
Protocol 2: Additive Effect of Elcatonin to Risedronate for Chronic Back Pain
-
Objective: To assess the additive effect of Elcatonin on chronic back pain and quality of life in postmenopausal women with osteoporosis already receiving risedronate.[8][10]
-
Study Design: A randomized controlled trial.
-
Participants: 45 postmenopausal women with osteoporosis and chronic back pain (persisting for more than 3 months).
-
Intervention:
-
Combined group (n=23): Received risedronate and weekly intramuscular injections of Elcatonin.
-
Risedronate group (n=22): Received risedronate alone.
-
The study period was 6 months.[10]
-
-
Endpoints:
Mechanism of Action and Signaling Pathways
Elcatonin, as a calcitonin analogue, exerts its effects by binding to calcitonin receptors (CTR), which are predominantly found on osteoclasts.[5][12] This interaction inhibits the bone-resorbing activity of osteoclasts.[4][12] The binding of Elcatonin to its G protein-coupled receptor can activate multiple intracellular signaling pathways, including those mediated by adenylate cyclase and phospholipase C. The activation of the adenylate cyclase pathway leads to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which is involved in the inhibition of bone resorption.[5][13] Elcatonin's analgesic effects are thought to be mediated through its action on the central nervous system.[4][12]
Caption: Elcatonin signaling cascade in osteoclasts.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the randomized controlled trials discussed in this guide.
Caption: Generalized workflow of a randomized clinical trial for Elcatonin.
References
- 1. Quality of life measurements in patients with osteoporosis and fractures | Clinics [elsevier.es]
- 2. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of monotherapy and combined therapy with calcitonin and minodronic acid hydrate, a bisphosphonate, for early treatment in patients with new vertebral fractures: An open-label, randomized, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alendronate is more effective than elcatonin in improving pain and quality of life in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality of life measurements in patients with osteoporosis and fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive effect of elcatonin to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teriparatide vs. calcitonin in the treatment of Asian postmenopausal women with established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Impact of Alendronate Sodium plus Elcatonin on Postoperative Bone Pain in Patients with Osteoporotic Fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality of life Questionnaires | International Osteoporosis Foundation [osteoporosis.foundation]
- 13. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with Elcatonin Acetate and Risedronate Shows Promise in Osteoporosis Management
A growing body of research suggests that a combination therapy of Elcatonin acetate (B1210297) and the bisphosphonate risedronate may offer significant advantages over risedronate monotherapy for individuals with osteoporosis, particularly in the realm of pain relief. While both treatments effectively address bone mineral density, the addition of Elcatonin provides a notable benefit in alleviating back pain associated with the condition.
Elcatonin acetate, a synthetic analogue of eel calcitonin, functions by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.[1][2] It binds to calcitonin receptors on osteoclasts, leading to a reduction in bone resorption and promoting the incorporation of calcium into the bone matrix.[3] Risedronate, a member of the bisphosphonate class, also potently inhibits bone resorption.[4][5] It has a high affinity for hydroxyapatite (B223615) crystals in the bone matrix and, upon internalization by osteoclasts, disrupts the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival.[6][7]
Comparative Efficacy in Clinical Studies
Clinical investigations have demonstrated the complementary effects of combining these two agents. A prospective study involving postmenopausal women with osteoporosis and back pain revealed that the combination of Elcatonin and risedronate was more effective in reducing back pain than risedronate alone.[8] Another randomized controlled trial supported this finding, showing that the addition of Elcatonin to a risedronate regimen for over three months significantly reduced chronic back pain.[9]
While the primary advantage of the combination therapy appears to be in pain management, its effects on bone mineral density (BMD) are comparable to that of bisphosphonate monotherapy. A study comparing a combination of alendronate (another bisphosphonate) and Elcatonin with alendronate alone found similar increases in lumbar BMD and reductions in bone turnover markers in both groups over a six-month period.[10][11] Similarly, the study on chronic back pain noted significant increases in bone mineral density in both the combination and risedronate-only groups, with no significant difference between them.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies:
Table 1: Change in Bone Mineral Density (BMD)
| Treatment Group | Study Duration | Mean Increase in Lumbar BMD (%) |
| Alendronate + Elcatonin | 6 months | +5.15% |
| Alendronate Monotherapy | 6 months | +4.41% |
| Risedronate + Elcatonin | 6 months | Significant increase (specific % not stated) |
| Risedronate Monotherapy | 6 months | Significant increase (specific % not stated) |
Data from a study involving alendronate, another bisphosphonate, is included to provide additional context on the effects of combination therapy on BMD.[11]
Table 2: Change in Bone Turnover Markers
| Treatment Group | Marker | Study Duration | Mean Reduction |
| Alendronate + Elcatonin | Urinary NTX | 3 months | -43.0% |
| Alendronate Monotherapy | Urinary NTX | 3 months | -40.2% |
| Alendronate + Elcatonin | Serum ALP | 6 months | -19.7% |
| Alendronate Monotherapy | Serum ALP | 6 months | -19.0% |
Urinary N-terminal telopeptides of type I collagen (NTX) and serum alkaline phosphatase (ALP) are common markers of bone resorption and formation, respectively.[11]
Table 3: Pain Relief (Visual Analogue Scale - VAS)
| Treatment Group | Study Duration | Change in VAS Score |
| Risedronate + Elcatonin | 8 weeks | Significant reduction in VAS at movement |
| Risedronate Monotherapy | 8 weeks | Marked decrease in VAS at rest and movement |
| Risedronate + Elcatonin | 6 months | Significant improvement at final follow-up |
| Risedronate Monotherapy | 6 months | No significant change in VAS |
A significant reduction in the Visual Analogue Scale (VAS) score indicates an improvement in pain relief.[8][9]
Experimental Protocols
Study on Back Pain in Postmenopausal Women with Osteoporosis [8]
-
Study Design: A prospective study.
-
Participants: 61 postmenopausal osteoporotic women with back pain (mean age: 73.7 years).
-
Treatment Groups:
-
Control Group (n=30): Received weekly risedronate (17.5 mg).
-
Elcatonin Group (n=31): Received weekly risedronate (17.5 mg) plus weekly intramuscular injections of Elcatonin (20 units).
-
-
Duration: 8 weeks.
-
Primary Outcome Measures:
-
Pain assessment using a Visual Analogue Scale (VAS) at rest and during movement.
-
Functional status assessed by the Roland-Morris Disability Questionnaire (RDQ).
-
-
Biochemical Markers: Urinary cross-linked N-terminal telopeptides of type I collagen (NTX) levels were measured.
Randomized Controlled Trial on Chronic Back Pain [9]
-
Study Design: A randomized controlled trial.
-
Participants: 45 postmenopausal women with osteoporosis and chronic back pain persisting for more than 3 months.
-
Treatment Groups:
-
Risedronate Group (n=22): Received risedronate alone.
-
Combined Group (n=23): Received risedronate and Elcatonin.
-
-
Duration: 6 months.
-
Primary Outcome Measures:
-
Pain evaluation using a Visual Analogue Scale (VAS).
-
Roland-Morris Disability Questionnaire (RDQ).
-
-
Secondary Outcome Measures:
-
Back extensor strength.
-
Bone mineral density.
-
Quality of life assessed using the SF-36 and the Japanese Osteoporosis Quality of Life score.
-
Signaling Pathways and Experimental Workflow
The mechanisms of action of Elcatonin and Risedronate involve distinct signaling pathways that ultimately converge on the inhibition of osteoclast activity.
Caption: Elcatonin Signaling Pathway for Inhibition of Bone Resorption.
References
- 1. Function of elcatonin in treatment of osteoporosis - Creative Peptides [creative-peptides.com]
- 2. What is Elcatonin used for? [synapse.patsnap.com]
- 3. What is the mechanism of Elcatonin? [synapse.patsnap.com]
- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Elcatonin in combination with risedronate is more effective than risedronate alone for relieving back pain in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive effect of elcatonin to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of short-term combined treatment with alendronate and elcatonin on bone mineral density and bone turnover in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of short-term combined treatment with alendronate and elcatonin on bone mineral density and bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intramuscular and Transdermal Delivery of Elcatonin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of intramuscular (IM) and transdermal delivery routes for Elcatonin acetate (B1210297), a synthetic analogue of eel calcitonin used in the management of osteoporosis and other metabolic bone diseases.[1][2] While direct comparative clinical trial data is limited, this document synthesizes available preclinical and clinical findings to offer insights into the respective pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental methodologies and pathway visualizations.
Executive Summary
Intramuscular injection of Elcatonin acetate is a conventional and established delivery method ensuring rapid systemic availability. In contrast, transdermal delivery represents an innovative, non-invasive approach with the potential for sustained drug release, improved patient compliance, and reduced side effects. Preclinical studies on transdermal formulations of calcitonin analogues have shown promising results in terms of bioavailability and efficacy. This guide explores the nuances of both delivery systems to inform future research and development.
Data Presentation: A Comparative Overview
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for intramuscular and transdermal delivery of Elcatonin and related calcitonins, compiled from various studies. It is important to note that these values are not from direct head-to-head comparative studies of this compound and should be interpreted with caution.
Table 1: Pharmacokinetic Parameters
| Parameter | Intramuscular Delivery | Transdermal Delivery (Derived from related calcitonin studies) |
| Bioavailability | High (assumed) | ~70% to 144% relative to subcutaneous injection (in rats) |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Sustained release, Tmax not well-defined in available studies |
| Peak Plasma Concentration (Cmax) | Approx. 30 pg/mL (for 20 IU dose) | Lower and sustained peak concentrations |
| Half-life (t½) | ~20.8 minutes | Potentially longer due to sustained release from the patch |
| Area Under the Curve (AUC) | Dose-dependent | Potentially comparable or higher than injection with optimized formulations |
Table 2: Pharmacodynamic and Clinical Parameters
| Parameter | Intramuscular Delivery | Transdermal Delivery (Derived from preclinical and related studies) |
| Primary Efficacy | Increased lumbar bone mineral density, pain relief in osteoporotic fractures.[3][4] | Increased bone ash weight and calcium content in tibia (in rats).[5] |
| Onset of Action | Rapid | Slower onset due to skin permeation |
| Duration of Action | Relatively short, requiring frequent dosing | Potential for prolonged action with sustained-release patches |
| Patient Compliance | Lower due to injection-related pain and inconvenience | Higher due to non-invasive application and reduced dosing frequency |
| Adverse Effects | Nausea, vomiting, abdominal pain, skin rash, headache, hypotension. | Potential for skin irritation at the application site.[6] |
Signaling Pathway of Elcatonin
Elcatonin exerts its therapeutic effect by mimicking the action of endogenous calcitonin. It primarily targets osteoclasts, the cells responsible for bone resorption. The binding of Elcatonin to its G-protein coupled receptor on the osteoclast surface initiates a signaling cascade that leads to the inhibition of bone breakdown.
Caption: Elcatonin signaling cascade in osteoclasts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of intramuscular and transdermal this compound delivery.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical experimental workflow for comparing the pharmacokinetic profiles of intramuscular and transdermal this compound.
Caption: Workflow for a comparative pharmacokinetic study.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week before the experiment.
-
Intramuscular Administration: A sterile solution of this compound in saline is injected into the quadriceps femoris muscle of the hind limb.[7][8][9] The injection volume is typically kept low (e.g., 0.1 mL/site) to minimize tissue damage.[7]
-
Transdermal Administration: The hair on the dorsal region of the rats is carefully clipped 24 hours prior to patch application to ensure good skin contact. The transdermal patch is applied to the clipped area and secured with a non-irritating adhesive tape.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis. Plasma concentrations of Elcatonin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]
In Vitro Skin Permeation Study
This protocol is essential for evaluating the feasibility and efficacy of a transdermal delivery system.
References
- 1. What is Elcatonin used for? [synapse.patsnap.com]
- 2. Elcatonin - Wikipedia [en.wikipedia.org]
- 3. A randomized, double-blind, placebo-controlled study of once weekly elcatonin in primary postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of elcatonin versus nonsteroidal anti-inflammatory medications for acute back pain in patients with osteoporotic vertebral fracture: a multiclinic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of the elcatonin transdermal system for the treatment of osteoporosis and the effect of the combination of elcatonin and active vitamin D3 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using transdermal patches safely in healthcare settings – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. newcastle.edu.au [newcastle.edu.au]
- 8. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Analytical strategies in the structural characterization of elcatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Elcatonin Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. Elcatonin acetate (B1210297), a synthetic peptide analog of eel calcitonin, requires meticulous handling and disposal to mitigate potential environmental and health risks. This guide provides a detailed, step-by-step protocol for the proper disposal of elcatonin acetate, aligning with general best practices for pharmaceutical and peptide waste management.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle this compound in a designated laboratory area, utilizing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] All containers holding this compound, whether in solid or solution form, should be clearly labeled with the compound's name, concentration, preparation date, and a "Research Use Only" warning.[1]
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and in case of accidental spills.
| Property | Value |
| Appearance | Lyophilisate (Whitish solid) |
| Solubility in Water | 100.00 g/l at 25 °C |
| Stability | Stable under recommended storage conditions (-20°C for long-term). Avoid moisture. |
| Incompatible Materials | No specific information available. |
| Hazardous Decomposition | No dangerous decomposition products known. |
Data sourced from this compound Safety Data Sheet.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations for pharmaceutical waste.[4][5] Improper disposal, such as pouring solutions down the drain or discarding in regular trash, is strictly prohibited.[1][6]
Experimental Protocols Cited
The following disposal procedures are based on established guidelines for the disposal of research peptides and pharmaceutical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Personal Protective Equipment (PPE) and Consumables:
2. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, mechanically collect the powder (e.g., by sweeping) and place it into a suitable, closed container for disposal.[7]
-
For liquid spills, absorb the solution with an inert material and place the contaminated material into a sealed hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[2]
-
Prevent any spilled material from entering drains or waterways.[7]
3. Storage of Waste:
-
Store all waste containers holding this compound in a designated, secure, and well-ventilated area.
-
Ensure the storage area has secondary containment to prevent environmental release in case of a leak.[2]
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[1][7]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. benchchem.com [benchchem.com]
- 8. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Elcatonin Acetate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Elcatonin acetate (B1210297). It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and maintain the integrity of their research.
Elcatonin acetate, a synthetic analogue of eel calcitonin, requires careful handling due to its pharmacological activity. While specific occupational exposure limits (OELs) for this compound are not publicly available, its nature as a potent peptide hormone necessitates stringent safety precautions. A risk-based approach, treating it as a potent compound, is recommended to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Occupational Exposure and Safety
In the absence of a specific OEL for this compound, a surrogate OEL approach is a prudent measure. For potent pharmaceutical compounds with limited data, an OEL in the range of 1 to 10 µg/m³ is often adopted.[1] For substances with unknown toxicological properties, an OEL of 2 μg/m³ is generally considered sufficiently protective.[2]
| Parameter | Recommended Value | Rationale |
| Surrogate Occupational Exposure Limit (OEL) | 2 µg/m³ (8-hour Time-Weighted Average) | Based on recommendations for potent compounds with unknown toxicological properties to ensure a high margin of safety.[2] |
Step-by-Step Handling and Disposal Plan
Adherence to a strict, procedural workflow is paramount when working with this compound. The following diagram outlines the key steps from preparation to disposal.
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Solvent Selection: Use a sterile, appropriate solvent as recommended by the manufacturer or determined by experimental needs.
-
Dissolution: Carefully add the solvent to the vial. Gently swirl or vortex to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation of the peptide.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date of preparation, and solvent used.
Decontamination Procedure
For routine cleaning of surfaces and equipment potentially contaminated with this compound, the use of an enzymatic detergent is recommended. These detergents effectively break down protein-based hormones.
-
Preparation: Prepare a 1-3% solution of an enzymatic detergent (e.g., Tergazyme®) in warm water.
-
Application: Apply the detergent solution to the contaminated surfaces or soak contaminated labware.
-
Contact Time: Allow for a sufficient contact time as per the detergent manufacturer's instructions.
-
Rinsing: Thoroughly rinse the surfaces and equipment with purified water.
-
Final Rinse (Optional but Recommended): For critical applications, a final rinse with a dilute sodium hypochlorite (B82951) (bleach) solution can be performed, followed by a thorough final rinse with purified water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour peptide solutions down the drain.[2]
-
Empty Containers: The first rinse of an empty container that held this compound should be collected as hazardous waste. For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing, the container can be disposed of according to institutional guidelines.
By adhering to these safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
